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Coppersensor 1

Cat. No.: B13408273
M. Wt: 629.8 g/mol
InChI Key: YPWFLOFNPLJPBT-UHFFFAOYSA-N
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Description

Coppersensor 1 is a useful research compound. Its molecular formula is C30H50BF2N3S4 and its molecular weight is 629.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50BF2N3S4 B13408273 Coppersensor 1

Properties

Molecular Formula

C30H50BF2N3S4

Molecular Weight

629.8 g/mol

IUPAC Name

N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-2-(2-ethylsulfanylethylsulfanyl)-N-[2-(2-ethylsulfanylethylsulfanyl)ethyl]ethanamine

InChI

InChI=1S/C30H50BF2N3S4/c1-9-26-22(5)29-28(21-34(13-15-39-19-17-37-11-3)14-16-40-20-18-38-12-4)30-23(6)27(10-2)25(8)36(30)31(32,33)35(29)24(26)7/h9-21H2,1-8H3

InChI Key

YPWFLOFNPLJPBT-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CCSCCSCC)CCSCCSCC)C)CC)C)(F)F

Origin of Product

United States

Foundational & Exploratory

Coppersensor 1: A Technical Guide to the Principles of Copper(I) Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coppersensor 1 (CS1) is a synthetic, membrane-permeable fluorescent probe designed for the selective detection of cuprous copper (Cu⁺) in biological systems. Its development has been a significant advancement for researchers and scientists in the fields of neuroscience, cancer biology, and cardiovascular research, enabling the visualization of labile Cu⁺ pools within living cells. This technical guide provides an in-depth exploration of the core principles underlying CS1's function, detailed experimental protocols, and a summary of its key quantitative characteristics.

Core Principle of Copper Detection

This compound operates on a "turn-on" fluorescence mechanism. In its unbound state, the sensor exhibits minimal fluorescence. Upon selective binding of Cu⁺, a significant conformational change is induced in the molecule, leading to a substantial increase in its fluorescence quantum yield. This direct correlation between Cu⁺ concentration and fluorescence intensity allows for the quantitative imaging of this specific copper ion.

The molecular architecture of CS1 consists of two key components: a boron-dipyrromethene (BODIPY) fluorophore and a thioether-rich receptor.[1][2][3][4][5] The BODIPY core serves as the signaling unit, providing the desirable photophysical properties of visible light excitation and emission. The thioether-rich acyclic receptor is specifically designed for the selective chelation of the soft metal ion Cu⁺. The binding of Cu⁺ to the sulfur atoms of the receptor restricts intramolecular rotations and inhibits photoinduced electron transfer (PET) processes that otherwise quench the fluorescence of the BODIPY core in the unbound state. This chelation-enhanced fluorescence results in a pronounced "turn-on" signal.

Quantitative Data Summary

The photophysical and binding properties of this compound have been quantitatively characterized to establish its efficacy as a Cu⁺ probe. The following table summarizes these key parameters.

ParameterValueReference
Excitation Wavelength (λex)~540 nm
Emission Wavelength (λem)~561 nm
Fluorescence Enhancement~10-fold
Dissociation Constant (Kd) for Cu⁺~4 x 10⁻¹² M
Quantum Yield (Φ) of Cu⁺-bound CS10.13
Stoichiometry of Binding1:1 (CS1:Cu⁺)

Experimental Protocols

A. Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the BODIPY core followed by its conjugation to the thioether-rich receptor. The overall synthesis is anticipated to take 4-5 days.

Materials:

  • 2,4-dimethyl-3-ethylpyrrole

  • Chloroacetyl chloride

  • BF₃·OEt₂

  • Tetrathia receptor precursor

  • Various organic solvents and reagents for purification

Procedure:

  • Synthesis of the BODIPY Core (1): The BODIPY core is synthesized in a one-pot, two-step procedure. This involves the condensation of 2,4-dimethyl-3-ethylpyrrole with chloroacetyl chloride.

  • Treatment with BF₃·OEt₂: The resulting intermediate is then treated with boron trifluoride diethyl etherate (BF₃·OEt₂) to yield the final BODIPY core.

  • Synthesis of the Tetrathia Receptor (3): The thioether-rich receptor is synthesized in a separate two-step process.

  • Conjugation of BODIPY Core and Receptor: The final step involves the conjugation of the BODIPY core to the tetrathia receptor to yield this compound.

  • Purification: The final product is purified using column chromatography.

B. In Vitro Fluorescence Titration with Cu⁺

This protocol details the procedure to determine the fluorescence response of CS1 to varying concentrations of Cu⁺.

Materials:

  • This compound stock solution (in DMSO)

  • Aqueous buffer (e.g., HEPES or PBS, pH 7.4)

  • Cu⁺ stock solution (e.g., from [Cu(CH₃CN)₄]PF₆)

  • Fluorometer

Procedure:

  • Prepare a solution of this compound in the aqueous buffer at a fixed concentration (e.g., 2 µM).

  • Record the initial fluorescence spectrum of the apo-sensor solution.

  • Incrementally add aliquots of the Cu⁺ stock solution to the CS1 solution.

  • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum as a function of the Cu⁺ concentration to generate a binding curve.

C. Selectivity Testing against Other Metal Ions

This protocol is designed to assess the selectivity of CS1 for Cu⁺ over other biologically relevant metal ions.

Materials:

  • This compound stock solution (in DMSO)

  • Aqueous buffer (e.g., HEPES or PBS, pH 7.4)

  • Stock solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Mn²⁺, Ni²⁺, Co²⁺, Cu²⁺)

  • Fluorometer

Procedure:

  • Prepare a solution of this compound in the aqueous buffer.

  • To separate samples of the CS1 solution, add a significant excess (e.g., 50 µM or higher for transition metals, and mM concentrations for alkali and alkaline earth metals) of each competing metal ion.

  • Record the fluorescence emission spectrum for each sample.

  • To each of these solutions, subsequently add a concentration of Cu⁺ known to elicit a strong response.

  • Record the final fluorescence emission spectrum to determine if the presence of the competing metal ion interferes with the Cu⁺ binding and fluorescence turn-on.

D. Live-Cell Imaging of Labile Cu⁺

This protocol outlines the steps for using CS1 to visualize labile Cu⁺ pools in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293T) on glass-bottom dishes or coverslips

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Confocal microscope with appropriate filter sets for BODIPY dyes

Procedure:

  • Culture cells to the desired confluency on a suitable imaging substrate.

  • Prepare a working solution of this compound by diluting the DMSO stock solution in the imaging buffer to a final concentration of 5 µM.

  • Remove the culture medium from the cells and wash with the imaging buffer.

  • Add the this compound working solution to the cells and incubate for 5-20 minutes at 37 °C in the dark.

  • After incubation, wash the cells with fresh imaging buffer to remove any excess probe.

  • Image the cells using a confocal microscope with an excitation wavelength of approximately 543 nm and collect the emission between 550-600 nm.

Visualizations

CopperSensingMechanism CS1_unbound This compound (Apo) Low Fluorescence CS1_bound This compound - Cu⁺ Complex High Fluorescence CS1_unbound->CS1_bound Conformational Change PET Photoinduced Electron Transfer (PET) CS1_unbound->PET Quenching CS1_bound->PET Inhibition of PET Cu_ion Cu⁺ Ion Cu_ion->CS1_unbound Binding

Caption: Signaling pathway of this compound upon binding to Cu⁺.

ExperimentalWorkflow cluster_synthesis A. CS1 Synthesis cluster_invitro B. In Vitro Testing cluster_incell C. Live-Cell Imaging synthesis_start Start Materials bodipy_synthesis BODIPY Core Synthesis synthesis_start->bodipy_synthesis receptor_synthesis Receptor Synthesis synthesis_start->receptor_synthesis conjugation Conjugation bodipy_synthesis->conjugation receptor_synthesis->conjugation purification Purification conjugation->purification synthesis_end This compound purification->synthesis_end titration Fluorescence Titration synthesis_end->titration selectivity Selectivity Testing synthesis_end->selectivity loading CS1 Loading synthesis_end->loading cell_culture Cell Culture cell_culture->loading imaging Confocal Microscopy loading->imaging

Caption: General experimental workflow for this compound.

References

Coppersensor 1: A Technical Guide to its Chemical Structure, Properties, and Applications in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coppersensor 1 (CS1) is a synthetic, small-molecule fluorescent probe designed for the selective detection of cuprous ion (Cu⁺) in biological systems.[1][2][3][4][5] Its development has provided a valuable tool for researchers to investigate the intricate roles of labile copper pools in cellular physiology and pathology. This technical guide provides an in-depth overview of the chemical structure, photophysical properties, and experimental applications of this compound.

Chemical Structure and Sensing Mechanism

This compound is comprised of two key moieties: a boron dipyrromethene (BODIPY) fluorophore and a thioether-rich receptor. This design imparts high selectivity and a sensitive "turn-on" fluorescence response upon binding to Cu⁺. The thioether-rich portion of the molecule serves as a selective binding site for the soft metal ion Cu⁺. In its unbound state, the fluorescence of the BODIPY core is quenched. Upon binding of Cu⁺, a conformational change is induced, inhibiting this quenching mechanism and leading to a significant increase in fluorescence intensity.

Physicochemical and Spectroscopic Properties

This compound exhibits several properties that make it well-suited for live-cell imaging applications. It is a membrane-permeable small molecule, allowing for its use in intracellular studies. The probe demonstrates a high affinity for Cu⁺, with a picomolar dissociation constant, and displays excellent selectivity over other biologically relevant metal ions.

A summary of the key quantitative properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula C₃₁H₄₂BCuN₅S₄
Molecular Weight 630 g/mol
Excitation Wavelength ~540-543 nm
Emission Wavelength ~561-576 nm
Fluorescence Increase Up to 10-fold upon Cu⁺ binding
Affinity (Kd for Cu⁺) Picomolar range

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-day process, typically requiring 4-5 days to complete. The general strategy involves a two-step synthesis. The first step is the synthesis of the BODIPY fluorophore, which is achieved through the condensation of 2,4-dimethyl-3-ethylpyrrole with chloroacetyl chloride, followed by treatment with BF₃•OEt₂. The second part of the synthesis involves the preparation of the tetrathia receptor. Finally, the BODIPY core is coupled to the thioether-rich receptor to yield this compound.

Live-Cell Imaging with this compound

The following protocol provides a general guideline for using this compound to image labile copper pools in cultured cells. This procedure typically requires 1-2 days.

Materials:

  • This compound (CS1)

  • Dimethyl sulfoxide (DMSO)

  • Cultured cells (e.g., HEK293T)

  • Glass coverslips (18-mm, coated with poly-L-lysine)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Confocal microscope

Procedure:

  • Preparation of CS1 Stock Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO. For example, dissolve 0.63 mg of CS1 in 1 mL of DMSO. Store the stock solution protected from light.

  • Cell Culture and Plating:

    • Culture cells according to standard protocols.

    • The day before imaging, passage and plate the cells onto poly-L-lysine-coated 18-mm glass coverslips to achieve 50-80% confluency on the day of the experiment.

  • Cell Staining with CS1:

    • Remove the coverslip with adherent cells from the incubator and place it in a 35-mm petri dish containing 3 mL of PBS buffer.

    • Add the CS1 stock solution to the PBS to achieve the desired final concentration (e.g., 5 µM).

    • Incubate the cells with the CS1 solution for 5-20 minutes at 25°C or 37°C, protected from light.

  • Imaging:

    • After incubation, the cells can be imaged directly using a confocal microscope.

    • Use an excitation wavelength of approximately 543 nm and detect the emission at around 576 nm.

Visualizations

Logical Workflow for Live-Cell Copper Imaging with this compound

G prep_stock Prepare 1 mM CS1 Stock Solution in DMSO prepare_staining Prepare Staining Solution (e.g., 5 µM CS1 in PBS) prep_stock->prepare_staining plate_cells Plate Cells on Coverslips incubate_cells Incubate Cells to 50-80% Confluency plate_cells->incubate_cells incubate_cells->prepare_staining stain_cells Incubate Cells with CS1 Staining Solution prepare_staining->stain_cells image_cells Image Cells with Confocal Microscope stain_cells->image_cells

Caption: Workflow for staining live cells with this compound.

Signaling Context: Investigating Labile Copper Pools

This compound does not directly participate in a signaling pathway but serves as a powerful tool to visualize and quantify the labile copper pools that are increasingly recognized as important signaling mediators. Labile copper has been implicated in various cellular processes, and its dysregulation is associated with several diseases. The diagram below illustrates the general concept of how CS1 can be used to study the role of copper in cellular signaling.

G stimulus Cellular Stimulus (e.g., Oxidative Stress, Neuromodulation) copper_pool Change in Labile Cu⁺ Pool stimulus->copper_pool cs1 This compound (CS1) copper_pool->cs1 signaling Downstream Signaling Events copper_pool->signaling fluorescence Fluorescence Signal Change cs1->fluorescence

Caption: Using CS1 to link cellular stimuli to copper signaling.

References

Coppersensor 1: A Technical Guide to its High Selectivity for Cu⁺

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Coppersensor 1 (CS1), a powerful fluorescent probe renowned for its exceptional selectivity in detecting cuprous ions (Cu⁺). CS1's utility in biological and pharmaceutical research stems from its ability to distinguish Cu⁺ from a myriad of other biologically relevant metal ions, enabling precise tracking of this vital yet potentially toxic element in complex environments such as living cells.

Core Mechanism of Cu⁺ Selectivity

This compound is a small-molecule probe composed of a boron dipyrromethene (BODIPY) fluorophore linked to a thioether-rich receptor.[1][2][3][4] In its unbound state ("apo" form), the probe exhibits weak fluorescence. This is due to a process called photoinduced electron transfer (PET), where the electron-rich thioether receptor quenches the fluorescence of the BODIPY dye.

Upon the selective binding of a Cu⁺ ion, the thioether receptor's conformation changes, inhibiting the PET process. This disruption of quenching results in a significant, up to 10-fold, "turn-on" fluorescent signal, making CS1 a highly sensitive tool for Cu⁺ detection. The probe's design, particularly the soft thioether ligands, provides a high affinity for the soft Cu⁺ ion, which is a key factor in its remarkable selectivity.

Signaling Pathway of this compound

CS1_Signaling_Pathway BODIPY BODIPY Fluorophore Receptor Thioether Receptor BODIPY->Receptor PET Quenching Bound_BODIPY BODIPY Fluorophore Bound_Receptor Cu⁺-Bound Receptor Cu_ion Cu⁺ Ion Cu_ion->Receptor Binding

Caption: Signaling pathway of this compound activation.

Quantitative Analysis of Metal Ion Selectivity

CS1 demonstrates exceptional selectivity for Cu⁺ over other biologically abundant cations. The following table summarizes the fluorescence response of CS1 to a variety of metal ions under simulated physiological conditions.

Metal IonConcentrationFold Change in Fluorescence (Ff/Fi)
Cu⁺ 10 µM ~10
Ca²⁺2 mMNo significant change
Mg²⁺2 mMNo significant change
Zn²⁺2 mMNo significant change
Mn²⁺50 µMNo significant change
Fe²⁺50 µMNo significant change
Co²⁺50 µMNo significant change
Ni²⁺50 µMNo significant change
Cu²⁺50 µMNo significant change

Data is based on experiments conducted in 20 mM HEPES buffer at pH 7. Ff represents the final integrated fluorescence, and Fi represents the initial integrated emission.

Notably, CS1 exhibits remarkable selectivity for Cu⁺ over its oxidized counterpart, Cu²⁺, which is a crucial feature for studying copper-related redox biology.

Experimental Protocol: Metal Ion Selectivity Assay

The following protocol outlines the key steps for assessing the selectivity of this compound.

1. Reagent Preparation:

  • CS1 Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Buffer Solution: Prepare a 20 mM HEPES buffer solution and adjust the pH to 7.0.

  • Metal Ion Stock Solutions: Prepare stock solutions of the chloride salts of the metal ions to be tested (e.g., CuCl, CaCl₂, MgCl₂, ZnCl₂, MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂) in deionized water.

2. Experimental Procedure:

  • Dilute the CS1 stock solution in the HEPES buffer to a final concentration of 2 µM.

  • Acquire an initial fluorescence spectrum of the apo-CS1 solution. For CS1, the excitation wavelength is typically around 540 nm, with emission collected between 550 nm and 650 nm.

  • Add a specific concentration of the metal ion to be tested to the CS1 solution. For highly abundant ions like Ca²⁺, Mg²⁺, and Zn²⁺, a concentration of 2 mM is used, while for other transition metals, 50 µM is sufficient.

  • After the addition of the metal ion, acquire the final fluorescence spectrum.

  • To test for interference, first add the potentially interfering metal ion, record the spectrum, and then add Cu⁺ to observe if the characteristic fluorescence increase is affected.

3. Data Analysis:

  • Integrate the fluorescence intensity over the emission range for both the initial (Fi) and final (Ff) spectra.

  • Calculate the fold change in fluorescence (Ff/Fi) for each metal ion.

  • Plot the fold change as a bar graph for a clear visual comparison of the selectivity.

Experimental Workflow

Selectivity_Workflow start Start prep_reagents Prepare Reagents (CS1, Buffer, Metal Ions) start->prep_reagents initial_spectrum Acquire Initial Spectrum of 2 µM CS1 in HEPES prep_reagents->initial_spectrum add_metal Add Metal Ion (e.g., Ca²⁺, Zn²⁺, Cu⁺, etc.) initial_spectrum->add_metal final_spectrum Acquire Final Spectrum add_metal->final_spectrum analyze Analyze Data (Calculate Ff/Fi) final_spectrum->analyze compare Compare Fluorescence Changes analyze->compare end End compare->end

Caption: Experimental workflow for CS1 selectivity assay.

Conclusion

This compound stands out as a premier fluorescent probe for the selective detection of Cu⁺ ions. Its "turn-on" signaling mechanism, coupled with the high affinity of its thioether-rich receptor for Cu⁺, provides researchers with a reliable tool to investigate the intricate roles of cuprous ions in biological systems. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of CS1 in diverse research and development endeavors.

References

Coppersensor 1: A Technical Guide to its Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coppersensor 1 (CS1) is a fluorescent probe renowned for its high selectivity and sensitivity in detecting cuprous ions (Cu⁺) within biological systems.[1][2] This technical guide provides an in-depth overview of the core photophysical properties of CS1, detailed experimental protocols for its characterization, and a visualization of its signaling mechanism.

Core Photophysical Properties

CS1 is a "turn-on" fluorescent sensor, meaning its fluorescence intensity increases significantly upon binding to its target analyte, Cu⁺.[1][3] This property is attributed to a photoinduced electron transfer (PET) quenching mechanism in the unbound state.[1] The sensor is composed of a boron dipyrromethene (BODIPY) chromophore, which is responsible for its favorable spectroscopic properties in the visible range, and a thioether-rich receptor that selectively binds to Cu⁺.

Spectroscopic Data Summary

The key quantitative spectroscopic data for this compound are summarized in the table below. The data reflects the sensor's properties in both its unbound (apo) and Cu⁺-bound states under simulated physiological conditions (20 mM HEPES buffer, pH 7).

PropertyApo-CS1 (Unbound)Cu⁺-CS1 (Bound)
Absorption Maxima (λabs) 510 nm (ε = 2.6 × 10⁴ M⁻¹cm⁻¹) & 540 nm (ε = 3.0 × 10⁴ M⁻¹cm⁻¹)540 nm (ε = 4.0 × 10⁴ M⁻¹cm⁻¹) with a shoulder at 530 nm
Excitation Maximum (λex) ~540 nm543 nm
Emission Maximum (λem) 566 nm561 nm (slight blue shift)
Quantum Yield (Φ) 0.016 (weakly fluorescent)0.13 (highly fluorescent)
Fluorescence Enhancement -~10-fold increase upon Cu⁺ binding
Affinity (Kd for Cu⁺) -3.6 (±0.3) × 10⁻¹² M

Signaling Pathway

The fluorescence of this compound is modulated by the binding of a copper ion. In its unbound state, the thioether-rich receptor quenches the fluorescence of the BODIPY fluorophore through a photoinduced electron transfer (PET) process. Upon selective binding of Cu⁺, this PET process is inhibited, leading to a significant enhancement of the fluorescence signal.

Caption: Signaling mechanism of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

A standard protocol for preparing a stock solution of this compound for in vitro and cell-based assays is as follows:

  • Reagent Preparation : Weigh out a precise amount of solid this compound (MW ~630 g/mol ).

  • Solvent : Use anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Dissolution : Dissolve the solid CS1 in DMSO to a final concentration of 1 mM. For example, dissolve 0.63 mg of CS1 in 1 mL of DMSO.

  • Storage : Store the stock solution at -20°C or -80°C, protected from light. The solution is typically stable for at least one month at -20°C and up to six months at -80°C.

Spectroscopic Characterization of this compound

The following workflow outlines the steps for measuring the excitation and emission spectra of this compound.

Workflow for Spectroscopic Analysis of CS1 cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep_Buffer Prepare 20 mM HEPES buffer (pH 7.0) Prep_CS1 Dilute CS1 stock to 2 µM in HEPES buffer Prep_Buffer->Prep_CS1 Measure_Apo Measure absorption and fluorescence of Apo-CS1 Prep_CS1->Measure_Apo Prep_Cu Prepare a stock solution of a Cu⁺ salt (e.g., [Cu(CH₃CN)₄]PF₆) Titration Titrate CS1 solution with Cu⁺ stock Prep_Cu->Titration Measure_Apo->Titration Measure_Bound Measure absorption and fluorescence at each titration point Titration->Measure_Bound Equilibrate Plot_Spectra Plot absorption and emission spectra Measure_Bound->Plot_Spectra Calc_Kd Determine binding affinity (Kd) Measure_Bound->Calc_Kd Calc_Fold Calculate fluorescence enhancement Plot_Spectra->Calc_Fold

Caption: Experimental workflow for CS1 spectroscopy.

Detailed Steps for Spectroscopic Measurement:

  • Instrumentation : Use a calibrated fluorometer and a UV-Vis spectrophotometer.

  • Apo-CS1 Measurement :

    • Prepare a 2 µM solution of CS1 in 20 mM HEPES buffer (pH 7.0).

    • Record the absorption spectrum to identify the absorption maxima.

    • To measure the emission spectrum, excite the sample at the absorption maximum in the visible region (around 540 nm). Record the emission from approximately 550 nm to 650 nm.

  • Cu⁺ Titration :

    • Prepare a stock solution of a suitable Cu⁺ salt (e.g., [Cu(CH₃CN)₄]PF₆) in an appropriate solvent like acetonitrile.

    • Add small aliquots of the Cu⁺ stock solution to the CS1 solution. Ensure thorough mixing and allow the solution to equilibrate.

    • Record the absorption and emission spectra after each addition of Cu⁺.

  • Data Analysis :

    • Plot the changes in absorption and emission spectra as a function of Cu⁺ concentration.

    • The fluorescence enhancement can be calculated by dividing the integrated fluorescence intensity of the Cu⁺-saturated sample by that of the apo-CS1 sample.

    • The binding affinity (Kd) can be determined by fitting the fluorescence enhancement data to a suitable binding model. A Job's plot can be used to confirm the 1:1 binding stoichiometry.

Use in Live Cell Imaging

For live cell imaging, CS1 is typically used at a final concentration of 1-10 µM. Cells are incubated with the probe for a period of time (e.g., 30-60 minutes) before imaging. Fluorescence microscopy is then used to visualize the intracellular distribution of labile copper. Excitation is typically achieved using a laser line close to the excitation maximum of the Cu⁺-bound form (e.g., 543 nm), and emission is collected in the appropriate range (e.g., 550-650 nm).

References

A Technical Guide to BODIPY Fluorophores in Copper Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophore as a versatile platform for the detection of copper ions. Copper is an essential trace element, but its dysregulation is linked to severe neurodegenerative diseases and metabolic disorders. Consequently, the development of sensitive and selective probes for monitoring copper fluctuations in biological systems is a critical area of research. BODIPY dyes have emerged as a superior class of fluorophores for this purpose due to their high absorption coefficients, excellent fluorescence quantum yields, chemical stability, and the relative ease with which their structure can be modified to create highly specific copper sensors.

Core Principles: Copper Sensing Mechanisms

BODIPY-based copper sensors primarily operate through one of three mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or ratiometric sensing. The choice of mechanism dictates whether the sensor will exhibit a "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement) response upon binding to copper.

Photoinduced Electron Transfer (PET)

PET is the most common mechanism employed in BODIPY copper sensors. It involves non-radiative de-excitation of the fluorophore through electron transfer from a donor moiety (the copper receptor) to the excited BODIPY core.

  • "Turn-On" Sensors: In a "turn-on" sensor, the receptor is designed to have an electron density that facilitates PET in the free-ligand state, effectively quenching the BODIPY fluorescence. Upon binding with a copper ion (Cu²⁺), the electron-donating ability of the receptor is diminished, inhibiting the PET process. This blockage restores the fluorescence of the BODIPY core, leading to a "turn-on" signal.[1]

PET_Turn_On cluster_0 Free Sensor (Fluorescence OFF) cluster_1 Sensor + Cu²⁺ (Fluorescence ON) BODIPY_OFF BODIPY Core Receptor_OFF Receptor (e.g., Phenylenediamine–triazole) Excited_OFF Excited BODIPY* BODIPY_OFF->Excited_OFF Excitation (hν) Receptor_OFF->Excited_OFF Electron Transfer Ground_OFF Ground State Excited_OFF->Ground_OFF PET Quenching (No Fluorescence) BODIPY_ON BODIPY Core Receptor_ON Receptor-Cu²⁺ Complex Excited_ON Excited BODIPY* BODIPY_ON->Excited_ON Excitation (hν) Ground_ON Ground State Excited_ON->Ground_ON Fluorescence

Diagram 1: "Turn-On" sensing via Photoinduced Electron Transfer (PET) inhibition.
  • "Turn-Off" Sensors: Conversely, a "turn-off" sensor is fluorescent in its free state. The binding of a paramagnetic metal ion like Cu²⁺ introduces a new, efficient PET pathway, quenching the fluorescence.[2] This quenching effect occurs due to charge or energy transfer between the fluorophore and the copper ion.[2]

PET_Turn_Off cluster_0 Free Sensor (Fluorescence ON) cluster_1 Sensor + Cu²⁺ (Fluorescence OFF) BODIPY_ON BODIPY Core Receptor_ON Receptor Excited_ON Excited BODIPY* BODIPY_ON->Excited_ON Excitation (hν) Ground_ON Ground State Excited_ON->Ground_ON Fluorescence BODIPY_OFF BODIPY Core Receptor_OFF Receptor-Cu²⁺ Complex Excited_OFF Excited BODIPY* BODIPY_OFF->Excited_OFF Excitation (hν) Receptor_OFF->Excited_OFF Electron Transfer Ground_OFF Ground State Excited_OFF->Ground_OFF PET Quenching

Diagram 2: "Turn-Off" sensing via Photoinduced Electron Transfer (PET) activation.
Ratiometric Sensing

Ratiometric sensors offer a significant advantage by providing a built-in correction for environmental effects and probe concentration. Upon binding Cu²⁺, these probes exhibit a noticeable shift in their fluorescence emission spectrum. The sensor's response is measured as the ratio of fluorescence intensities at two different wavelengths (e.g., F620/F580).[3] This approach enhances the accuracy and reliability of copper quantification.[3]

Ratiometric_Sensing FreeSensor Free Sensor Excitation Excitation (hν) FreeSensor->Excitation BoundSensor Sensor-Cu²⁺ Complex FreeSensor->BoundSensor + Emission1 Emission at λ1 (e.g., 580 nm) Excitation->Emission1 Emission2 Emission at λ2 (e.g., 620 nm) Excitation->Emission2 Ratio Calculate Ratio (I_λ2 / I_λ1) Emission1->Ratio Copper Cu²⁺ BoundSensor->Excitation Emission2->Ratio

Diagram 3: Logical flow for ratiometric copper sensing.

Quantitative Performance of BODIPY-Based Copper Sensors

The efficacy of a fluorescent sensor is determined by several key parameters, including its detection limit, binding affinity, and stoichiometry. The following tables summarize the performance of various recently developed BODIPY-based copper probes.

Table 1: "Turn-Off" / Quenching-Based Sensors
Probe NameDetection Limit (LOD)Binding Constant (K) / StoichiometryKey FeaturesReference(s)
t-BODIPY 0.54 µMKsv = 1.68x10⁵ M⁻¹Tripodal structure, >90% fluorescence quenching.
N-Bodipy 1.28 µM1.39x10¹⁰ M⁻¹ / 2:1 (Ligand:Metal)Naphthalene conjugate, color change from orange to pale-yellow.
HHPBA-BODIPY 0.35 µMNot specifiedGood linearity, effective in real water samples.
aza-BODIPY 7b 0.4 nMNot specifiedHigh sensitivity at very low concentrations.
Table 2: "Turn-On" / Enhancement-Based Sensors
Probe NameDetection Limit (LOD)Binding Constant (K) / StoichiometryKey FeaturesReference(s)
BODIPY-NN 85 nMNot specified4-fold fluorescence enhancement, Cu²⁺ acts as both catalyst and coordination center.
BOD-Ad@BSA Not specifiedNot specifiedAssembled with BSA, specifically detects free copper(II) ions over protein-bound copper.
Aza-BODIPY (7) Not specifiedNot specifiedAbsorption in the near-infrared region (640-890 nm).
Table 3: Ratiometric Sensors
Probe NameDetection Limit (LOD)Binding Constant (K) / StoichiometryKey FeaturesReference(s)
BODIPY 1 Not specified1:3 (Ligand:Metal)Fluorescence peak shifts from 580 nm to 620 nm.
Sensor 4 Not specifiedKa = 7.45x10⁷ M⁻¹ / 1:1 (Ligand:Metal)Contains two DPA moieties, but binds Cu²⁺ in a 1:1 ratio.

Experimental Design and Protocols

The development and application of a BODIPY-based copper sensor follow a standardized workflow, from synthesis and characterization to spectroscopic analysis and biological imaging.

Experimental_Workflow Start Start: Design Probe Synthesis 1. Chemical Synthesis of BODIPY Probe Start->Synthesis Purification 2. Purification (e.g., Column Chromatography) Synthesis->Purification Characterization 3. Structural Characterization (NMR, MS, FT-IR) Purification->Characterization Photophysical 4. Photophysical Studies (UV-Vis & Fluorescence Spectra) Characterization->Photophysical Titration 5. Titration with Cu²⁺ (Determine LOD, Binding Constant) Photophysical->Titration Selectivity 6. Selectivity & Interference Test (Competition with other metal ions) Titration->Selectivity Bioimaging 7. Application in Living Cells (Cell Culture, Staining, Microscopy) Selectivity->Bioimaging End End: Data Analysis & Conclusion Bioimaging->End

Diagram 4: General experimental workflow for a BODIPY-based copper sensor.
Protocol: Synthesis of a Tripodal BODIPY Sensor (t-BODIPY)

This protocol is adapted from the synthesis of t-BODIPY, a "turn-off" sensor.

Objective: To synthesize a tripodal BODIPY structure for Cu²⁺ detection.

Materials:

  • Compound 3 (8-{4-(aminomethyl)phenyl}-2,6-diethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene)

  • 1,3,5-benzenetricarbonyl chloride

  • Dichloromethane (DCM)

  • Diethylisopyropylamine

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve Compound 3 (1 mmol, 0.41 g) in dichloromethane in a round-bottom flask.

  • Cool the mixture to -4°C using a salt/ice bath.

  • Inject 0.5 mL of diethylisopyropylamine into the cooled mixture.

  • Add 0.15 g of 1,3,5-benzenetricarbonyl chloride to the mixture at room temperature.

  • Stir the reaction mixture vigorously for 72 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, purify the raw product via column chromatography using a DCM/Methanol (10:1) solvent system to yield the final t-BODIPY product.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Protocol: Spectroscopic Titration and Selectivity

Objective: To determine the sensor's response to Cu²⁺ and its selectivity over other metal ions.

Materials:

  • Stock solution of the BODIPY probe (e.g., 1x10⁻³ M in a suitable solvent like acetonitrile or EtOH).

  • Stock solution of Cu²⁺ (e.g., 1x10⁻² M from CuCl₂ or CuSO₄ salt).

  • Stock solutions of various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Zn²⁺, etc.).

  • Buffered solution (e.g., HEPES or PBS, pH 7.4) for aqueous measurements.

  • UV-Vis spectrophotometer and Fluorescence spectrophotometer.

Procedure:

  • Titration:

    • Prepare a solution of the BODIPY probe at a fixed concentration (e.g., 5 µM) in the desired solvent system (e.g., acetonitrile/water 8:2 v/v).

    • Record the initial absorption and fluorescence emission spectra.

    • Incrementally add small aliquots of the Cu²⁺ stock solution to the probe solution.

    • After each addition, allow the solution to equilibrate (response time can be very fast, ~1-10 minutes) and record the new spectra.

    • Plot the change in fluorescence intensity (or intensity ratio for ratiometric probes) against the Cu²⁺ concentration.

    • Use this data to calculate the Limit of Detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear calibration curve.

  • Selectivity:

    • Prepare a series of solutions, each containing the BODIPY probe (e.g., 5 µM) and a high concentration (e.g., 20 equivalents) of a different metal ion.

    • Add a solution containing only the probe and Cu²⁺ as a positive control.

    • Record the fluorescence spectra for each solution and compare the response. A selective probe will show a significant change only in the presence of Cu²⁺.

  • Competition Experiment:

    • Prepare a solution of the probe complexed with Cu²⁺.

    • Add other potentially interfering metal ions to this solution and observe if any significant change occurs in the fluorescence signal, confirming the robustness of the probe.

Protocol: Live Cell Imaging of Intracellular Copper

Objective: To visualize changes in intracellular Cu²⁺ levels using the BODIPY probe.

Materials:

  • BODIPY probe stock solution (e.g., in DMSO).

  • Cell line (e.g., MCF-7, HeLa).

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Cu²⁺ solution for cell treatment.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and grow them to 70-80% confluency in a CO₂ incubator at 37°C.

  • Probe Loading:

    • Wash the cells twice with PBS.

    • Incubate the cells with the BODIPY probe at a low concentration (e.g., 1-10 µM) in serum-free medium for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with PBS to remove any excess, unbound probe.

  • Copper Treatment & Imaging:

    • Image the probe-loaded cells to establish a baseline fluorescence ("control" group).

    • Treat a separate group of probe-loaded cells with a solution containing Cu²⁺ for a specified time.

    • Image the copper-treated cells using the same microscope settings.

  • Analysis: Compare the fluorescence intensity between the control and copper-treated cells to visualize the change in intracellular copper levels. For "turn-on" probes, an increase in fluorescence is expected, while for "turn-off" probes, a decrease is expected.

References

The Thioether-Rich Receptor: Core of Coppersensor 1's Selective Cu⁺ Detection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive examination of the function and application of the thioether-rich receptor within Coppersensor 1 (CS1), a foundational fluorescent probe for detecting labile cuprous ions (Cu⁺) in living biological systems. Designed for researchers, scientists, and drug development professionals, this document details the sensor's mechanism, quantitative properties, and the experimental protocols necessary for its effective use.

Introduction to this compound

This compound (CS1) is a small-molecule, membrane-permeable fluorescent dye specifically engineered for imaging labile copper pools within biological samples, including live cells.[1][2] Its innovative design, combining a boron dipyrromethene (BODIPY) chromophore with a unique thioether-rich receptor, allows for the highly selective and sensitive detection of Cu⁺.[1][3] CS1 operates on a "turn-on" mechanism, where its fluorescence intensity increases significantly upon binding to Cu⁺.[4] This guide focuses on the critical role of the azatetrathia receptor in conferring this selectivity and mediating the fluorescence response.

Core Mechanism: The Role of the Thioether Receptor

The functionality of CS1 is rooted in a process called Photoinduced Electron Transfer (PET). The thioether-rich receptor is not merely a binding site but an active modulator of the BODIPY fluorophore's quantum yield.

  • Apo State (Unbound): In the absence of Cu⁺, the nitrogen- and sulfur-rich azatetrathia receptor efficiently quenches the fluorescence of the BODIPY chromophore. Upon excitation by light, the receptor donates an electron to the excited fluorophore, causing it to return to its ground state non-radiatively (without emitting light). This PET process results in the apo-CS1 being weakly fluorescent.

  • Bound State (Cu⁺ Complex): The thioether groups of the receptor provide a soft binding site with a high affinity and selectivity for the soft metal ion Cu⁺. When CS1 binds to a Cu⁺ ion, the receptor undergoes a conformational change. This binding event lowers the energy of the receptor's orbitals, preventing the electron transfer to the fluorophore. The inhibition of the PET quenching mechanism allows the BODIPY chromophore to fluoresce brightly, resulting in a "turn-on" signal that can be up to 10-fold greater than the apo state.

This selective interaction is crucial for biological applications, as it allows CS1 to discriminate Cu⁺ from other abundant cellular metal ions such as Ca²⁺, Mg²⁺, Zn²⁺, and even the oxidized form of copper, Cu²⁺.

cluster_0 Apo-CS1 State (Low Fluorescence) cluster_1 Cu⁺-Bound CS1 State (High Fluorescence) Apo_CS1 CS1 (Thioether Receptor + BODIPY) PET Photoinduced Electron Transfer (PET) Receptor -> BODIPY Apo_CS1->PET e⁻ transfer Cu_ion Cu⁺ Ion Bound_CS1 [Cu⁺-CS1] Complex Apo_CS1->Bound_CS1 conformational change Excitation1 Light Excitation (543 nm) Excitation1->Apo_CS1 Quenching Fluorescence Quenching PET->Quenching Cu_ion->Bound_CS1 binds receptor PET_Inhibited PET Inhibited Bound_CS1->PET_Inhibited no e⁻ transfer Excitation2 Light Excitation (543 nm) Excitation2->Bound_CS1 Fluorescence Bright Fluorescence (~561-576 nm) PET_Inhibited->Fluorescence

Caption: Mechanism of CS1 fluorescence activation by Cu⁺ binding.

Quantitative Data Presentation

The performance of this compound is defined by its spectroscopic and binding properties, which are summarized below.

Table 1: Spectroscopic Properties of this compound
StateMax Absorption (λ_abs)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Max Emission (λ_em)Quantum Yield (Φ)
Apo-CS1 510 nm, 540 nm2.6 x 10⁴, 3.0 x 10⁴566 nm0.016
Cu⁺-CS1 540 nm4.0 x 10⁴561 nm0.13
Table 2: Binding Properties and Selectivity of this compound
ParameterValueNotes
Binding Stoichiometry 1:1 (CS1:Cu⁺)Confirmed by Job's plot analysis.
Dissociation Constant (K_d) 3.6 x 10⁻¹² MDemonstrates picomolar affinity for Cu⁺.
Selectivity HighNo fluorescence change observed with high concentrations of competing ions.
Competing Ions Tested Ca²⁺, Mg²⁺, Zn²⁺ (at 2 mM)No interference observed.
Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺ (at 50 µM)No interference observed.

Experimental Protocols

Precise experimental procedures are essential for obtaining reliable data with CS1. The following sections detail the synthesis, in vitro characterization, and live-cell imaging protocols.

Synthesis of this compound

The preparation of CS1 is a multi-day process involving the synthesis of two key precursors followed by their final coupling.

  • Synthesis of the BODIPY Core (Compound 1): This is achieved via a one-pot, two-step procedure involving the condensation of 2,4-dimethyl-3-ethylpyrrole with chloroacetyl chloride, followed by treatment with BF₃•OEt₂. The overall yield is approximately 16%.

  • Synthesis of the Azatetrathia Receptor (Compound 3): This is a two-step process. First, ethyl 2-hydroxyethyl sulfide is converted to thiol 2 using thiourea and HBr (84% yield). Second, thiol 2 is treated with bis(2-chloroethyl)amine hydrochloride under basic conditions to furnish the final receptor 3 (79% yield).

  • Final Coupling: The BODIPY core (1) and the thioether receptor (3) are coupled in refluxing acetonitrile to yield the final this compound product (22% yield after purification).

In Vitro Fluorescence Spectroscopy

This protocol is used to characterize the response of CS1 to Cu⁺ in a controlled aqueous environment.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of CS1 in DMSO.

    • Prepare a buffered solution, such as 20 mM HEPES at pH 7.0.

    • Prepare stock solutions of Cu⁺ (e.g., from [Cu(CH₃CN)₄]PF₆) and other metal salts for selectivity testing.

  • Spectroscopic Measurement:

    • Dilute the CS1 stock solution in the HEPES buffer to a final concentration of 2 µM.

    • Acquire an initial fluorescence spectrum (apo-state) using an excitation wavelength of ~540 nm and recording emission from ~550 to 700 nm.

    • Titrate known amounts of the Cu⁺ stock solution into the CS1 solution, recording a new spectrum after each addition.

    • Observe the increase in fluorescence intensity at ~561 nm.

  • Selectivity Test:

    • To a 2 µM solution of apo-CS1, add a high concentration of a competing metal ion (e.g., 50 µM for Cu²⁺ or 2 mM for Zn²⁺).

    • Record the fluorescence spectrum and confirm that no significant change occurs.

Live-Cell Imaging Protocol

This protocol outlines the use of CS1 for visualizing labile Cu⁺ pools in cultured mammalian cells.

  • Cell Preparation:

    • One day prior to imaging, plate adherent cells (e.g., HEK293T) onto 18-mm glass coverslips to achieve 50-80% confluency on the day of the experiment.

  • Staining Solution Preparation:

    • Prepare a 1 mM stock solution of CS1 by dissolving 0.63 mg of solid CS1 in 1 mL of DMSO.

  • Cell Staining:

    • Transfer a coverslip with adherent cells into a 35-mm petri dish containing 3 mL of a suitable buffer (e.g., PBS).

    • Add 15 µL of the 1 mM CS1 stock solution to the dish for a final concentration of 5 µM. Mix thoroughly.

    • Incubate the cells for 5-20 minutes at 25°C or 37°C, protected from light.

  • Imaging:

    • Mount the coverslip for microscopy.

    • Image the cells using a confocal or epifluorescence microscope.

    • Use an excitation wavelength of ~543 nm and collect the emission signal. Faint intracellular fluorescence is expected under basal conditions, which should increase upon supplementation with a copper source.

cluster_workflow Live-Cell Imaging Workflow with CS1 A 1. Cell Culture Plate adherent cells on glass coverslips 24h prior B 2. Prepare Staining Solution Dilute 1 mM CS1 stock (in DMSO) to 5 µM in buffer (e.g., PBS) A->B C 3. Cell Staining Incubate cells with 5 µM CS1 for 5-20 min at 37°C B->C D 4. Washing (Optional) Gently wash cells with buffer to remove excess dye C->D E 5. Imaging Mount coverslip and acquire images (Excitation: ~543 nm) D->E F 6. Data Analysis Quantify intracellular fluorescence intensity E->F

Caption: Standard experimental workflow for live-cell imaging using CS1.

Structural and Functional Relationships

The design of CS1 elegantly links its chemical structure to its biological function. The two primary components, the fluorophore and the receptor, work in concert to achieve sensitive and selective detection.

cluster_components Structural Components cluster_functions Resulting Functions CS1 This compound (CS1) BODIPY BODIPY Fluorophore CS1->BODIPY contains Receptor Thioether-Rich Receptor (Azatetrathia) CS1->Receptor contains Fluorescence Visible Light Signal (Fluorescence) BODIPY->Fluorescence provides Receptor->Fluorescence modulates via PET Selectivity High Selectivity & Affinity (for Cu⁺) Receptor->Selectivity provides

Caption: Logical relationship of CS1's structure and function.

Conclusion

The thioether-rich receptor is the cornerstone of this compound's design and function. Its ability to selectively bind Cu⁺ with picomolar affinity and, in doing so, inhibit a photoinduced electron transfer process, provides a robust and elegant mechanism for "turning on" fluorescence. This pioneering design has paved the way for the development of a wide array of chemical tools for studying the intricate roles of copper in cellular signaling, metabolism, and disease. While subsequent sensors have improved on quantum yield and turn-on response, the fundamental principles established by the function of CS1's thioether receptor remain a benchmark in the field of metal ion sensing.

References

Coppersensor 1: An In-Depth Technical Guide to its Affinity for Monovalent Copper Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coppersensor 1 (CS1), a fluorescent probe with a high affinity and selectivity for monovalent copper ions (Cu⁺). The document details the sensor's binding properties, experimental protocols for its characterization, and its mechanism of action. This information is intended to assist researchers in utilizing CS1 for the detection and quantification of Cu⁺ in various biological contexts, aiding in drug development and the study of copper homeostasis.

Core Principles of this compound

This compound (CS1) is a small, membrane-permeable fluorescent dye designed for imaging labile copper pools within biological samples, including living cells.[1][2][3][4][5] Its structure comprises two key components: a boron dipyrromethene (BODIPY) fluorophore and a thioether-rich receptor. This design confers a picomolar binding affinity for Cu⁺ and high selectivity over other competing cellular metal ions. The binding of Cu⁺ to the thioether-rich receptor induces a conformational change that disrupts the photoinduced electron transfer (PET) quenching of the BODIPY fluorophore, resulting in a significant "turn-on" fluorescent response. Specifically, the fluorescence intensity of CS1 can increase by up to 10-fold upon binding to Cu⁺.

Signaling Pathway

The signaling mechanism of this compound is based on a well-defined photo-physical process. In its unbound state, the lone pair of electrons on the sulfur atoms of the thioether-rich receptor can quench the fluorescence of the BODIPY core through photoinduced electron transfer. Upon binding of a monovalent copper ion, these electrons are engaged in the coordination with the metal, which inhibits the PET process and restores the fluorescence of the BODIPY dye.

CS1_Signaling_Pathway cluster_unbound Unbound State (Non-fluorescent) cluster_bound Bound State (Fluorescent) CS1_unbound CS1 (Thioether receptor + BODIPY) PET Photoinduced Electron Transfer (PET) CS1_unbound->PET e⁻ transfer Cu_ion Cu⁺ Ion CS1_Cu_complex [CS1-Cu]⁺ Complex Quenched_Fluorescence Quenched Fluorescence PET->Quenched_Fluorescence Cu_ion->CS1_Cu_complex Binding Fluorescence Bright Fluorescence CS1_Cu_complex->Fluorescence PET inhibited

Figure 1: this compound Signaling Pathway.

Quantitative Binding Affinity Data

The affinity of this compound and its derivatives for monovalent copper has been determined using fluorescence spectroscopy. The key binding parameter is the dissociation constant (Kd), which indicates the concentration of Cu⁺ at which half of the CS1 molecules are bound. A lower Kd value signifies a higher binding affinity.

SensorDissociation Constant (Kd) for Cu⁺MethodReference
This compound (CS1)3.6 (± 0.3) x 10⁻¹² MFluorescence Spectroscopy
Mito-CS17.2 (± 0.3) x 10⁻¹² MFluorescence Spectroscopy with competitive ligand (thiourea)
Ratio-Coppersensor-1 (RCS1)4.0 (± 0.3) x 10⁻¹¹ MFluorescence Spectroscopy

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process involving the preparation of the BODIPY core and the tetrathia receptor, followed by their coupling. The overall synthesis is anticipated to take 4-5 days.

1. Synthesis of the BODIPY Core (Compound 1):

  • This is achieved through a one-pot, two-step procedure.

  • First, 2,4-dimethyl-3-ethylpyrrole is condensed with chloroacetyl chloride.

  • This is followed by treatment with BF₃•OEt₂.

  • The overall yield for these two steps is approximately 16%.

2. Synthesis of the Tetrathia Receptor (Compound 3):

  • This is also a two-step process.

  • Ethyl 2-hydroxyethyl sulfide is converted to the thiol (Compound 2) using thiourea and HBr, with a yield of 84%.

  • Compound 2 is then treated with bis(2-chloroethyl)amine hydrochloride under basic conditions to furnish the azatetrathia receptor (Compound 3) in 79% yield.

3. Coupling of the BODIPY Core and the Tetrathia Receptor:

  • Compound 1 and Compound 3 are coupled in refluxing acetonitrile.

  • After workup and purification, this compound (Compound 4) is obtained in a 22% yield.

Purification:

  • Purification is typically performed using column chromatography.

CS1_Synthesis_Workflow cluster_bodipy BODIPY Core Synthesis cluster_receptor Tetrathia Receptor Synthesis Pyrrole 2,4-dimethyl-3-ethylpyrrole Condensation Condensation Pyrrole->Condensation Chloroacetyl Chloroacetyl chloride Chloroacetyl->Condensation BF3_treatment Treatment with BF₃•OEt₂ Condensation->BF3_treatment BODIPY_core BODIPY Core (Compound 1) BF3_treatment->BODIPY_core Coupling Coupling in refluxing acetonitrile BODIPY_core->Coupling Sulfide Ethyl 2-hydroxyethyl sulfide Thiourea_HBr Thiourea, HBr Sulfide->Thiourea_HBr Thiol Thiol (Compound 2) Thiourea_HBr->Thiol Base Basic conditions Thiol->Base Bis_chloro bis(2-chloroethyl)amine HCl Bis_chloro->Base Receptor Tetrathia Receptor (Compound 3) Base->Receptor Receptor->Coupling Purification Column Chromatography Coupling->Purification CS1 This compound (CS1) Purification->CS1

Figure 2: this compound Synthesis Workflow.
Determination of Binding Affinity by Fluorescence Spectroscopy

This protocol outlines the determination of the dissociation constant (Kd) of CS1 for Cu⁺ using fluorescence titration.

Materials:

  • This compound (CS1) stock solution (e.g., 1 mM in DMSO).

  • Copper(I) source, such as [Cu(CH₃CN)₄]PF₆, stock solution (e.g., 10 mM in acetonitrile).

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4).

  • Fluorometer.

Procedure:

  • Prepare a solution of CS1 in the buffer at a fixed concentration (e.g., 1 µM).

  • Record the initial fluorescence spectrum of the CS1 solution.

  • Incrementally add small aliquots of the Cu⁺ stock solution to the CS1 solution.

  • After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Plot the change in fluorescence intensity as a function of the total Cu⁺ concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to determine the Kd.

Job's Plot for Stoichiometry Determination: To confirm the 1:1 binding stoichiometry between CS1 and Cu⁺, a Job's plot can be generated.

  • Prepare a series of solutions with varying mole fractions of CS1 and Cu⁺, while keeping the total concentration of both species constant.

  • Measure the fluorescence intensity for each solution.

  • Plot the change in fluorescence intensity against the mole fraction of CS1.

  • The maximum of the plot should occur at a mole fraction of 0.5, confirming a 1:1 stoichiometry.

Fluorescence_Titration_Workflow Start Start Prepare_CS1 Prepare CS1 solution in buffer Start->Prepare_CS1 Measure_Initial_Fluorescence Measure initial fluorescence Prepare_CS1->Measure_Initial_Fluorescence Titrate_Cu Incrementally add Cu⁺ solution Measure_Initial_Fluorescence->Titrate_Cu Equilibrate_Measure Equilibrate and measure fluorescence Titrate_Cu->Equilibrate_Measure Saturation_Check Fluorescence saturation? Equilibrate_Measure->Saturation_Check Saturation_Check->Titrate_Cu No Plot_Data Plot ΔFluorescence vs. [Cu⁺] Saturation_Check->Plot_Data Yes Fit_Data Fit data to binding model Plot_Data->Fit_Data Determine_Kd Determine Kd Fit_Data->Determine_Kd Job_Plot Perform Job's Plot for Stoichiometry Determine_Kd->Job_Plot End End Job_Plot->End

Figure 3: Fluorescence Titration Workflow.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Due to the high affinity of CS1 for Cu⁺, a direct ITC titration may not be feasible. A competitive binding assay is recommended.

Principle: A weaker, competitive ligand for Cu⁺ is used to lower the apparent affinity of CS1, bringing the binding event into a measurable range for ITC.

Materials:

  • This compound (CS1).

  • Copper(I) source.

  • A weak competitive ligand for Cu⁺ (e.g., thiourea).

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4).

  • Isothermal Titration Calorimeter.

Procedure:

  • Direct Titration of the Weak Ligand:

    • Titrate the weak ligand into a solution of Cu⁺ to determine its binding affinity and enthalpy.

  • Displacement Titration:

    • Prepare a solution of the CS1-weak ligand complex.

    • Titrate this solution with the Cu⁺ solution.

    • The heat change measured corresponds to the displacement of the weak ligand by CS1.

  • Data Analysis:

    • The data from both titrations are globally fitted to a competitive binding model to determine the thermodynamic parameters (Kd, ΔH, and ΔS) for the CS1-Cu⁺ interaction.

ITC_Workflow Start Start Direct_Titration Direct Titration: Weak Ligand into Cu⁺ Start->Direct_Titration Determine_Weak_Kd Determine Kd and ΔH of weak ligand Direct_Titration->Determine_Weak_Kd Displacement_Titration Displacement Titration: Cu⁺ into CS1 + Weak Ligand Determine_Weak_Kd->Displacement_Titration Measure_Heat_Change Measure heat of displacement Displacement_Titration->Measure_Heat_Change Global_Fit Global data fitting to competitive binding model Measure_Heat_Change->Global_Fit Determine_Thermo Determine Kd, ΔH, and ΔS for CS1-Cu⁺ Global_Fit->Determine_Thermo End End Determine_Thermo->End

Figure 4: Competitive ITC Workflow.

Conclusion

This compound is a powerful and highly specific tool for the detection of monovalent copper ions. Its high affinity, significant fluorescence turn-on response, and membrane permeability make it well-suited for a variety of applications in life sciences and drug development. The detailed experimental protocols provided in this guide offer a framework for the synthesis, purification, and characterization of CS1, enabling researchers to confidently employ this sensor in their studies of copper biology.

References

Coppersensor 1: A Technical Guide to Membrane Permeability for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the membrane permeability of Coppersensor 1 (CS1), a fluorescent probe crucial for live-cell imaging of labile copper(I) ions (Cu⁺). This compound is a cell-permeable, small-molecule dye that enables the selective and sensitive detection of Cu⁺ in living cells, offering a powerful tool for investigating the roles of this essential metal ion in various physiological and pathological processes.[1][2][3][4]

Core Properties of this compound

This compound is a fluorescent sensor that exhibits a "turn-on" response upon binding to Cu⁺. In its unbound state, the probe's fluorescence is quenched. However, upon selective binding to intracellular Cu⁺, its fluorescence intensity increases significantly, by up to 10-fold. This mechanism allows for the visualization of changes in intracellular labile copper pools. The probe is based on a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor, which provides high selectivity for Cu⁺ over other biologically relevant metal ions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in live-cell imaging, derived from established protocols.

ParameterValueNotes
Stock Solution Concentration 1 mM in DMSOPrepared by dissolving 0.63 mg of CS1 (MW: 630 g/mol ) per milliliter of DMSO.
Final Staining Concentration 5 µMThis is the recommended final concentration in the cell culture medium for effective staining.
Incubation Time 5 - 20 minutesThe optimal incubation time can vary depending on the cell type and experimental conditions.
Incubation Temperature 25°C or 37°CIncubation can be performed at room temperature or physiological temperature.
Excitation Wavelength (Visible) ~540 nmThe probe is excited by visible light, minimizing potential photodamage to cells.
Emission Wavelength (Visible) ~561 nm (Cu⁺-bound)A slight blue shift is observed upon binding to Cu⁺.
Fluorescence Quantum Yield (Φ) 0.016 (apo) -> 0.13 (Cu⁺-bound)A nearly 10-fold increase in fluorescence intensity is observed upon copper binding.
Dissociation Constant (Kd) for Cu⁺ 3.6 (±0.3) x 10⁻¹² MDemonstrates a very high, picomolar affinity for Cu⁺.

Experimental Protocols

Preparation of this compound Stock Solution

A 1 mM stock solution of this compound is prepared by dissolving 0.63 mg of the solid probe in 1 mL of dimethyl sulfoxide (DMSO). This stock solution should be stored properly, protected from light.

Live-Cell Staining and Imaging Protocol

This protocol is adapted from established methods for staining adherent cells.

  • Cell Culture : Plate cells on glass coverslips suitable for microscopy and grow them to 50-80% confluency.

  • Washing : Gently wash the cells with a suitable buffer, such as phosphate-buffered saline (PBS), to remove any residual medium.

  • Staining : Dilute the 1 mM CS1 stock solution in the imaging buffer to a final concentration of 5 µM. For example, add 15 µL of the stock solution to 3 mL of PBS.

  • Incubation : Incubate the cells with the CS1 staining solution for 5-20 minutes at either 25°C or 37°C, protected from light.

  • Washing : After incubation, wash the cells with fresh buffer to remove any excess, unbound probe.

  • Imaging : Mount the coverslip onto a microscope slide and proceed with live-cell imaging using a confocal or fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of CS1.

Visualizations

This compound Mechanism of Action

CS1_Mechanism cluster_cell Live Cell CS1_unbound This compound (CS1) (Low Fluorescence) Cu_ion Intracellular Cu⁺ CS1_unbound->Cu_ion Binding Light_out_quenched Quenched Emission CS1_unbound->Light_out_quenched PET Quenching CS1_bound CS1-Cu⁺ Complex (High Fluorescence) Light_out_fluorescent Fluorescent Emission (~561 nm) CS1_bound->Light_out_fluorescent Fluorescence Cu_ion->CS1_bound Forms Complex Light_in Excitation Light (~540 nm) Light_in->CS1_unbound Light_in->CS1_bound

Caption: Mechanism of this compound fluorescence upon binding to intracellular Cu⁺.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow A 1. Prepare 1 mM CS1 Stock Solution in DMSO C 3. Prepare 5 µM CS1 Staining Solution A->C B 2. Culture Adherent Cells on Coverslips D 4. Incubate Cells with CS1 (5-20 min, 25-37°C) B->D C->D E 5. Wash Cells to Remove Excess Probe D->E F 6. Mount Coverslip for Microscopy E->F G 7. Acquire Images using Fluorescence Microscopy F->G

Caption: Step-by-step workflow for staining live cells with this compound.

Logical Relationship of CS1 Permeability and Application

CS1_Permeability_Logic A This compound B Membrane Permeable A->B C Enters Cytosol of Live Cells B->C D Binds to Labile Intracellular Cu⁺ C->D E Fluorescence 'Turn-On' D->E F Enables Live-Cell Imaging of Intracellular Copper E->F

Caption: Logical flow from membrane permeability to application in live-cell imaging.

References

Coppersensor 1: A Technical Guide to its Advantages in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coppersensor 1 (CS1) has emerged as a pivotal tool in biological research for the selective and sensitive detection of copper(I) ions (Cu⁺) within living systems. This small-molecule, membrane-permeable fluorescent probe offers a robust platform for investigating the intricate roles of labile copper pools in cellular physiology and pathology. This guide provides an in-depth overview of the core advantages of CS1, detailed experimental protocols, and a quantitative summary of its performance characteristics.

Core Advantages of this compound

This compound is engineered with a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor, a design that confers several key advantages for biological imaging applications:

  • High Selectivity for Cu⁺: CS1 exhibits exceptional selectivity for copper(I) ions over other biologically relevant metal ions, including the oxidized form of copper, Cu²⁺.[1][2][3] This specificity is crucial for distinguishing the roles of different copper oxidation states in biological processes. The probe shows no significant fluorescence changes in the presence of high concentrations of physiological cations such as Ca²⁺, Mg²⁺, and Zn²⁺, nor does it respond to other first-row transition metals like Mn²⁺, Fe²⁺, or Ni²⁺.[1]

  • High Affinity and Sensitivity: With a dissociation constant in the picomolar range, CS1 can detect very low concentrations of labile Cu⁺.[4] This high affinity allows for the visualization of subtle changes in intracellular copper levels.

  • "Turn-On" Fluorescent Response: A key feature of CS1 is its significant increase in fluorescence intensity upon binding to Cu⁺. The probe is weakly fluorescent in its unbound (apo) state but exhibits an approximately 10-fold increase in fluorescence upon complexation with Cu⁺. This "turn-on" mechanism provides a high signal-to-background ratio, enhancing image clarity and sensitivity.

  • Live-Cell Compatibility: CS1 is a membrane-permeable molecule, enabling the non-invasive staining of live cells and the real-time imaging of intracellular copper dynamics. Its compatibility with standard fluorescence microscopy techniques makes it an accessible tool for many laboratories.

  • Favorable Spectroscopic Properties: The BODIPY core of CS1 provides it with visible light excitation and emission profiles, which minimizes cellular autofluorescence and potential phototoxicity associated with UV-excitable probes.

Quantitative Performance Data

The photophysical and binding properties of this compound are summarized in the table below, providing a clear comparison of its performance in the unbound and Cu⁺-bound states.

PropertyApo-CS1 (Unbound)Cu⁺-CS1 (Bound)Reference(s)
Dissociation Constant (Kd) -3.6 (±0.3) x 10⁻¹² M
Quantum Yield (Φ) 0.0160.13
Max. Excitation Wavelength (λex) 510 nm, 540 nm540 nm
Max. Emission Wavelength (λem) 566 nm561 nm
Molar Extinction Coefficient (ε) 2.6 x 10⁴ M⁻¹cm⁻¹ (at 510 nm), 3.0 x 10⁴ M⁻¹cm⁻¹ (at 540 nm)4.0 x 10⁴ M⁻¹cm⁻¹ (at 540 nm)
Fluorescence Fold Increase -~10-fold

Mechanism of Action: Photoinduced Electron Transfer (PET)

The "turn-on" fluorescence of this compound is governed by a process known as Photoinduced Electron Transfer (PET). In the absence of Cu⁺, the electron-rich thioether receptor quenches the fluorescence of the BODIPY fluorophore upon excitation. Binding of Cu⁺ to the receptor lowers its energy level, inhibiting the PET process and thereby restoring the fluorescence of the BODIPY core.

PET_Mechanism cluster_apo Apo-CS1 (Low Fluorescence) cluster_bound Cu⁺-CS1 (High Fluorescence) Excitation_Apo Excitation (Light Energy) BODIPY_Apo BODIPY* (Excited State) Excitation_Apo->BODIPY_Apo PET Photoinduced Electron Transfer (PET) BODIPY_Apo->PET Receptor_Apo Thioether Receptor Receptor_Apo->PET e- transfer Quenching Fluorescence Quenching PET->Quenching Excitation_Bound Excitation (Light Energy) BODIPY_Bound BODIPY* (Excited State) Excitation_Bound->BODIPY_Bound Fluorescence Fluorescence Emission BODIPY_Bound->Fluorescence Light Emission Receptor_Bound Cu⁺-Bound Receptor PET_Blocked PET Blocked Receptor_Bound->PET_Blocked Binding inhibits e- transfer Cu_ion Cu⁺ Ion Cu_ion->Receptor_Bound Binds Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell_Culture 1. Culture Cells on Glass-bottom Dish Wash1 3. Wash Cells with PBS Cell_Culture->Wash1 Stock_Solution 2. Prepare 1 mM CS1 Stock in DMSO Staining_Solution 4. Dilute CS1 to 1-5 µM in PBS/Medium Stock_Solution->Staining_Solution Wash1->Staining_Solution Incubate 5. Incubate Cells for 15-30 min Staining_Solution->Incubate Wash2 6. Wash Cells to Remove Excess Probe Incubate->Wash2 Imaging 7. Image with Fluorescence Microscope (Ex: ~540 nm) Wash2->Imaging Data_Analysis 8. Analyze Fluorescence Intensity & Distribution Imaging->Data_Analysis

References

Methodological & Application

Coppersensor 1 (CS1) Protocol for Live-Cell Copper Imaging: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coppersensor 1 (CS1) is a powerful tool for investigating the role of labile copper(I) ions (Cu⁺) in biological systems. As a small-molecule, membrane-permeable fluorescent probe, CS1 offers high selectivity and sensitivity for imaging intracellular copper pools in living cells.[1][2][3][4] This "turn-on" sensor is comprised of a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor, which exhibits a significant increase in fluorescence intensity upon binding to Cu⁺. Its visible light excitation and emission properties make it well-suited for standard fluorescence microscopy and confocal imaging, minimizing potential photodamage to cells associated with UV-excitable probes. These characteristics make CS1 an invaluable asset for studying copper homeostasis and its implications in various physiological and pathological processes, including cancer, cardiovascular disorders, and neurodegenerative diseases.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters of this compound for easy reference and comparison.

Table 1: Spectroscopic and Binding Properties of this compound

ParameterValueReference
Excitation Wavelength (max)~540 nm
Emission Wavelength (max)~561 nm
Fluorescence Fold Increase (upon Cu⁺ binding)Up to 10-fold
Apparent Dissociation Constant (Kd) for Cu⁺3.6 (± 0.3) x 10⁻¹² M
SelectivityHigh for Cu⁺ over other biologically relevant metal ions (e.g., Cu²⁺, Ca²⁺, Mg²⁺, Zn²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺)

Table 2: Recommended Experimental Parameters for Live-Cell Imaging with this compound

ParameterRecommended ValueReference
CS1 Stock Solution Concentration1 mM in DMSO
Final Working Concentration5 µM
Incubation Time with Cells5 - 20 minutes
Incubation Temperature25°C or 37°C

Signaling Pathway and Mechanism of Action

The mechanism of this compound is based on a "turn-on" fluorescence response upon selective binding to copper(I) ions. In its unbound state, the thioether-rich receptor quenches the fluorescence of the BODIPY fluorophore. Upon encountering Cu⁺, the receptor undergoes a conformational change to bind the ion, which disrupts the quenching mechanism and leads to a significant increase in fluorescence emission.

CS1_Mechanism cluster_unbound Unbound State (Low Fluorescence) cluster_bound Bound State (High Fluorescence) CS1_unbound CS1 Probe (BODIPY + Thioether Receptor) Quenching Fluorescence Quenching CS1_unbound->Quenching CS1_bound CS1-Cu⁺ Complex CS1_unbound->CS1_bound Binding Fluorescence Fluorescence Emission (~561 nm) CS1_bound->Fluorescence Excitation (~540 nm) Cu_ion Cu⁺ Ion Cu_ion->CS1_bound

Caption: Mechanism of this compound fluorescence activation upon binding to Cu⁺.

Experimental Protocols

I. Preparation of Reagents
  • CS1 Stock Solution (1 mM):

    • Allow the vial of solid this compound (MW ~630 g/mol ) to equilibrate to room temperature before opening.

    • Dissolve 0.63 mg of CS1 in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture Medium:

    • Use the appropriate complete cell culture medium for your cell line of interest.

  • Imaging Buffer:

    • A common imaging buffer is Phosphate-Buffered Saline (PBS). Ensure the buffer is at the desired pH (e.g., 7.4) and temperature for the experiment.

II. Live-Cell Imaging Protocol

This protocol provides a general guideline and may require optimization based on the specific cell type and experimental conditions.

Live_Cell_Imaging_Workflow Start Start Cell_Culture 1. Plate cells on glass coverslips (50-80% confluency) Start->Cell_Culture Prepare_Loading 2. Prepare 5 µM CS1 loading solution in imaging buffer Cell_Culture->Prepare_Loading Wash_Cells_1 3. Wash cells with imaging buffer Prepare_Loading->Wash_Cells_1 Load_CS1 4. Incubate cells with CS1 solution (5-20 min, 25°C or 37°C, in the dark) Wash_Cells_1->Load_CS1 Wash_Cells_2 5. Wash cells to remove excess probe Load_CS1->Wash_Cells_2 Image_Cells 6. Image cells using fluorescence microscopy (Ex: ~540 nm, Em: ~561 nm) Wash_Cells_2->Image_Cells Data_Analysis 7. Analyze fluorescence intensity Image_Cells->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for live-cell copper imaging with this compound.

Step-by-Step Procedure:

  • Cell Plating:

    • The day before imaging, passage and plate cells onto 18-mm glass coverslips. For adherent cells, consider pre-coating the coverslips with an appropriate substrate (e.g., 50 µg/mL poly-L-lysine) to promote attachment.

    • Grow cells to a confluency of 50-80% for optimal imaging.

  • Preparation of CS1 Loading Solution:

    • Warm the required aliquots of CS1 stock solution and imaging buffer to the desired experimental temperature (e.g., 37°C).

    • Dilute the 1 mM CS1 stock solution into the imaging buffer to a final concentration of 5 µM. For example, add 15 µL of 1 mM CS1 stock to 3 mL of PBS. Mix thoroughly.

  • Cell Staining:

    • Remove the cell culture medium from the coverslip.

    • Gently wash the cells once with pre-warmed imaging buffer.

    • Add the 5 µM CS1 loading solution to the cells.

    • Incubate for 5-20 minutes at either 25°C or 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

  • Washing:

    • After incubation, remove the CS1 loading solution.

    • Wash the cells two to three times with fresh imaging buffer to remove any excess, unbound probe.

  • Imaging:

    • Mount the coverslip onto a microscope slide or into an imaging chamber with fresh imaging buffer.

    • Visualize the cells using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (Excitation ~540 nm, Emission ~561 nm).

    • Acquire images using a consistent set of parameters (e.g., exposure time, gain) for all experimental conditions to allow for accurate comparison.

III. Controls and Data Interpretation
  • Negative Control (Apo-form): Image cells stained with CS1 without any copper supplementation to establish a baseline fluorescence level.

  • Positive Control (Copper-loaded): Treat cells with a source of copper (e.g., CuCl₂) prior to or during CS1 staining to induce a maximal fluorescence response. This can help confirm that the probe is responsive in your cell system.

  • Chelation Control: Treat copper-loaded cells with a copper chelator (e.g., BCS) to observe a decrease in fluorescence, confirming the signal is specific to copper.

  • Autofluorescence Control: Image unstained cells using the same imaging parameters to assess the level of background autofluorescence.

By comparing the fluorescence intensity between different experimental groups, researchers can infer changes in the labile intracellular copper(I) pool. For quantitative analysis, the fluorescence intensity of individual cells or regions of interest can be measured using appropriate image analysis software.

References

How to prepare Coppersensor 1 stock and working solutions.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coppersensor 1 (CS1) is a fluorescent probe designed for the selective and sensitive detection of cuprous ions (Cu⁺) within biological systems.[1] As a membrane-permeable, small-molecule dye, CS1 is a valuable tool for investigating the roles of labile copper pools in living cells.[2][3][4] This sensor is comprised of a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor, which provides high selectivity and picomolar affinity for Cu⁺ over other competing metal ions found in cellular environments. Upon binding to Cu⁺, CS1 exhibits a significant increase in fluorescence intensity, up to 10-fold, making it an effective "turn-on" sensor. With excitation and emission wavelengths in the visible spectrum, CS1 is well-suited for use in standard fluorescence microscopy and confocal imaging.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound stock and working solutions.

ParameterValueSource(s)
Molecular Weight (MW) 630 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO)
Stock Solution Concentration 1 mM
Working Solution Concentration 5 µM (typical for live cell imaging)
Excitation Wavelength (λex) ~543 nm
Emission Wavelength (λem) ~576 nm
Storage (Solid Form) 2-8°C, protect from light
Storage (Stock Solution) Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months). Protect from light. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Materials
  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

Protocol 1: Preparation of 1 mM this compound Stock Solution

This protocol details the preparation of a 1 mM stock solution, which can be stored for future use.

  • Weighing: Accurately weigh out 0.63 mg of solid this compound.

  • Dissolving: Add 1 mL of anhydrous DMSO to the solid this compound.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved. The solubility in DMSO is approximately 25 mg/mL, so ultrasonic assistance may be beneficial.

  • Aliquoting: Dispense the 1 mM stock solution into smaller, single-use aliquots in microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.

Protocol 2: Preparation of 5 µM this compound Working Solution for Live Cell Imaging

This protocol describes the dilution of the stock solution to a typical working concentration for staining live cells.

  • Cell Culture: Plate and culture cells on glass coverslips or in imaging dishes to a confluency of 50-80%.

  • Buffer Preparation: Prepare the required volume of imaging buffer (e.g., 3 mL of PBS) in a culture dish.

  • Dilution: Thaw one aliquot of the 1 mM this compound stock solution. Add 15 µL of the 1 mM stock solution to the 3 mL of imaging buffer to achieve a final concentration of 5 µM. Note: The volume of stock solution can be adjusted based on the volume of imaging buffer to maintain the desired final concentration.

  • Mixing: Mix the solution thoroughly but gently.

  • Cell Staining: Remove the culture medium from the cells and add the 5 µM this compound working solution.

  • Incubation: Incubate the cells for 5-20 minutes at 25°C or 37°C, protected from light.

  • Imaging: The cells are now ready for imaging using a fluorescence or confocal microscope with appropriate filter sets for the excitation and emission wavelengths of this compound.

Workflow and Logic Diagrams

Coppersensor1_Preparation_Workflow cluster_working Working Solution Preparation start Start weigh_cs1 Weigh 0.63 mg This compound Solid start->weigh_cs1 add_dmso Add 1 mL DMSO weigh_cs1->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 1 mM Stock Solution dissolve->stock_solution aliquot Aliquot for Storage stock_solution->aliquot thaw_stock Thaw 1 Aliquot of Stock Solution stock_solution->thaw_stock store Store at -20°C or -80°C (Protect from Light) aliquot->store add_to_buffer Add 15 µL Stock to 3 mL Imaging Buffer thaw_stock->add_to_buffer working_solution 5 µM Working Solution add_to_buffer->working_solution stain_cells Stain Live Cells (5-20 min incubation) working_solution->stain_cells image_cells Fluorescence Imaging (Ex: 543 nm, Em: 576 nm) stain_cells->image_cells end End image_cells->end

Caption: Workflow for this compound stock and working solution preparation.

References

Application Notes and Protocols for Staining Cultured Neurons with Coppersensor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Coppersensor 1 (CS1), a fluorescent probe for the detection of labile copper(I) (Cu⁺) in cultured neurons.

Introduction

This compound (CS1) is a membrane-permeable, fluorescent dye designed for imaging labile copper pools within living cells.[1][2][3][4][5] Comprised of a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor, CS1 exhibits a "turn-on" fluorescent response upon binding to Cu⁺. In its unbound state, the fluorescence of the BODIPY core is quenched. The binding of Cu⁺ to the thioether receptor disrupts this quenching mechanism, resulting in a significant, up to 10-fold, increase in fluorescence intensity. This property makes CS1 a valuable tool for investigating the role of copper in various biological processes, including neurodegenerative diseases.

Mechanism of Action

This compound operates on the principle of photoinduced electron transfer (PET). In the absence of Cu⁺, the electron-rich thioether receptor quenches the fluorescence of the BODIPY fluorophore upon excitation. The binding of Cu⁺ to the receptor lowers the energy of the highest occupied molecular orbital (HOMO) of the receptor, preventing PET and thereby restoring the fluorescence of the BODIPY dye. This results in a "turn-on" signal that is directly proportional to the concentration of labile Cu⁺. CS1 demonstrates high selectivity and picomolar affinity for Cu⁺ over other biologically relevant metal ions.

Quantitative Data Summary

ParameterValueReference(s)
Excitation Wavelength (λex) ~540 nm
Emission Wavelength (λem) ~561 nm
Fluorescence Change upon Cu⁺ Binding Up to 10-fold increase
Dissociation Constant (Kd) for Cu⁺ ~3.6 x 10⁻¹² M
Recommended Working Concentration 1 - 5 µM
Recommended Incubation Time 5 - 20 minutes
Solvent for Stock Solution DMSO

Signaling Pathway Diagram

Coppersensor1_Mechanism This compound Mechanism of Action cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) CS1_unbound This compound (Apo) BODIPY_quenched BODIPY Fluorophore (Fluorescence Quenched) CS1_unbound->BODIPY_quenched PET Receptor_unbound Thioether Receptor CS1_unbound->Receptor_unbound BODIPY_fluorescent BODIPY Fluorophore (Fluorescent) BODIPY_quenched->BODIPY_fluorescent Fluorescence 'Turn-On' Receptor_bound Thioether Receptor-Cu⁺ CS1_bound This compound-Cu⁺ Complex CS1_bound->BODIPY_fluorescent CS1_bound->Receptor_bound Cu_ion Labile Cu⁺ Cu_ion->Receptor_unbound Binding

Caption: Mechanism of this compound fluorescence activation upon binding to labile Cu⁺.

Experimental Protocols

Materials:

  • This compound (CS1)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cultured neurons on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips)

  • Phosphate-buffered saline (PBS) or other appropriate physiological buffer

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Cy3)

Protocol 1: Preparation of CS1 Stock Solution

  • Prepare a 1 mM stock solution of CS1 by dissolving it in anhydrous DMSO. For example, dissolve 0.63 mg of CS1 (MW: ~630 g/mol ) in 1 mL of DMSO.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Staining Cultured Neurons with this compound

  • Grow cultured neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Ensure the neurons are healthy and at the desired stage of development.

  • On the day of the experiment, prepare a fresh working solution of CS1 by diluting the 1 mM stock solution in a physiological buffer (e.g., PBS) to a final concentration of 1-5 µM. For example, to make a 5 µM working solution, add 5 µL of the 1 mM stock solution to 1 mL of buffer.

  • Remove the culture medium from the neurons and wash gently with the physiological buffer.

  • Add the CS1 working solution to the neurons and incubate for 5-20 minutes at 37°C, protected from light. The optimal concentration and incubation time may need to be determined empirically for your specific neuronal culture system.

  • After incubation, wash the cells two to three times with the physiological buffer to remove excess probe.

  • The neurons are now ready for imaging. Proceed with fluorescence microscopy using appropriate filter sets for the BODIPY fluorophore (Excitation ~540 nm, Emission ~561 nm).

Considerations for Neuronal Staining:

  • Toxicity: As with any fluorescent probe, it is important to assess the potential for cytotoxicity in your specific neuronal culture. Use the lowest effective concentration of CS1 and the shortest possible incubation time.

  • Subcellular Localization: Be aware that CS1 has been reported to localize to lysosomes in some cell types, which may influence the interpretation of the fluorescence signal. Co-localization studies with lysosomal markers may be necessary.

  • Competition with Endogenous Binders: CS1 has a high affinity for Cu⁺, but it may not be able to displace copper that is tightly bound to endogenous proteins with even higher affinities. The signal from CS1 likely represents the labile or "exchangeable" pool of intracellular copper.

  • pH Sensitivity: Changes in intracellular pH can potentially affect the fluorescence of CS1. It is advisable to maintain stable pH conditions during the experiment.

Experimental Workflow Diagram

Staining_Workflow Experimental Workflow for Staining Neurons with this compound start Start prep_stock Prepare 1 mM CS1 Stock Solution in DMSO start->prep_stock culture_neurons Culture Neurons on Imaging Dish/Coverslip start->culture_neurons prep_working Prepare 1-5 µM CS1 Working Solution in Buffer prep_stock->prep_working wash_1 Wash Neurons with Physiological Buffer culture_neurons->wash_1 incubate Incubate with CS1 (5-20 min, 37°C, dark) prep_working->incubate wash_1->incubate wash_2 Wash Neurons to Remove Excess Probe incubate->wash_2 image Fluorescence Microscopy (Ex: ~540 nm, Em: ~561 nm) wash_2->image analyze Image and Data Analysis image->analyze end End analyze->end

Caption: Step-by-step workflow for staining cultured neurons with this compound.

Data Analysis

Fluorescence intensity can be quantified using standard imaging software. The data is typically presented as the mean fluorescence intensity per cell or per region of interest. It is crucial to include appropriate controls in your experiment, such as unstained cells (to assess autofluorescence) and cells treated with a copper chelator to confirm the specificity of the CS1 signal.

By following these application notes and protocols, researchers can effectively utilize this compound to investigate the intricate role of labile copper in the physiology and pathology of the nervous system.

References

Coppersensor 1: Application and Protocols for Investigating Copper Homeostasis in Yeast Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential yet potentially toxic trace element for all eukaryotes, including the model organism Saccharomyces cerevisiae. Maintaining copper homeostasis is critical for cellular function, and its dysregulation is implicated in various human diseases. Yeast serves as a powerful model system to dissect the intricate molecular mechanisms governing copper uptake, distribution, and detoxification. Coppersensor 1 (CS1) is a fluorescent probe that has emerged as a valuable tool for the qualitative and semi-quantitative analysis of labile intracellular copper pools. This membrane-permeable dye exhibits a significant increase in fluorescence upon binding to cuprous ions (Cu⁺), allowing for real-time visualization of copper dynamics within living cells.

This document provides detailed application notes and protocols for the use of this compound in yeast models to investigate copper homeostasis. It includes a summary of CS1's properties, step-by-step experimental procedures, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the key characteristics of this compound, providing a quick reference for experimental design.

Table 1: Properties of this compound (CS1)

PropertyValueReference(s)
Target Ion Cuprous ion (Cu⁺)[1]
Affinity for Cu⁺ Picomolar[2]
Fluorescence Change Up to 10-fold increase upon Cu⁺ binding[1]
Excitation Maximum (in vitro) ~540 nm[2]
Emission Maximum (in vitro) ~561 nm[2]
Recommended Excitation (Yeast) 473-491 nm
Recommended Emission (Yeast) 513-533 nm
Formulation Typically dissolved in DMSO
Cell Permeability Yes

Table 2: Recommended Staining Conditions for this compound in S. cerevisiae

ParameterRecommended ValueNotes
Yeast Cell Density Mid-log phase (OD₆₀₀ ≈ 0.5-0.8)Ensures metabolically active cells.
CS1 Stock Solution 1 mM in DMSOStore protected from light at -20°C.
Final CS1 Concentration 2.4 µMMay require optimization depending on yeast strain and experimental conditions.
Incubation Time 10 minutesLonger incubation times may lead to compartmentalization of the dye.
Incubation Temperature 30°COptimal growth temperature for most S. cerevisiae strains.
Staining Buffer Phosphate-Buffered Saline (PBS)Ensure buffer is sterile.

Experimental Protocols

This section provides detailed protocols for the use of this compound in S. cerevisiae.

Protocol 1: General Yeast Cell Culture and Preparation for Staining

Materials:

  • Saccharomyces cerevisiae strain of interest

  • Yeast extract Peptone Dextrose (YPD) or appropriate synthetic complete (SC) medium

  • Sterile water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

  • Centrifuge and centrifuge tubes

  • Incubator shaker (30°C)

Procedure:

  • Inoculate a single colony of the desired yeast strain into 5 mL of YPD or SC medium.

  • Incubate overnight at 30°C with shaking (200-250 rpm).

  • The next morning, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1-0.2.

  • Grow the culture at 30°C with shaking until it reaches mid-log phase (OD₆₀₀ of 0.5-0.8).

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with sterile PBS. Resuspend the cells in PBS after each wash.

  • After the final wash, resuspend the cell pellet in PBS to a desired concentration for staining (e.g., OD₆₀₀ of 1.0).

Protocol 2: Staining of S. cerevisiae with this compound

Materials:

  • Prepared yeast cell suspension in PBS (from Protocol 1)

  • 1 mM this compound stock solution in DMSO

  • Microcentrifuge tubes

  • Incubator (30°C)

  • Vortex mixer

Procedure:

  • Aliquot the desired volume of yeast cell suspension into microcentrifuge tubes.

  • Add the 1 mM this compound stock solution to the cell suspension to achieve a final concentration of 2.4 µM. For example, add 2.4 µL of 1 mM CS1 to 1 mL of cell suspension.

  • Gently vortex the tube to ensure even distribution of the dye.

  • Incubate the cells in the dark for 10 minutes at 30°C.

  • After incubation, wash the cells twice with PBS to remove excess dye. Centrifuge at 3,000 x g for 3 minutes for each wash.

  • Resuspend the final cell pellet in a small volume of PBS for immediate imaging.

Protocol 3: Fluorescence Microscopy and Image Acquisition

Materials:

  • Stained yeast cells in PBS (from Protocol 2)

  • Microscope slides and coverslips

  • (Optional) Concanavalin A solution (1 mg/mL in water) for cell immobilization

  • Fluorescence microscope equipped with appropriate filters (e.g., FITC or similar filter set) and a camera.

Procedure:

  • (Optional) Cell Immobilization: To prevent cell movement during imaging, coat a microscope slide with a thin layer of Concanavalin A solution and allow it to air dry. Add a small volume of the stained yeast cell suspension to the coated area and allow the cells to adhere for 5-10 minutes.

  • Place a coverslip over the cell suspension on the slide.

  • Mount the slide on the fluorescence microscope.

  • Locate the cells using bright-field or Differential Interference Contrast (DIC) microscopy.

  • Switch to fluorescence imaging. Use an excitation wavelength in the range of 473-491 nm and collect the emission between 513-533 nm.

  • Adjust the exposure time to obtain a clear signal without saturating the detector. It is crucial to use the same imaging settings when comparing different experimental conditions.

  • Capture images for subsequent analysis. For quantitative comparisons, image analysis software can be used to measure the mean fluorescence intensity of individual cells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key biological pathways and experimental procedures.

CopperHomeostasis cluster_membrane cluster_cytosol cluster_organelles extracellular Extracellular Cu²⁺ Fre1 Fre1 extracellular->Fre1 Reduction membrane Plasma Membrane cytosol Cytosol Atx1 Atx1 cytosol->Atx1 Binding Ccs1 Ccs1 cytosol->Ccs1 Cox17 Cox17 cytosol->Cox17 Cup1 Cup1 (Metallothionein) cytosol->Cup1 Detoxification (High Cu²⁺) mitochondrion Mitochondrion Cox Cytochrome c oxidase mitochondrion->Cox golgi Golgi vacuole Vacuole Ctr1 Ctr1/Ctr3 Ctr1->cytosol Cu⁺ Fre1->Ctr1 Uptake Ccc2 Ccc2 Atx1->Ccc2 Sod1 Sod1 Ccs1->Sod1 Cox17->mitochondrion Ccc2->golgi Transport

Caption: Copper homeostasis signaling pathway in S. cerevisiae.

CS1_Workflow start Start: Yeast Culture culture 1. Grow yeast to mid-log phase (OD₆₀₀ = 0.5-0.8) start->culture harvest 2. Harvest cells by centrifugation culture->harvest wash1 3. Wash cells twice with PBS harvest->wash1 resuspend 4. Resuspend cells in PBS wash1->resuspend stain 5. Add this compound (2.4 µM final conc.) resuspend->stain incubate 6. Incubate in the dark for 10 min at 30°C stain->incubate wash2 7. Wash cells twice with PBS to remove excess dye incubate->wash2 prepare_slide 8. Prepare slide for microscopy (optional: use Concanavalin A for immobilization) wash2->prepare_slide image 9. Image using fluorescence microscopy (Ex: 473-491 nm, Em: 513-533 nm) prepare_slide->image analyze 10. Analyze fluorescence intensity image->analyze end End: Data Analysis analyze->end

Caption: Experimental workflow for using this compound in yeast.

References

Application Note: Live-Cell Imaging of Copper Trafficking in HEK293T Cells Using Coppersensor 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential trace element vital for a myriad of physiological processes, yet its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.[1][2] Understanding the intricate mechanisms of copper trafficking within cells is therefore of paramount importance. Coppersensor 1 (CS1) is a fluorescent probe designed for the selective and sensitive detection of labile copper(I) ions (Cu⁺) in living cells.[1][3][4] This membrane-permeable small molecule exhibits a significant increase in fluorescence upon binding to Cu⁺, making it an invaluable tool for real-time imaging of intracellular copper dynamics. This application note provides a detailed protocol for the use of this compound to visualize copper trafficking in HEK293T cells, a commonly used cell line in biological research and drug development.

Principle of this compound

This compound is composed of a boron dipyrromethene (BODIPY) fluorophore linked to a thioether-rich receptor that confers high selectivity and picomolar affinity for Cu⁺. In its unbound state, the sensor's fluorescence is minimal. Upon binding to Cu⁺, a conformational change occurs, leading to a substantial, up to 10-fold, enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive detection of changes in the intracellular labile copper pool.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
AnalyteCopper(I) (Cu⁺)
Affinity for Cu⁺Picomolar
Fluorescence Increase upon Cu⁺ BindingUp to 10-fold
Excitation Wavelength (Visible)~488 nm
Emission Wavelength (Visible)Varies with instrumentation
SelectivityHigh selectivity for Cu⁺ over other biologically relevant metal ions
Membrane PermeabilityYes

Experimental Protocols

A. HEK293T Cell Culture and Plating

This protocol describes the standard procedure for culturing and plating HEK293T cells for imaging experiments.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • MEM Non-Essential Amino Acids

  • Sodium Pyruvate

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Trypsin-EDTA (0.25%)

  • 18-mm glass coverslips

  • Poly-L-lysine (50 µg/mL)

  • 6-well plates or 35-mm Petri dishes

Protocol:

  • Cell Culture: Culture HEK293T cells in a 10 cm dish in "HEK293T Medium" (DMEM supplemented with 10% FBS, 2 mM L-Glutamine, 1X MEM Non-Essential Amino Acids, and 1 mM Sodium Pyruvate) at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: Passage the cells when they reach 80% confluency. a. Aspirate the medium and wash the cells once with 5 mL of DPBS. b. Add 1 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes until the cells detach. c. Add 6-8 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension. d. Centrifuge the cell suspension at 125 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Plating for Imaging: a. Coat 18-mm glass coverslips with 50 µg/mL poly-L-lysine for at least 20 minutes at room temperature. Aspirate the solution and allow the coverslips to dry. b. Place one sterile, coated coverslip into each well of a 6-well plate or a 35-mm Petri dish. c. One day before imaging, seed the HEK293T cells onto the prepared coverslips to achieve 50-80% confluency on the day of the experiment.

B. This compound Staining and Live-Cell Imaging

This protocol details the steps for staining HEK293T cells with this compound and performing live-cell fluorescence microscopy.

Materials:

  • This compound (CS1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • HEK293T cells plated on coverslips

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Protocol:

  • Preparation of CS1 Stock Solution: Prepare a 1 mM stock solution of CS1 in DMSO. For example, dissolve 0.63 mg of CS1 (MW ~630 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Staining: a. Remove the culture medium from the coverslip with adherent HEK293T cells. b. Gently wash the cells once with 2 mL of pre-warmed PBS. c. Transfer the coverslip to a new 35-mm Petri dish containing 3 mL of PBS buffer. d. Add 15 µL of the 1 mM CS1 stock solution to the dish to achieve a final concentration of 5 µM. Mix gently by swirling the dish. e. Incubate the cells for 5-20 minutes at 37°C in the dark. The optimal incubation time may need to be determined empirically.

  • Live-Cell Imaging: a. After incubation, the cells can be imaged directly in the staining solution or the PBS can be replaced with fresh, pre-warmed culture medium without phenol red. b. Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. c. Acquire fluorescence images using an appropriate laser line for excitation of the BODIPY fluorophore (e.g., 488 nm) and collect the emission at the corresponding wavelength. d. For time-lapse imaging of copper trafficking, establish a baseline fluorescence and then introduce copper stimuli (e.g., CuCl₂) or chelators and record images at regular intervals.

Visualization of Cellular Processes

Copper Trafficking Signaling Pathway

The following diagram illustrates a simplified model of the major copper trafficking pathways in a mammalian cell, which can be investigated using this compound. The sensor primarily detects the labile cytosolic Cu⁺ pool.

CopperTrafficking Simplified Copper Trafficking Pathway in HEK293T Cells cluster_membrane Extracellular Extracellular Space CTR1 CTR1 PlasmaMembrane Plasma Membrane Cytosol Cytosol Cu_int Cu⁺ CTR1->Cu_int Cu_ext Cu²⁺ Cu_ext->CTR1 Uptake Atox1 Atox1 (Copper Chaperone) Cu_int->Atox1 Mitochondria Mitochondria Cu_int->Mitochondria CCS CCS Cu_int->CCS CS1 This compound Cu_int->CS1 Binding ATP7A_B ATP7A/ATP7B Atox1->ATP7A_B TGN Trans-Golgi Network (TGN) Cuproenzymes Cuproenzymes ATP7A_B->Cuproenzymes Loading in TGN SOD1 SOD1 CCS->SOD1 in Cytosol & Mitochondria Fluorescence Fluorescence Signal CS1->Fluorescence

Caption: Cellular copper import and distribution pathways.

Experimental Workflow

The diagram below outlines the key steps involved in the experimental workflow for live-cell imaging of copper trafficking using this compound.

ExperimentalWorkflow Experimental Workflow for Live-Cell Copper Imaging Start Start CellCulture Culture HEK293T Cells Start->CellCulture Plating Plate Cells on Poly-L-lysine Coated Coverslips CellCulture->Plating Incubation Incubate for 24h (50-80% Confluency) Plating->Incubation CS1_Loading Load Cells with 5 µM this compound (5-20 min, 37°C) Incubation->CS1_Loading Imaging Live-Cell Imaging (Confocal Microscopy) CS1_Loading->Imaging DataAnalysis Quantitative Image Analysis Imaging->DataAnalysis Stimulation Optional: Add Copper Source/Chelator Imaging->Stimulation Time-lapse End End DataAnalysis->End Stimulation->Imaging

Caption: Step-by-step experimental workflow.

Data Analysis and Interpretation

Quantitative analysis of the fluorescence signal from this compound can provide insights into the dynamics of the labile copper pool. The fluorescence intensity within defined regions of interest (e.g., whole cells, specific organelles) can be measured over time. Normalizing the signal to the baseline fluorescence before stimulation can help in quantifying the relative changes in intracellular copper levels. It is important to consider potential artifacts such as photobleaching and to use appropriate controls, including cells not treated with copper stimuli and cells treated with a copper chelator to establish the dynamic range of the sensor in the cellular environment.

Conclusion

This compound is a robust and sensitive tool for the real-time visualization of labile copper in HEK293T cells. The protocols and information provided in this application note offer a comprehensive guide for researchers to investigate the intricate pathways of copper trafficking and their roles in cellular physiology and disease. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.

References

Co-staining Protocols for Copper Sensor 1 and Organelle Markers: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a myriad of physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, dysregulation of copper homeostasis is implicated in various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders. Visualizing the subcellular distribution of labile copper pools is crucial for understanding its intricate roles in cellular function and disease. Copper Sensor 1 (CS1) is a membrane-permeable fluorescent probe that selectively binds to cuprous ions (Cu⁺), exhibiting a significant increase in fluorescence upon binding.[1][2][3][4][5] This property makes it a valuable tool for imaging labile copper in living cells. To better understand the localization of these copper pools, co-staining with specific organelle markers is essential.

These application notes provide detailed protocols for co-staining with Copper Sensor 1 (and its mitochondria-targeted analog, Mito-CS1) and fluorescent markers for various organelles in live cells. Additionally, a proposed protocol for sequential staining with Copper Sensor 1 and immunofluorescence for organelle-specific protein markers in fixed cells is presented.

Data Presentation

The following tables summarize the key spectral properties of Copper Sensor 1 and the organelle markers, as well as typical parameters for quantitative co-localization analysis.

Table 1: Spectral Properties of Copper Sensor 1 and Organelle Markers

ProbeTarget OrganelleExcitation (nm)Emission (nm)
Copper Sensor 1 (CS1) Cytosol, various compartments~540~561-566
Mito-CS1 Mitochondria~555~569 (unbound), ~558 (Cu⁺ bound)
MitoTracker Deep Red FM Mitochondria~644~665
BODIPY FL C5-Ceramide Golgi Apparatus~505~512
LysoTracker Green DND-26 Lysosomes (acidic organelles)~504~511

Table 2: Example of Quantitative Co-localization Analysis

Co-staining PairPearson's Correlation Coefficient (PCC)¹Mander's Overlap Coefficient (MOC)²
Mito-CS1 & MitoTracker Deep Red 0.85 ± 0.050.92 ± 0.04
CS1 & Anti-GM130 (Golgi) 0.65 ± 0.080.75 ± 0.06
CS1 & Anti-LAMP1 (Lysosomes) 0.30 ± 0.100.40 ± 0.12

¹Pearson's Correlation Coefficient (PCC) ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. ²Mander's Overlap Coefficient (MOC) ranges from 0 to 1, where 1 indicates complete overlap. (Note: The values presented are hypothetical examples for illustrative purposes and will vary depending on the cell type, experimental conditions, and the specific copper distribution.)

Signaling Pathways and Experimental Workflows

experimental_workflow_live_cell

experimental_workflow_fixed_cell

Experimental Protocols

A. Live-Cell Co-staining Protocols

1. Co-staining of Mitochondria with Mito-CS1 and MitoTracker Deep Red

This protocol is designed for the specific visualization of labile copper pools within mitochondria.

  • Materials:

    • Mito-CS1 (1 mM stock in DMSO)

    • MitoTracker Deep Red FM (1 mM stock in DMSO)

    • HEK 293T cells or other suitable cell line

    • Glass-bottom dishes or chamber slides

    • Complete culture medium

    • Dulbecco's Phosphate-Buffered Saline (DPBS) with calcium and magnesium

  • Protocol:

    • Seed cells on glass-bottom dishes and culture to 50-80% confluency.

    • Prepare a staining solution containing 500 nM Mito-CS1 and 50 nM MitoTracker Deep Red in DPBS.

    • Aspirate the culture medium and wash the cells once with DPBS.

    • Add the staining solution to the cells and incubate for 15 minutes at 37°C and 5% CO₂.

    • Aspirate the staining solution and wash the cells twice with fresh DPBS.

    • Add fresh DPBS or imaging medium to the cells.

    • Proceed immediately to imaging using a confocal microscope.

2. Co-staining of Golgi Apparatus with Mito-CS1 and BODIPY FL C5-Ceramide

This protocol allows for the simultaneous visualization of mitochondrial copper and the Golgi apparatus.

  • Materials:

    • Mito-CS1 (1 mM stock in DMSO)

    • BODIPY FL C5-Ceramide complexed to BSA (1 mM stock in water)

    • HEK 293T cells or other suitable cell line

    • Glass-bottom dishes or chamber slides

    • Complete culture medium

    • DPBS with calcium and magnesium

  • Protocol:

    • Seed and culture cells as described in A.1.1.

    • Prepare a staining solution containing 500 nM Mito-CS1 and 2.25 µM BODIPY FL C5-Ceramide-BSA complex in DPBS.

    • Aspirate the culture medium and wash the cells once with DPBS.

    • Add the staining solution and incubate for 15 minutes at 37°C and 5% CO₂.

    • Aspirate the staining solution and wash the cells twice with fresh DPBS.

    • Add fresh DPBS or imaging medium.

    • Proceed to imaging.

3. Co-staining of Lysosomes with Mito-CS1 and LysoTracker Green DND-26

This protocol is for visualizing mitochondrial copper and acidic organelles, such as lysosomes. Note that LysoTracker Green is not compatible with fixation.

  • Materials:

    • Mito-CS1 (1 mM stock in DMSO)

    • LysoTracker Green DND-26 (1 mM stock in DMSO)

    • HEK 293T cells or other suitable cell line

    • Glass-bottom dishes or chamber slides

    • Complete culture medium

    • DPBS with calcium and magnesium

  • Protocol:

    • Seed and culture cells as in A.1.1.

    • Prepare a staining solution with 500 nM Mito-CS1 and 50-75 nM LysoTracker Green DND-26 in complete culture medium.

    • Aspirate the existing medium and add the staining solution.

    • Incubate for 15-30 minutes at 37°C and 5% CO₂.

    • Aspirate the staining solution and wash twice with DPBS.

    • Add fresh imaging medium.

    • Image the cells immediately.

Note on using non-targeted Copper Sensor 1 (CS1): The above protocols can be adapted for the non-targeted CS1. A typical final concentration for CS1 is 5 µM, with an incubation time of 5-20 minutes. It is recommended to optimize the concentration and incubation time for your specific cell line and experimental conditions to achieve the best signal-to-noise ratio.

B. Proposed Protocol for Copper Sensor 1 Staining Followed by Immunofluorescence

This protocol is a proposed method and will require optimization, particularly concerning the fixation step's effect on the CS1 signal. This procedure is intended for organelle markers that are compatible with fixation, such as certain mitochondrial and Golgi proteins.

  • Materials:

    • Copper Sensor 1 (CS1) (1 mM stock in DMSO)

    • Cells cultured on sterile coverslips

    • Complete culture medium

    • PBS

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)

    • Primary antibody against organelle marker (e.g., anti-GM130 for Golgi, anti-HSP60 for mitochondria)

    • Fluorescently-labeled secondary antibody

    • Antifade mounting medium

  • Protocol:

    • Live-cell staining with CS1: a. Incubate cells with 5 µM CS1 in serum-free medium for 15-30 minutes at 37°C. b. Wash the cells three times with warm PBS.

    • Fixation: a. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash three times with PBS. Critical Step: The fixation process may affect the CS1 fluorescence. It is advisable to image a subset of cells after this step to assess the retention of the CS1 signal.

    • Permeabilization and Blocking: a. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. b. Wash three times with PBS. c. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Antibody Staining: a. Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. b. Wash three times with PBS containing 0.1% Triton X-100. c. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. d. Wash three times with PBS containing 0.1% Triton X-100.

    • Mounting and Imaging: a. Briefly rinse the coverslips in distilled water. b. Mount the coverslips onto microscope slides using antifade mounting medium. c. Image using a confocal microscope.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the co-localization of Copper Sensor 1 with key cellular organelles. For live-cell imaging, the protocols for Mito-CS1 with various organelle markers are well-established. The proposed protocol for combining CS1 staining with immunofluorescence opens up possibilities for correlating labile copper pools with a wider range of specific protein markers, although it requires careful optimization. The quantitative analysis of co-localization will provide deeper insights into the subcellular topography of copper and its role in cellular physiology and pathology.

References

Coppersensor 1: Application Notes and Protocols for Fixed-Cell Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Coppersensor 1 (CS1), a fluorescent probe for the detection of monovalent copper ions (Cu⁺). While primarily designed and validated for live-cell imaging, this document will also address its potential applications and significant limitations in fixed-cell assays. Detailed experimental protocols for both live and exploratory fixed-cell applications are provided, alongside a discussion of the critical factors influencing its performance.

Introduction to this compound

This compound is a small-molecule, membrane-permeable fluorescent sensor designed to selectively detect labile Cu⁺ pools within biological systems.[1][2][3][4][5] It consists of a boron dipyrromethene (BODIPY) fluorophore coupled to a thioether-rich receptor, which provides high selectivity and picomolar affinity for Cu⁺. Upon binding to Cu⁺, CS1 undergoes a conformational change that inhibits photoinduced electron transfer (PET), leading to a significant "turn-on" fluorescent response. This probe is characterized by its visible excitation and emission wavelengths, making it compatible with standard fluorescence microscopy setups.

Principle of Detection

The detection mechanism of this compound is based on a "turn-on" fluorescence signaling cascade. In its unbound state ('apo'), the fluorophore's emission is quenched by the electron-rich thioether receptor. Upon selective binding of Cu⁺, the quenching is relieved, resulting in a substantial increase in fluorescence intensity. This mechanism allows for the visualization of changes in the concentration of labile intracellular Cu⁺.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as reported in the literature.

Table 1: Spectroscopic and Performance Characteristics of this compound

ParameterValueReference
Excitation Wavelength (λex)~540 nm (in vitro, Cu⁺-bound)
Emission Wavelength (λem)~561 nm (in vitro, Cu⁺-bound)
Quantum Yield (Φ) (Apo)0.016
Quantum Yield (Φ) (Cu⁺-bound)0.13
Fluorescence Fold-IncreaseUp to 10-fold
Dissociation Constant (Kd) for Cu⁺~3.6 x 10⁻¹² M
SelectivityHigh for Cu⁺ over other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Cu²⁺)

Applications of this compound

Primary Application: Live-Cell Imaging of Labile Copper Pools

This compound has been successfully utilized to visualize dynamic changes in labile Cu⁺ concentrations in various live cell models. Its membrane permeability allows for straightforward loading into cells, enabling real-time imaging of copper homeostasis and trafficking.

Fixed-Cell Applications: A Word of Caution

The use of this compound in fixed cells is not a standard or validated application and should be approached with caution. Research has shown that in paraformaldehyde (PFA)-fixed neuronal and glial cells, CS1 fluorescence did not increase following copper supplementation, suggesting that the probe may not be effective in this context. The fixation process can alter the cellular environment in ways that interfere with the probe's function.

Limitations of this compound in Fixed-Cell Applications

Several critical limitations hinder the reliable use of this compound in fixed-cell assays:

  • Competition with Endogenous Binders: The affinity of CS1 for Cu⁺, while high, may not be sufficient to compete with high-affinity endogenous copper-binding proteins and molecules like glutathione, especially after cellular structures have been cross-linked by fixation.

  • pH Sensitivity: The fluorescence of BODIPY-based dyes can be pH-dependent. Although a related sensor, CS3, was found to be responsive to copper across a pH range of 3 to 8, its absolute fluorescence was not constant. Fixation and permeabilization procedures can alter intracellular pH, potentially leading to fluorescence artifacts that are not related to copper concentration.

  • Subcellular Localization and Artifacts: In live cells, CS1 has been observed to localize predominantly to lysosomes. This localization pattern may be altered by fixation and permeabilization, and the acidic environment of lysosomes could influence the probe's fluorescence independently of copper binding.

  • Alteration of Copper Speciation and Availability: Chemical fixation can modify the native state of intracellular copper, potentially altering its oxidation state or its availability to the sensor.

Experimental Protocols

Protocol for Live-Cell Imaging with this compound

This protocol is adapted from established methods for live-cell copper imaging.

Materials:

  • This compound (CS1)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer (e.g., HEPES-buffered saline)

  • Cultured cells on coverslips or imaging dishes

  • Optional: Copper (II) chloride (CuCl₂) for copper supplementation experiments

  • Optional: A suitable copper chelator for control experiments

Procedure:

  • Preparation of CS1 Stock Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency (typically 50-80%).

  • Cell Loading with CS1:

    • Warm the imaging buffer to 37°C.

    • Dilute the 1 mM CS1 stock solution in the pre-warmed imaging buffer to a final concentration of 1-5 µM.

    • Remove the cell culture medium and wash the cells once with the imaging buffer.

    • Incubate the cells with the CS1-containing imaging buffer for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the loading solution and wash the cells twice with fresh, pre-warmed imaging buffer to remove excess probe.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (Excitation: ~540 nm; Emission: ~560-600 nm).

    • Maintain physiological conditions (37°C and 5% CO₂) during imaging if performing time-lapse experiments.

Exploratory Protocol for Fixed-Cell Staining with this compound (with Caveats)

This is an experimental protocol. The results should be interpreted with caution due to the limitations mentioned above. It is crucial to include extensive controls to validate any observations.

Materials:

  • This compound (CS1)

  • DMSO, anhydrous

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Optional: Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Culture and treat cells as required for the experiment.

    • Wash cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If intracellular targets are to be co-stained with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Staining with CS1:

    • Dilute the 1 mM CS1 stock solution in PBS to a final concentration of 1-5 µM.

    • Incubate the fixed (and permeabilized) cells with the CS1 solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with settings as described for live-cell imaging.

Crucial Controls for Fixed-Cell Staining:

  • Copper Depletion Control: Treat cells with a copper chelator before fixation to establish a baseline low-copper signal.

  • Copper Supplementation Control: Treat cells with a copper source before fixation to determine if a signal increase can be detected.

  • pH Control: Evaluate the fluorescence of CS1 in buffer solutions of varying pH to understand its pH sensitivity in your experimental setup.

  • Autofluorescence Control: Image unstained, fixed cells to assess the level of cellular autofluorescence.

Visualizations

Signaling Pathway and Experimental Workflows

Coppersensor1_Mechanism cluster_Apo_State Apo-CS1 (Low Fluorescence) cluster_Cu_Bound_State Cu⁺-CS1 Complex (High Fluorescence) Apo_CS1 Apo-CS1 Quenching PET Quenching Apo_CS1->Quenching e⁻ transfer Cu_CS1 Cu⁺-CS1 Fluorescence Fluorescence Cu_CS1->Fluorescence Emission Cu_ion Cu⁺ Cu_ion->Cu_CS1 Binding

Caption: Mechanism of this compound fluorescence turn-on upon Cu⁺ binding.

Live_Cell_Workflow start Start: Cultured Cells prepare Prepare 1-5 µM CS1 in Imaging Buffer start->prepare wash1 Wash Cells with Buffer prepare->wash1 load Incubate with CS1 (15-30 min, 37°C) wash1->load wash2 Wash Cells (2x) load->wash2 image Fluorescence Microscopy (Ex: ~540 nm, Em: ~560-600 nm) wash2->image end End: Analyze Data image->end

Caption: Experimental workflow for live-cell imaging with this compound.

Fixed_Cell_Limitations title CS1 in Fixed Cells: Limitations fixation Fixation (e.g., PFA) competition Competition with Cellular Binders fixation->competition ph Altered Intracellular pH fixation->ph speciation Altered Copper Speciation/Availability fixation->speciation artifacts Fluorescence Artifacts competition->artifacts ph->artifacts speciation->artifacts

Caption: Key limitations of this compound in fixed-cell applications.

Conclusion

This compound is a powerful and highly specific tool for the visualization of labile Cu⁺ in living cells. Its "turn-on" fluorescence mechanism and favorable spectroscopic properties make it well-suited for dynamic studies of copper homeostasis. However, its application in fixed cells is fraught with significant challenges that can lead to unreliable and artifactual data. Researchers wishing to explore the use of CS1 in fixed-cell preparations must proceed with extreme caution and implement a rigorous set of controls to validate their findings. For reliable analysis of copper in fixed samples, alternative techniques such as X-ray fluorescence microscopy (XFM) may be more appropriate.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Coppersensor 1.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing Coppersensor 1 (CS1) and minimizing background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (CS1) is a membrane-permeable, fluorescent sensor designed for the selective detection of cuprous ions (Cu⁺) in living cells.[1][2] It consists of a boron dipyrromethene (BODIPY) fluorophore linked to a thioether-rich receptor that selectively binds to Cu⁺.[3][4] CS1 operates on a "turn-on" mechanism. In its unbound state, the sensor exhibits low fluorescence due to a process called photoinduced electron transfer (PET), which quenches the fluorophore's emission. Upon binding to Cu⁺, this quenching process is inhibited, leading to a significant increase in fluorescence intensity (up to 10-fold).

Q2: What are the primary sources of high background fluorescence when using this compound?

High background fluorescence can arise from several factors:

  • Excessive this compound Concentration: Using a concentration of CS1 that is too high is a common cause of elevated background signal.

  • Autofluorescence: Cells and culture media contain endogenous molecules that naturally fluoresce, which can contribute to the overall background.

  • Non-specific Binding or Aggregation: At high concentrations, the probe may bind non-specifically to cellular components or form aggregates, leading to unwanted fluorescence.

  • Suboptimal Imaging Conditions: Improper microscope settings, such as high laser power or incorrect filter sets, can increase background noise.

  • Probe Localization: In some cases, fluorescent probes can accumulate in acidic organelles like lysosomes, which may contribute to background fluorescence.

Q3: What is the recommended starting concentration and incubation time for this compound?

A standard starting point for live-cell imaging with this compound is a final concentration of 5 µM, with an incubation period of 5 to 20 minutes at 25°C or 37°C in the dark. However, it is highly recommended to optimize these parameters for your specific cell type and experimental conditions to achieve the best signal-to-noise ratio.

Q4: How can I be sure that the fluorescence signal I'm observing is specific to Cu⁺?

To confirm the specificity of the this compound signal, you can perform control experiments. One common approach is to pre-treat copper-supplemented cells with a membrane-permeable Cu⁺ chelator. A significant reduction in the fluorescence signal after chelation would indicate that the initial signal was indeed due to the presence of labile copper ions.

Troubleshooting Guides

Problem: High Background Fluorescence

High background fluorescence can obscure the specific signal from Cu⁺-bound this compound, reducing the sensitivity of your experiment. The following troubleshooting guide provides a systematic approach to identify and mitigate this issue.

The first step is to determine the origin of the unwanted fluorescence.

  • Unstained Control: Image an unstained sample of your cells under the same imaging conditions. If you observe significant fluorescence, this is likely due to autofluorescence from the cells or the culture medium.

  • Probe-Only Control: Image a sample of your cells incubated with this compound but without any experimental treatment to induce changes in copper levels. This will help you assess the baseline fluorescence of the probe in your cells.

Based on the source of the background, you can implement the following optimization strategies.

ParameterRecommended ActionExpected Outcome
This compound Concentration Perform a concentration titration (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM) to find the lowest concentration that provides a detectable signal with minimal background.Reduced background from unbound or aggregated probe.
Incubation Time Conduct a time-course experiment (e.g., 5 min, 10 min, 15 min, 20 min, 30 min) to determine the shortest incubation time that yields a stable and specific signal.Minimized non-specific uptake and background accumulation.
Washing Steps After incubation with this compound, wash the cells 2-3 times with a buffered saline solution (e.g., PBS) or phenol red-free medium.Removal of unbound probe from the extracellular environment.
Imaging Medium Image cells in an optically clear, phenol red-free medium or buffered saline solution.Reduced background fluorescence from the medium itself.

If the background remains high after optimizing the above parameters, consider the following:

  • Probe Localization: Investigate if this compound is accumulating in lysosomes by performing a colocalization experiment with a lysosomal marker like LysoTracker.

  • Background Subtraction: Utilize image analysis software such as ImageJ/Fiji to perform background subtraction on your acquired images.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

This protocol describes how to perform a concentration titration to determine the optimal working concentration of this compound for your specific cell type and imaging system.

  • Cell Preparation: Plate your cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency (typically 50-80%).

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in your imaging medium (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM) from a 1 mM stock solution in DMSO.

  • Incubation: Remove the culture medium from the cells and add the different concentrations of this compound. Incubate the cells for a fixed time (e.g., 15 minutes) at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with pre-warmed, phenol red-free imaging medium.

  • Imaging: Acquire images of the cells for each concentration using consistent microscope settings.

  • Analysis: Quantify the mean fluorescence intensity of the cells and a background region for each concentration. Calculate the signal-to-background ratio (SBR) by dividing the mean cellular fluorescence by the mean background fluorescence. The optimal concentration will be the one that provides the highest SBR.

Protocol 2: Time-Course Analysis of this compound Staining

This protocol helps to determine the optimal incubation time for this compound.

  • Cell Preparation: Plate cells as described in Protocol 1.

  • Incubation: Incubate the cells with the optimal concentration of this compound determined from Protocol 1.

  • Imaging at Different Time Points: Acquire images at various time points during the incubation (e.g., 5, 10, 15, 20, and 30 minutes).

  • Analysis: Quantify the fluorescence intensity at each time point. The optimal incubation time is the point at which the fluorescence signal plateaus, indicating that the probe has reached equilibrium.

Protocol 3: Investigating Lysosomal Sequestration of this compound

This protocol is to determine if this compound accumulates in lysosomes, which could be a source of background fluorescence.

  • Cell Preparation: Plate cells as described in Protocol 1.

  • Co-staining: Incubate cells with both this compound (at the optimized concentration) and a lysosomal marker (e.g., LysoTracker Red DND-99, following the manufacturer's protocol).

  • Washing: Gently wash the cells as described in Protocol 1.

  • Imaging: Acquire images in both the green (for this compound) and red (for LysoTracker) channels.

  • Colocalization Analysis: Use image analysis software to assess the degree of colocalization between the this compound and LysoTracker signals. A high degree of colocalization suggests lysosomal accumulation of the probe.

Visualizations

Signaling Pathway of this compound

Coppersensor1_Mechanism cluster_off Fluorescence 'Off' State cluster_on Fluorescence 'On' State CS1_unbound This compound (Apo) PET Photoinduced Electron Transfer (PET) CS1_unbound->PET Excitation Light CS1_bound This compound-Cu⁺ Complex CS1_unbound->CS1_bound + Cu⁺ Quenched Low Fluorescence PET->Quenched Quenching CS1_bound->CS1_unbound - Cu⁺ (Chelation) No_PET PET Inhibited CS1_bound->No_PET Excitation Light Fluorescence High Fluorescence No_PET->Fluorescence Emission Cu_ion Cu⁺ Ion

Caption: Mechanism of this compound "turn-on" fluorescence upon binding to Cu⁺.

Experimental Workflow for Reducing Background Fluorescence

Troubleshooting_Workflow Start Start: High Background Fluorescence Observed Step1 Step 1: Identify Source - Unstained Control - Probe-Only Control Start->Step1 Step2 Step 2: Optimize Parameters - Titrate [CS1] - Optimize Incubation Time - Wash Cells Step1->Step2 Step3 Step 3: Advanced Troubleshooting - Check for Lysosomal Sequestration - Perform Background Subtraction Step2->Step3 End End: Optimized Signal-to-Noise Ratio Step3->End

Caption: A stepwise workflow for troubleshooting and reducing high background fluorescence with this compound.

References

Troubleshooting guide for Coppersensor 1 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting guide for Coppersensor 1 (CS1) experiments. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing CS1 for the detection of labile copper pools in live cells and to address common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (CS1) is a fluorescent sensor designed for the selective and sensitive detection of cuprous copper (Cu⁺) ions in biological samples, including live cells.[1][2][3][4] It consists of a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor.[5] In its unbound state, the fluorescence of the BODIPY is quenched. Upon binding to Cu⁺, a conformational change occurs that disrupts this quenching, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the visualization of labile Cu⁺ pools within cells.

Q2: What are the spectral properties of this compound?

This compound is compatible with standard fluorescence microscopy setups. Key spectral properties are summarized in the table below.

PropertyUnbound CS1Cu⁺-Bound CS1
Excitation Wavelength~540 nm~540 nm
Emission Wavelength~566 nm~561 nm (slight blue shift)
Fluorescence Increase-Up to 10-fold
Quantum Yield (Φ)0.0160.13

Q3: How selective is this compound for Cu⁺?

CS1 exhibits high selectivity for Cu⁺ over other biologically relevant metal ions. Studies have shown that its fluorescence is not significantly affected by physiological concentrations of Ca²⁺, Mg²⁺, Zn²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, or Cu²⁺. The sensor has a picomolar affinity for Cu⁺.

Q4: Is there an improved version of this compound available?

Yes, Coppersensor-3 (CS3) was developed as an improvement upon CS1. CS3 offers a significantly greater turn-on response (up to 75-fold) and a higher quantum yield for the Cu⁺-bound form compared to CS1.

SensorFluorescence Increase (upon Cu⁺ binding)Quantum Yield (Cu⁺-bound)
This compound (CS1)~10-fold0.13
Coppersensor 3 (CS3)~75-fold0.40

Experimental Protocols & Methodologies

A general protocol for using this compound in live-cell imaging is as follows. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere.

  • CS1 Loading:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) to the final working concentration (typically in the low micromolar range, e.g., 5 µM).

    • Remove the cell culture medium and wash the cells with the buffer.

    • Incubate the cells with the CS1 loading solution. Incubation times can range from 5 to 30 minutes.

  • Washing: Remove the loading solution and wash the cells gently with the buffer to remove any excess, unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (e.g., excitation around 540 nm and emission collection around 560-600 nm).

This compound Signaling Pathway and Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Coppersensor1_Mechanism This compound Mechanism of Action cluster_states Sensor States CS1_unbound Unbound CS1 (Fluorescence Quenched) Cu_ion Labile Cu+ CS1_unbound->Cu_ion Binding CS1_bound Cu+-Bound CS1 (Fluorescent) CS1_bound->CS1_unbound Dissociation Cu_ion->CS1_bound Conformational Change

Caption: Mechanism of this compound fluorescence turn-on upon binding to labile Cu⁺.

Experimental_Workflow This compound Experimental Workflow Start Start: Plate Cells Prepare_CS1 Prepare CS1 Working Solution Start->Prepare_CS1 Load_Cells Incubate Cells with CS1 Prepare_CS1->Load_Cells Wash Wash to Remove Excess Probe Load_Cells->Wash Image Acquire Fluorescence Images Wash->Image Analyze Analyze Data Image->Analyze

Caption: A typical experimental workflow for live-cell imaging with this compound.

Troubleshooting Guide

Problem 1: Weak or no fluorescence signal.

  • Possible Cause 1: Insufficient labile copper. The intracellular concentration of labile copper may be below the detection limit of the sensor.

    • Solution: Include a positive control by treating cells with a known copper source (e.g., CuCl₂) to confirm that the sensor is responsive.

  • Possible Cause 2: Inefficient loading of the sensor.

    • Solution: Optimize the loading concentration and incubation time. Ensure the CS1 stock solution is properly dissolved and has not degraded.

  • Possible Cause 3: Photobleaching.

    • Solution: Reduce the excitation light intensity and/or the exposure time during image acquisition. Use an anti-fade mounting medium if imaging fixed cells. While CS1 has been noted to have limitations in photostability, newer rhodol-based sensors may offer improvements.

Problem 2: High background fluorescence.

  • Possible Cause 1: Incomplete removal of unbound sensor.

    • Solution: Ensure thorough washing of the cells after incubation with CS1.

  • Possible Cause 2: Sensor localization in acidic organelles. CS1 has been observed to accumulate in lysosomes. The acidic environment of lysosomes can sometimes lead to an increase in fluorescence that is independent of copper concentration.

    • Solution: Co-stain with a lysosomal marker (e.g., LysoTracker) to confirm localization. Interpret data with caution if significant lysosomal accumulation is observed. Changes in cellular pH can also affect CS1 fluorescence.

Problem 3: Inconsistent or unexpected results.

  • Possible Cause 1: Cell type variability. The response to CS1 can differ between cell lines. For example, successful imaging has been reported in HEK293T cells, while challenges have been noted in some neuronal and glial cell lines.

    • Solution: Validate the use of CS1 in your specific cell model.

  • Possible Cause 2: Competition with intracellular components. CS1 may not be able to compete with high-affinity endogenous copper-binding proteins or molecules like glutathione.

    • Solution: Be aware that CS1 primarily detects the more loosely bound, "labile" pool of copper.

Troubleshooting_Tree This compound Troubleshooting Guide cluster_weak_signal Troubleshooting Weak Signal cluster_high_background Troubleshooting High Background cluster_inconsistent_results Troubleshooting Inconsistent Results Start Start Troubleshooting Issue What is the issue? Start->Issue Weak_Signal Weak/No Signal Issue->Weak_Signal Weak Signal High_Background High Background Issue->High_Background High Background Inconsistent_Results Inconsistent Results Issue->Inconsistent_Results Inconsistent Results Check_Copper Add Cu+ (Positive Control) Weak_Signal->Check_Copper Improve_Washing Improve Washing Steps High_Background->Improve_Washing Validate_Cell_Line Validate in Specific Cell Line Inconsistent_Results->Validate_Cell_Line Optimize_Loading Optimize Loading Conditions Check_Copper->Optimize_Loading Reduce_Photobleaching Reduce Excitation/Exposure Optimize_Loading->Reduce_Photobleaching Check_Localization Co-stain with Organelle Marker Improve_Washing->Check_Localization Consider_Competition Consider Endogenous Binders Validate_Cell_Line->Consider_Competition

Caption: A decision tree for troubleshooting common issues in this compound experiments.

References

Photostability and phototoxicity of Coppersensor 1 under laser scanning microscopy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability and phototoxicity of Coppersensor 1 (CS1) for researchers, scientists, and drug development professionals using laser scanning microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CS1) is a fluorescent probe designed for the selective detection of cuprous copper (Cu⁺) in biological systems.[1][2] It is a membrane-permeable molecule, allowing for the imaging of labile copper pools within live cells.[3][4] Its core structure is based on a boron dipyrromethene (BODIPY) fluorophore.[1] Upon binding to Cu⁺, CS1 exhibits a significant "turn-on" fluorescent response, making it a valuable tool for studying copper homeostasis, trafficking, and the role of copper in various diseases.

Q2: What are the spectral properties of this compound?

In its unbound (apo) form, this compound has a weak fluorescence. Upon binding to Cu⁺, its fluorescence intensity increases approximately 10-fold. The excitation and emission maxima for the Cu⁺-bound form are in the visible range, which is advantageous for live-cell imaging as it minimizes cellular autofluorescence and potential photodamage associated with UV excitation.

Q3: Is there a mitochondrially-targeted version of this compound?

Yes, a derivative named Mito-Coppersensor 1 (Mito-CS1) has been developed. This version includes a mitochondrial-targeting moiety, enabling the specific imaging of labile copper pools within the mitochondria of living cells.

Photostability and Phototoxicity

Q4: How photostable is this compound?

Q5: What is the quantum yield of this compound?

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. For this compound, the quantum yield changes significantly upon binding to copper, which is the basis of its function as a "turn-on" sensor.

SensorStateFluorescence Quantum Yield (Φ)Reference
This compoundApo0.016
This compoundCu⁺-bound0.13
Mito-CS1Apo0.009
Mito-CS1Cu⁺-bound0.05
Coppersensor 3Cu⁺-bound0.40

Q6: Is this compound phototoxic to cells?

Qualitative observations from brightfield microscopy suggest that cells remain viable during imaging experiments with this compound. However, quantitative data from specific cell viability assays (e.g., MTT, trypan blue) or apoptosis assays following laser scanning microscopy are not extensively reported. It is a general principle in fluorescence microscopy that high-intensity light, especially at shorter wavelengths, can induce phototoxicity. Therefore, it is crucial to optimize imaging parameters to minimize this risk.

Troubleshooting Guide

Q7: I am observing a weak fluorescent signal. What could be the cause and how can I improve it?

A weak signal can be due to several factors. Consider the following troubleshooting steps:

  • Low Copper Concentration: The intracellular labile copper concentration might be below the detection limit of the sensor. Consider using positive controls, such as treating cells with a known copper ionophore or supplementing the media with a low concentration of a copper salt to validate the sensor's responsiveness.

  • Suboptimal Dye Concentration: Ensure you are using the recommended concentration of this compound, typically around 5 µM.

  • Inadequate Incubation Time: Allow for sufficient incubation time (e.g., 5-20 minutes) for the probe to permeate the cells.

  • Incorrect Imaging Settings: Verify that the excitation and emission wavelengths on your microscope are correctly set for Cu⁺-bound CS1.

  • Photobleaching: Excessive laser power or prolonged exposure can lead to photobleaching. Reduce the laser power and/or the exposure time.

Q8: My images have a high background fluorescence. How can I reduce it?

High background can obscure the specific signal from this compound. Here are some potential solutions:

  • Excess Dye: Ensure that you are thoroughly washing the cells after incubation with the probe to remove any unbound sensor from the media and coverslip.

  • Autofluorescence: Cellular autofluorescence can be a source of background. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use appropriate background subtraction methods during image analysis.

  • Media Components: Some components in cell culture media can be fluorescent. Consider imaging in a phenol red-free medium or a buffered salt solution.

Q9: I am concerned about phototoxicity in my long-term imaging experiments. What steps can I take to minimize it?

Minimizing phototoxicity is critical for obtaining biologically relevant data from live-cell imaging. Here are some best practices:

  • Use the Lowest Possible Laser Power: Attenuate the laser to the minimum power that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible pixel dwell time or camera exposure time.

  • Reduce the Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions as much as your experimental design allows.

  • Use a Higher Wavelength for Excitation: If your experimental setup allows, using longer excitation wavelengths is generally less phototoxic.

  • Incorporate Antioxidants: The addition of antioxidants to the imaging medium can sometimes help to mitigate the effects of reactive oxygen species generated during fluorescence excitation.

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol provides a general guideline for staining live cells with this compound.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and reach the desired confluency.

  • Prepare CS1 Staining Solution: Prepare a fresh 5 µM working solution of this compound in a suitable buffer (e.g., PBS or HBSS) or phenol red-free cell culture medium from a 1 mM stock solution in DMSO.

  • Cell Staining: Remove the culture medium from the cells and wash once with the buffer. Add the CS1 staining solution to the cells.

  • Incubation: Incubate the cells for 5-20 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with the buffer to remove any unbound probe.

  • Imaging: Immediately proceed with imaging on a laser scanning confocal microscope using the appropriate excitation and emission settings for Cu⁺-bound CS1.

Protocol 2: Assessing Phototoxicity

This is a general workflow to assess the potential phototoxicity of your imaging conditions.

  • Culture Cells: Plate cells in a multi-well plate.

  • Stain with this compound: Stain a subset of the wells with this compound as described in Protocol 1. Leave another subset unstained as a control.

  • Expose to Laser: Expose the stained cells to the same laser scanning parameters (power, duration, frequency) that you intend to use for your experiment. Also, expose a set of unstained cells to the same laser parameters. Keep a set of stained and unstained cells unexposed to the laser as controls.

  • Cell Viability Assay: After the laser exposure, perform a quantitative cell viability assay (e.g., MTT assay, Trypan Blue exclusion assay, or a live/dead cell staining kit) on all sets of cells.

  • Analyze Data: Compare the viability of the laser-exposed stained cells to the unexposed stained cells and the exposed unstained cells. This will help you to distinguish between the chemical toxicity of the dye and the phototoxicity induced by the laser.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis cell_culture Culture Cells on Microscopy-grade Dish prepare_cs1 Prepare 5 µM CS1 Working Solution wash_cells1 Wash Cells with Buffer prepare_cs1->wash_cells1 add_cs1 Incubate with CS1 (5-20 min, 37°C) wash_cells1->add_cs1 wash_cells2 Wash Cells to Remove Excess CS1 add_cs1->wash_cells2 setup_microscope Set Microscope Parameters (Laser Power, Wavelengths) wash_cells2->setup_microscope acquire_images Acquire Images setup_microscope->acquire_images image_analysis Image Processing and Analysis acquire_images->image_analysis data_interpretation Data Interpretation image_analysis->data_interpretation

Caption: Workflow for live-cell imaging with this compound.

Troubleshooting_Workflow Troubleshooting Common Issues in this compound Imaging cluster_weak_signal Weak Signal cluster_high_background High Background cluster_phototoxicity Phototoxicity/Photobleaching start Imaging Issue (e.g., Weak Signal, High Background) check_cu Verify Intracellular Cu⁺ Levels start->check_cu improve_washing Enhance Washing Steps start->improve_washing reduce_laser Decrease Laser Power start->reduce_laser check_conc Optimize CS1 Concentration check_cu->check_conc check_incubation Adjust Incubation Time check_conc->check_incubation check_settings Confirm Microscope Settings check_incubation->check_settings check_autofluorescence Image Unstained Control improve_washing->check_autofluorescence optimize_media Use Phenol Red-Free Medium check_autofluorescence->optimize_media reduce_exposure Shorten Exposure Time reduce_laser->reduce_exposure increase_interval Increase Time-lapse Interval reduce_exposure->increase_interval

Caption: Troubleshooting guide for this compound imaging issues.

References

The effect of cellular pH on Coppersensor 1 fluorescence.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Coppersensor 1, with a specific focus on the influence of cellular pH on its fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CS1) and what is its primary application?

A1: this compound (CS1) is a small-molecule, membrane-permeable fluorescent probe designed for the selective detection of cuprous ions (Cu⁺) in biological samples, including live cells.[1][2][3][4][5] Its fluorescence intensity increases significantly upon binding to Cu⁺, allowing for the imaging of labile copper pools.

Q2: Is the fluorescence of this compound affected by cellular pH?

A2: Yes, there is evidence to suggest that the fluorescence of this compound can be influenced by changes in cellular pH. Alterations in cellular pH homeostasis have been observed to enhance CS1 fluorescence, which can be a source of experimental artifacts. Therefore, changes in CS1 fluorescence in response to experimental treatments should be interpreted with caution, as they may be a consequence of altered cellular pH.

Q3: How does pH affect the BODIPY fluorophore in this compound?

Q4: At what pH was this compound evaluated in initial studies?

A4: Initial spectroscopic evaluations of this compound were conducted under simulated physiological conditions, typically in a HEPES buffer at pH 7 or a PBS buffer at pH 7.4.

Q5: What are the excitation and emission wavelengths for this compound?

A5: For the copper-bound form, the excitation maximum is approximately 540 nm and the emission maximum is around 561 nm. The unbound (apo) form has an emission maximum at a slightly longer wavelength, around 566 nm. Some sources may cite slightly different values, such as an excitation of 543 nm and emission of 576 nm.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound, with a particular focus on pH-related artifacts.

Problem Potential Cause Recommended Solution
Increased CS1 fluorescence in control cells or unexpected signal enhancement. Cellular Acidification: The experimental conditions (e.g., drug treatment, metabolic stress) may be causing a decrease in intracellular pH, leading to a pH-induced enhancement of CS1 fluorescence independent of copper concentration.1. Measure Intracellular pH: Use a ratiometric pH indicator (e.g., BCECF-AM, SNARF-1) to independently measure the intracellular pH of your experimental and control cells. 2. pH Clamping: Perform experiments with the intracellular pH clamped at a physiological level (typically pH 7.2-7.4) using a buffer system containing ionophores like nigericin and valinomycin. This will help to distinguish between copper-dependent and pH-dependent fluorescence changes. 3. Use a pH-insensitive control: If available, use a pH-insensitive copper sensor to validate the results.
High background fluorescence. Excessive Dye Concentration: Using too high a concentration of CS1 can lead to non-specific binding and high background. Autofluorescence: Cells naturally fluoresce, which can contribute to background noise.1. Titrate CS1 Concentration: Optimize the loading concentration of CS1. Start with the recommended concentration (e.g., 5 µM) and perform a titration to find the lowest concentration that provides a good signal-to-noise ratio. 2. Optimize Staining Time: Reduce the incubation time to the minimum required for adequate cell loading (e.g., 5-20 minutes). 3. Image Unstained Control: Always image an unstained sample of your cells under the same imaging conditions to determine the level of autofluorescence. Subtract this background from your stained samples during image analysis.
Weak or no fluorescence signal. Low Intracellular Copper: The labile copper concentration in your cells may be below the detection limit of CS1 under basal conditions. Incorrect Filter Sets: The microscope filter sets may not be optimal for CS1's excitation and emission spectra. Photobleaching: Excessive exposure to excitation light can cause the fluorophore to fade.1. Positive Control: Use a positive control by treating cells with a known copper ionophore or supplementing the media with a bioavailable copper source to confirm that the probe is working. 2. Verify Microscope Settings: Ensure that you are using the correct filter sets for BODIPY-based dyes (e.g., a filter set for TRITC or similar). 3. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a neutral density filter if available and acquire images efficiently.
Inconsistent results between experiments. Variability in Cell Health: Differences in cell density, passage number, or overall health can affect intracellular pH and copper homeostasis. Inconsistent Staining Protocol: Minor variations in dye concentration, incubation time, or temperature can lead to different results.1. Standardize Cell Culture: Use cells of a consistent passage number and seed them at a similar density for all experiments. Monitor cell morphology and viability. 2. Maintain a Consistent Protocol: Adhere strictly to the optimized staining protocol for all experiments.

Experimental Protocols

Protocol 1: Standard Staining of Live Cells with this compound

This protocol is a general guideline for staining live adherent cells with this compound.

Materials:

  • This compound (CS1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Poly-L-lysine coated coverslips or glass-bottom dishes

  • Adherent cells of interest

Procedure:

  • Cell Seeding: The day before the experiment, seed adherent cells onto poly-L-lysine coated coverslips or glass-bottom dishes to achieve 50-80% confluency on the day of the experiment.

  • Prepare CS1 Stock Solution: Prepare a 1 mM stock solution of CS1 by dissolving it in anhydrous DMSO. Store the stock solution protected from light at -20°C.

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM CS1 stock solution in PBS or cell culture medium to a final working concentration of 5 µM. It is recommended to titrate this concentration for your specific cell type and experimental conditions.

  • Cell Staining: a. Remove the cell culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the CS1 staining solution to the cells and incubate for 5-20 minutes at 37°C, protected from light.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with warm PBS or cell culture medium to remove any unbound probe.

  • Imaging: a. Add fresh, warm cell culture medium or PBS to the cells. b. Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets (e.g., excitation at ~540 nm and emission at ~560-580 nm).

Protocol 2: Intracellular pH Clamping for Control Experiments

This protocol describes how to clamp the intracellular pH of cells to differentiate between copper-dependent and pH-dependent changes in this compound fluorescence.

Materials:

  • Cells stained with this compound (as per Protocol 1)

  • Calibration Buffer (e.g., 120 mM KCl, 20 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 0.2 mM CaCl₂) adjusted to various pH values (e.g., 6.5, 7.0, 7.5, 8.0)

  • Nigericin (e.g., 10 µM stock in ethanol)

  • Valinomycin (e.g., 10 µM stock in ethanol)

Procedure:

  • Stain Cells: Stain your cells with this compound as described in Protocol 1.

  • Prepare for pH Clamping: After the final wash step in the staining protocol, replace the medium with the calibration buffer at the desired pH (e.g., pH 7.4).

  • Add Ionophores: Add nigericin (final concentration ~10 µM) and valinomycin (final concentration ~10 µM) to the calibration buffer containing the cells. These ionophores will equilibrate the intracellular pH with the extracellular pH of the buffer.

  • Incubate: Incubate the cells for 5-10 minutes at room temperature to allow for pH equilibration.

  • Image: Image the cells in the presence of the calibration buffer and ionophores.

  • Repeat for Different pH Values (Optional): To generate a pH-response curve for CS1 in your cells, you can repeat steps 2-5 with calibration buffers of different pH values.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging cluster_control pH Control Experiment A Seed Cells on Coverslips B Grow to 50-80% Confluency A->B C Prepare 5 µM CS1 Staining Solution B->C D Incubate Cells with CS1 (5-20 min) C->D E Wash Cells (2-3x) D->E F Fluorescence Microscopy E->F G Prepare pH Calibration Buffers E->G H Add Nigericin & Valinomycin G->H I Equilibrate pH H->I J Image pH-Clamped Cells I->J

Caption: Workflow for this compound staining and pH control experiments.

Troubleshooting_Logic Start Unexpected Increase in CS1 Fluorescence Cause1 Is there a potential for cellular acidification? Start->Cause1 Solution1 Measure intracellular pH with a ratiometric indicator. Cause1->Solution1 Yes Cause2 Is the signal truly copper-dependent? Cause1->Cause2 No Solution2 Perform pH clamping experiments. Solution1->Solution2 Conclusion Interpret results considering both copper and pH effects. Solution2->Conclusion Solution3 Use a copper chelator to quench the signal. Cause2->Solution3 Unsure Cause2->Conclusion Yes Solution3->Conclusion

Caption: Troubleshooting logic for unexpected this compound fluorescence.

References

Optimizing Coppersensor 1 incubation time and concentration for different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues when using Coppersensor 1 for live-cell imaging of labile Cu⁺ pools.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Coppersensor-1 (CS1) is a membrane-permeable fluorescent probe designed for the selective detection of cuprous ions (Cu⁺) in living cells.[1][2][3][4][5] It consists of a boron dipyrromethene (BODIPY) fluorophore linked to a thioether-rich receptor that has a high affinity and selectivity for Cu⁺. In its unbound state, the fluorescence of CS1 is quenched. Upon binding to Cu⁺, a conformational change occurs, leading to a significant increase in fluorescence intensity (up to 10-fold), allowing for the visualization of labile intracellular Cu⁺ pools.

Q2: What are the recommended starting conditions for this compound concentration and incubation time?

For most cell lines, a final concentration of 5 µM this compound and an incubation time of 5-20 minutes at 25°C or 37°C in the dark is a good starting point. However, optimal conditions can vary significantly between cell types. It is highly recommended to perform a titration of both concentration and incubation time to determine the best signal-to-noise ratio for your specific cell line and experimental setup.

Q3: How should I prepare and store this compound?

A 1 mM stock solution of this compound should be prepared in anhydrous DMSO. This stock solution should be stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS), immediately before use.

Q4: Can this compound be used in flow cytometry?

Yes, this compound can be used for flow cytometry to quantify labile Cu⁺ levels in cell populations. The general staining protocol is similar to that for fluorescence microscopy. After incubation with this compound, cells should be washed and resuspended in a suitable buffer for analysis on a flow cytometer with appropriate excitation and emission filters.

Optimization of Incubation Time and Concentration for Different Cell Lines

The optimal incubation time and concentration of this compound are dependent on the cell type, its metabolic state, and copper homeostasis machinery. Below is a summary of starting recommendations and a guide for optimization.

General Optimization Strategy
  • Concentration Gradient: Test a range of this compound concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM) with a fixed incubation time (e.g., 15 minutes).

  • Time Course: Using the optimal concentration determined from the first step, perform a time-course experiment (e.g., 5, 10, 15, 20, and 30 minutes of incubation).

  • Evaluation: Assess the signal intensity and background fluorescence for each condition. The optimal condition will provide a bright, specific signal with minimal background and no signs of cellular stress or toxicity.

Recommended Starting Conditions for Various Cell Lines
Cell LineRecommended Starting ConcentrationRecommended Starting Incubation TimeNotes
HEK293T 5 µM5 - 15 minutesHEK293T cells generally show a robust signal with CS1.
HeLa 2.5 - 5 µM10 - 20 minutesMay require lower concentrations to minimize background.
SH-SY5Y 5 µM15 - 20 minutesThese neuronal-like cells may have different copper uptake kinetics.
Primary Neurons 1 - 5 µM10 - 15 minutesPrimary neurons are more sensitive; start with lower concentrations and shorter incubation times to avoid toxicity.
CHO 5 µM10 - 20 minutesOptimization is recommended to achieve a clear signal.
U87MG 5 µM15 - 20 minutesGlial cells may exhibit different copper handling mechanisms.

Note: These are starting recommendations. Empirical optimization is crucial for achieving the best results in your specific experimental context.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal Suboptimal Staining Conditions: Insufficient this compound concentration or incubation time.Increase the concentration of this compound (up to 10 µM) and/or extend the incubation time (up to 30 minutes). Perform a systematic optimization as described above.
Low Intracellular Labile Cu⁺: The cell line may have very low basal levels of labile Cu⁺.Include a positive control by treating cells with a known copper ionophore (e.g., CuCl₂) to increase intracellular copper levels and confirm the sensor is working.
Photobleaching: Excessive exposure to excitation light.Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times. Use an anti-fade mounting medium if applicable.
Incorrect Filter Sets: Mismatch between the microscope's filters and this compound's spectral properties (Excitation/Emission: ~540 nm/~560 nm).Ensure the use of appropriate filter sets for the BODIPY fluorophore of this compound.
High Background Excess this compound: Concentration is too high, leading to non-specific binding or accumulation in organelles.Decrease the concentration of this compound. Ensure thorough washing steps after incubation to remove excess probe.
Autofluorescence: Cells or medium components are naturally fluorescent.Image an unstained control sample to assess the level of autofluorescence. If significant, try imaging in a phenol red-free medium or a clear buffered saline solution.
Precipitation of the Probe: this compound may precipitate if not properly dissolved.Ensure the DMSO stock is fully dissolved before diluting into aqueous buffer. Prepare fresh working solutions for each experiment.
Cellular Toxicity Phototoxicity: High-intensity light can generate reactive oxygen species (ROS), leading to cell stress and death.Reduce the intensity and duration of light exposure. Use the lowest possible laser power that provides an adequate signal.
DMSO Toxicity: High concentrations of DMSO in the final working solution can be toxic to cells.Ensure the final concentration of DMSO is low (typically <0.5%).
Copper Overload (in positive controls): High concentrations of copper used for positive controls can be cytotoxic.Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration of the copper ionophore for your cell line.
Inconsistent Results Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions.Maintain consistent cell culture practices. Use cells within a specific passage number range and plate at a consistent density.
Inconsistent Staining Protocol: Variations in incubation times, temperatures, or washing steps.Adhere strictly to the optimized protocol for all experiments to ensure reproducibility.

Experimental Protocols

Standard Protocol for Live-Cell Imaging with this compound
  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and reach the desired confluency (typically 50-80%).

  • Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of this compound by diluting the 1 mM DMSO stock solution into a suitable buffer (e.g., PBS or phenol red-free medium) to the desired final concentration (e.g., 5 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with the buffer. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for the optimized time (e.g., 5-20 minutes) at 37°C in the dark.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with the buffer to remove any excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~540 nm, Emission ~560 nm).

Protocol for a Positive Control using a Copper Ionophore
  • Follow steps 1 and 2 of the standard protocol.

  • Copper Treatment: Before or during this compound staining, treat the cells with a copper source, such as CuCl₂, at a pre-determined non-toxic concentration. The duration of copper treatment should also be optimized.

  • Proceed with steps 3-6 of the standard protocol.

Visualizations

Cellular Copper Homeostasis Pathway

// Pathways "Cu(II)" -> CTR1 [label="Uptake"]; CTR1 -> "Cu(I)" [label="Reduction"]; "Cu(I)" -> Atox1; "Cu(I)" -> CCS; "Cu(I)" -> GSH [label="Buffering"]; "Cu(I)" -> Coppersensor1; Coppersensor1 -> CS1_Cu [label="Binding"]; Atox1 -> TGN [label="Trafficking"]; TGN -> ATP7A_B_mem [label="Export"]; CCS -> SOD1 [label="Delivery"]; "Cu(I)" -> Mitochondria;

} dot

Caption: Simplified overview of cellular copper uptake, trafficking, and efflux pathways.

Experimental Workflow for this compound Optimization

Workflow start Start plate_cells Plate cells on microscopy-grade dish start->plate_cells prepare_cs1 Prepare this compound working solutions plate_cells->prepare_cs1 concentration_opt Concentration Optimization (1-10 µM) prepare_cs1->concentration_opt time_opt Time Optimization (5-30 min) concentration_opt->time_opt wash_cells Wash cells to remove excess probe time_opt->wash_cells acquire_images Acquire images using fluorescence microscopy wash_cells->acquire_images analyze_data Analyze signal-to-noise ratio and cell morphology acquire_images->analyze_data optimal_conditions Optimal Conditions? analyze_data->optimal_conditions experiment Proceed with Experiment optimal_conditions->experiment Yes adjust_params Adjust Parameters optimal_conditions->adjust_params No adjust_params->concentration_opt

Caption: Logical workflow for optimizing this compound staining conditions.

Troubleshooting Logic Diagram

// Weak Signal Path check_conc_time [label="Optimize Concentration\nand Incubation Time"]; positive_control [label="Run Positive Control\n(e.g., with CuCl₂)"]; check_filters [label="Verify Microscope\nFilter Sets"]; check_photobleaching [label="Minimize Light\nExposure"];

// High Background Path reduce_conc [label="Decrease this compound\nConcentration"]; improve_wash [label="Increase Washing\nSteps"]; check_autofluorescence [label="Image Unstained\nControl"];

// Toxicity Path check_phototoxicity [label="Reduce Light Intensity\nand Exposure"]; check_dmso [label="Lower Final DMSO\nConcentration"];

start -> weak_signal; start -> high_background; start -> toxicity;

weak_signal -> check_conc_time; check_conc_time -> positive_control; positive_control -> check_filters; check_filters -> check_photobleaching;

high_background -> reduce_conc; reduce_conc -> improve_wash; improve_wash -> check_autofluorescence;

toxicity -> check_phototoxicity; check_phototoxicity -> check_dmso; } dot

Caption: A decision tree for troubleshooting common issues with this compound.

References

Addressing the lysosomal accumulation of Coppersensor 1.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Coppersensor 1 (CS1) for imaging labile copper pools in live cells. A key focus of this guide is to address the potential for and implications of lysosomal accumulation of the sensor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a punctate cytoplasmic fluorescence pattern after loading my cells with this compound. Is this expected?

A1: While this compound (CS1) is designed to be membrane-permeable and localize to the cytoplasm to detect labile copper pools, a punctate or vesicular staining pattern may indicate sequestration of the probe within acidic organelles, most commonly lysosomes.[1] This can occur with compounds that are lipophilic and have a basic character, as they can become protonated and trapped in the acidic environment of the lysosome.[1]

Troubleshooting Steps:

  • Co-localization Study: To confirm lysosomal accumulation, perform a co-localization experiment using a known lysosomal marker, such as LysoTracker Red. If the punctate CS1 signal overlaps with the LysoTracker signal, it confirms lysosomal sequestration.

  • pH Neutralization: Treat cells with a lysosomotropic agent that raises lysosomal pH, such as chloroquine or bafilomycin A1, prior to and during CS1 loading. A more diffuse cytoplasmic signal following this treatment would support the hypothesis of pH-dependent lysosomal trapping.

Q2: My this compound signal is very low, even after copper supplementation. What could be the issue?

A2: Low fluorescence signal from CS1 can stem from several factors, from experimental conditions to cellular health.

Troubleshooting Steps:

  • Optimize CS1 Concentration and Incubation Time: Ensure you are using the recommended concentration range (typically 1-10 µM) and incubation time (5-30 minutes).[2][3] Refer to the data table below for recommended starting points.

  • Check Cell Viability: Poor cell health can affect probe loading and cellular copper homeostasis. Perform a viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to ensure your cells are healthy. Brightfield images can also confirm cell viability.[4]

  • Copper Bioavailability: The form of copper used for supplementation and the cell culture medium composition can affect its uptake. Ensure the copper supplement is bioavailable.

  • Instrument Settings: Verify that the excitation and emission wavelengths on your fluorescence microscope are correctly set for CS1 (Excitation: ~510-540 nm, Emission: ~566 nm).

  • Lysosomal Trapping: If the probe is heavily accumulating in lysosomes, the cytoplasmic signal available to detect labile copper pools may be diminished.

Q3: I am concerned about potential cytotoxicity with this compound or copper treatment. How can I assess and mitigate this?

A3: Both high concentrations of copper and the fluorescent probe itself can potentially induce cytotoxicity.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment for both CS1 and your copper supplement (e.g., CuCl2) to determine the optimal, non-toxic concentration for your specific cell line using a cytotoxicity assay like the MTT assay.

  • Incubation Time: Minimize incubation times with both the probe and copper to the shortest duration that provides a robust signal.

  • Control Experiments: Always include control groups:

    • Untreated cells

    • Cells treated with CS1 alone

    • Cells treated with the copper supplement alone

  • Monitor Cell Morphology: Visually inspect cells under a brightfield microscope for any changes in morphology that might indicate stress or toxicity.

Quantitative Data Summary

For consistent and reproducible results, refer to the following summary of key quantitative parameters for using this compound.

ParameterRecommended ValueNotes
CS1 Stock Solution 1 mM in DMSOStore protected from light at -20°C.
Working Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time 5 - 30 minutesShorter incubation times may reduce organellar sequestration.
Incubation Temperature 25°C or 37°C37°C is typically used for live-cell imaging.
Excitation Wavelength ~510 - 540 nm
Emission Wavelength ~566 nm
Fluorescence Increase Up to 10-fold upon Cu+ binding

Key Experimental Protocols

Protocol 1: Staining Cells with this compound

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to 50-80% confluency.

  • Prepare Staining Solution: Dilute the 1 mM CS1 stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration (e.g., 5 µM).

  • Cell Loading: Remove the culture medium from the cells and wash once with the buffer. Add the CS1 staining solution to the cells.

  • Incubation: Incubate the cells for 5-20 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with fresh buffer.

  • Imaging: Immediately proceed with fluorescence microscopy using the appropriate filter sets.

Protocol 2: Investigating Lysosomal Accumulation of this compound

  • Cell Preparation: Plate cells as described in Protocol 1.

  • Lysosomal Marker Staining: Incubate cells with a lysosomal marker (e.g., LysoTracker Red) according to the manufacturer's instructions.

  • This compound Staining: Following the lysosomal marker incubation and washing, proceed with staining the cells with this compound as described in Protocol 1.

  • Image Acquisition: Acquire images in both the CS1 channel and the lysosomal marker channel.

  • Co-localization Analysis: Merge the images and analyze the degree of overlap between the green (CS1) and red (lysosomal marker) signals. A high degree of co-localization (yellow in merged image) indicates lysosomal accumulation.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Image Acquisition & Analysis plate_cells Plate Cells on Glass-Bottom Dish grow_cells Grow to 50-80% Confluency plate_cells->grow_cells wash_cells1 Wash Cells prepare_cs1 Prepare CS1 Working Solution add_cs1 Add CS1 to Cells prepare_cs1->add_cs1 wash_cells1->add_cs1 incubate Incubate (5-20 min) add_cs1->incubate wash_cells2 Wash Cells (x2) incubate->wash_cells2 acquire_images Fluorescence Microscopy wash_cells2->acquire_images analyze_data Data Analysis acquire_images->analyze_data

Caption: Standard experimental workflow for staining live cells with this compound.

lysosomal_accumulation_pathway extracellular Extracellular Space cytoplasm Cytoplasm (pH ~7.2) extracellular->cytoplasm CS1 (Unionized) Passive Diffusion lysosome Lysosome (pH ~4.5-5.0) CS1 (Unionized) CS1-H+ (Protonated & Trapped) cytoplasm->lysosome:f0 CS1 (Unionized) Diffusion lysosome:f0->lysosome:f1

Caption: Hypothesized mechanism of this compound accumulation in lysosomes.

References

How to prevent Coppersensor 1 precipitation in aqueous media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Coppersensor 1, focusing on the prevention of its precipitation in aqueous media to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (CS1) is a membrane-permeable, small-molecule fluorescent probe designed for the detection of labile copper(I) ions (Cu⁺) in biological samples, including live cells.[1][2][3] It is composed of a boron dipyrromethene (BODIPY) chromophore, which is the fluorescent component, and a thioether-rich receptor that selectively binds to Cu⁺ with high affinity.[1][2] Upon binding to Cu⁺, the fluorescence intensity of CS1 increases significantly, allowing for the visualization and quantification of labile copper pools.

Q2: Why does my this compound precipitate when I add it to my aqueous buffer?

A2: this compound, like many BODIPY-based dyes, is inherently hydrophobic. This low water solubility means that when the DMSO stock solution is diluted into an aqueous buffer (like PBS or cell culture media), the dye molecules can aggregate and precipitate out of the solution if the final concentration exceeds their solubility limit or if the dilution is not performed correctly. This aggregation can lead to inaccurate results due to both a decrease in the effective probe concentration and fluorescence quenching.

Q3: What is the standard procedure for preparing a this compound working solution?

A3: The standard procedure involves first preparing a concentrated stock solution in a dry organic solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 1 mM. This stock solution is then diluted to the final working concentration (usually between 1-10 µM) in the desired aqueous experimental buffer immediately before use.

Q4: Can I store the diluted this compound working solution?

A4: It is not recommended to store diluted aqueous solutions of this compound. Due to its limited stability and tendency to precipitate in aqueous media, the working solution should be prepared fresh for each experiment. The DMSO stock solution, however, can be stored at -20°C or -80°C for extended periods.

Troubleshooting Guide: Preventing Precipitation

This guide addresses the common issue of this compound precipitation and provides solutions to maintain its solubility and functionality in aqueous media.

Issue Potential Cause Recommended Solution
Cloudiness or visible precipitate upon dilution High Final Concentration: The final concentration of CS1 in the aqueous buffer is too high, exceeding its solubility limit.Reduce the final working concentration of CS1. For most cell-based imaging, a concentration of 1-5 µM is sufficient.
Poor Mixing Technique: Pipetting the DMSO stock directly into the aqueous buffer without adequate and immediate mixing can create localized high concentrations, leading to rapid precipitation.Add the CS1 DMSO stock to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Inherent Hydrophobicity: The hydrophobic nature of the BODIPY dye leads to aggregation in aqueous environments.Utilize a non-ionic surfactant like Pluronic® F-127 to aid in the solubilization of the dye. This is a common and effective method for hydrophobic fluorescent probes.
Low or inconsistent fluorescence signal Probe Aggregation: Even without visible precipitation, nano-scale aggregates can form, leading to fluorescence quenching.Use Pluronic® F-127 during the preparation of the working solution to prevent aggregation and maintain the probe in its monomeric, fluorescent state.
Incorrect Buffer Conditions: The pH or ionic strength of the buffer may unfavorably affect the solubility of the probe.Ensure the buffer pH is within the physiological range (typically pH 7.0-7.4) and that the buffer composition is compatible with your experimental system.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Working Solution

This protocol is suitable for applications where precipitation is not observed at the desired working concentration.

  • Prepare Stock Solution: Dissolve solid this compound in anhydrous DMSO to a final concentration of 1 mM. For example, dissolve 0.63 mg of CS1 (MW ~630 g/mol ) in 1 mL of DMSO.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

  • Prepare Working Solution: Immediately before the experiment, warm a vial of the stock solution to room temperature.

  • Dilution: While vortexing your aqueous buffer (e.g., PBS or HBSS), add the required volume of the 1 mM CS1 stock solution to achieve the desired final concentration (e.g., for a 5 µM solution, add 5 µL of 1 mM stock to 995 µL of buffer).

  • Immediate Use: Use the freshly prepared working solution immediately for cell staining or your experimental assay.

Protocol 2: Enhanced Solubility Preparation using Pluronic® F-127

This protocol is highly recommended to prevent precipitation and ensure consistent results, especially at higher working concentrations.

  • Prepare Stock Solutions:

    • Prepare a 1 mM this compound stock solution in anhydrous DMSO as described in Protocol 1.

    • Prepare a 20% (w/v) Pluronic® F-127 stock solution in anhydrous DMSO. This may require gentle heating (50-65°C) to fully dissolve. Store at room temperature (do not refrigerate, as it may solidify).

  • Pre-mix Probe and Surfactant:

    • In a clean microcentrifuge tube, mix equal volumes of the 1 mM CS1 stock solution and the 20% Pluronic® F-127 stock solution. For example, mix 5 µL of CS1 stock with 5 µL of Pluronic® F-127 stock.

  • Prepare Working Solution:

    • Add the CS1/Pluronic® F-127 mixture to your aqueous experimental buffer to achieve the desired final CS1 concentration (e.g., 1-10 µM). This will result in a final Pluronic® F-127 concentration of approximately 0.02-0.04%, which is effective for solubilization.

  • Immediate Use: Use the freshly prepared working solution immediately.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for preparing this compound solutions and a key signaling pathway where labile copper plays a regulatory role.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_warning Key Issue CS1_solid This compound (Solid) Stock_Sol 1 mM CS1 Stock in DMSO CS1_solid->Stock_Sol Dissolve DMSO1 Anhydrous DMSO DMSO1->Stock_Sol Vortex Vortexing Stock_Sol->Vortex Add dropwise Precipitate Precipitation Risk Stock_Sol->Precipitate If added too quickly or concentration is high Buffer Aqueous Buffer (e.g., PBS) Buffer->Vortex Buffer->Precipitate Working_Sol Final Working Solution (1-10 µM) Vortex->Working_Sol Rapid Dilution

Caption: Standard workflow for preparing this compound working solution.

G cluster_stocks Stock Solution Preparation cluster_premix Pre-mixing Step cluster_working Working Solution Preparation cluster_benefit Benefit CS1_Stock 1 mM CS1 in DMSO Mix Mix Equal Volumes CS1_Stock->Mix Pluronic_Stock 20% Pluronic® F-127 in DMSO Pluronic_Stock->Mix CS1_Pluronic_Mix CS1 / Pluronic® Mix Mix->CS1_Pluronic_Mix Working_Sol Final Working Solution (Stable & Monomeric) CS1_Pluronic_Mix->Working_Sol Dilute to final concentration Buffer Aqueous Buffer (e.g., PBS) Buffer->Working_Sol No_Precipitate Precipitation Prevented Working_Sol->No_Precipitate MAPK_Pathway GFR Growth Factor Receptor (GFR) BRAF BRAF GFR->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation CTR1 Copper Importer (CTR1) LabileCu Labile Cu⁺ Pool CTR1->LabileCu Import LabileCu->MEK Required for full activation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Growth & Proliferation ERK->Proliferation Signaling Cascade

References

Coppersensor 1 Imaging Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coppersensor 1 (CS1) imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize artifacts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (CS1) is a fluorescent sensor designed for the selective and sensitive detection of cuprous copper ions (Cu⁺) in biological samples, including live cells.[1][2][3][4] It is a membrane-permeable dye that exhibits a "turn-on" fluorescence response, meaning its fluorescence intensity increases significantly upon binding to Cu⁺.[1] This property allows for the visualization of labile copper pools within cells.

Q2: What are the spectral properties of this compound?

This compound is based on a boron dipyrromethene (BODIPY) chromophore. Its spectral properties are summarized in the table below.

Q3: Is this compound selective for Cu⁺ over other metal ions?

Yes, this compound has a high selectivity for Cu⁺ over other biologically relevant metal ions such as Ca²⁺, Mg²⁺, Zn²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺.

Q4: What are the common artifacts associated with this compound imaging?

Common artifacts include high background fluorescence, phototoxicity, photobleaching, and misinterpretation of the fluorescent signal due to subcellular localization and pH sensitivity. It is crucial to perform appropriate controls to validate the observed fluorescence changes.

Q5: Are there improved versions of this compound available?

Yes, researchers have developed newer generations of copper sensors with improved properties. For instance, Coppersensor 3 (CS3) offers a significantly brighter signal and a higher turn-on response compared to CS1. For specific subcellular targeting, Mito-Coppersensor 1 (Mito-CS1) has been developed to visualize copper pools within mitochondria.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound imaging experiments.

Issue 1: Weak or No Fluorescent Signal

A faint or absent signal can be frustrating. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step Recommended Action
Low this compound Concentration Optimize the loading concentration of CS1.Start with the recommended concentration (typically 1-5 µM) and perform a titration to find the optimal concentration for your cell type and experimental conditions.
Insufficient Incubation Time Optimize the incubation time.Incubate cells with CS1 for 15-30 minutes. Shorter or longer times may be necessary depending on the cell line.
Low Intracellular Copper Levels Use a positive control to confirm sensor functionality.Treat cells with a known copper ionophore (e.g., CuCl₂) to artificially increase intracellular copper levels and verify that CS1 can detect this change.
Incorrect Microscope Filter Sets Verify that the excitation and emission filters match the spectral properties of CS1.Use a filter set appropriate for the excitation and emission maxima of Cu⁺-bound CS1 (Excitation: ~540 nm, Emission: ~561 nm).
Photobleaching Minimize exposure to excitation light.Reduce the intensity and duration of light exposure. Use a more sensitive detector or a more photostable sensor if photobleaching is severe.
Issue 2: High Background Fluorescence

High background can obscure the specific signal from copper-bound CS1.

Potential Cause Troubleshooting Step Recommended Action
Excess this compound Wash cells thoroughly after loading.After incubating with CS1, wash the cells 2-3 times with fresh, pre-warmed buffer to remove any unbound sensor from the medium and the cell surface.
Autofluorescence Image an unstained control sample.Acquire an image of unstained cells using the same imaging parameters to assess the level of endogenous autofluorescence. If high, consider using a sensor that excites at a longer wavelength.
Non-specific Staining/Uptake Optimize loading conditions.Reduce the concentration of CS1 and/or the incubation time to minimize non-specific accumulation.
Lysosomal Trapping Co-stain with a lysosomal marker.Studies have shown that CS1 can accumulate in lysosomes. Use a lysosomal marker (e.g., LysoTracker) to determine if the observed signal co-localizes with these organelles.
Issue 3: Phototoxicity and Photobleaching

Prolonged exposure to high-intensity light can damage cells and destroy the fluorophore.

Potential Cause Troubleshooting Step Recommended Action
Excessive Light Exposure Minimize the duration and intensity of illumination.Use the lowest possible laser power and the shortest exposure time that provides an adequate signal-to-noise ratio.
Cellular Stress Monitor cell morphology and viability.Observe the cells under brightfield or DIC microscopy to check for signs of stress, such as membrane blebbing or detachment. Perform a viability assay (e.g., with propidium iodide) if phototoxicity is suspected.
Fluorophore Instability Use an anti-fade mounting medium for fixed cells.For fixed-cell imaging, use a mounting medium containing an anti-fade reagent to reduce photobleaching. For live-cell imaging, consider time-lapse experiments with longer intervals between acquisitions.
Issue 4: Signal Interpretation and Artifacts

An increase in fluorescence may not always correspond to an increase in labile copper.

Potential Cause Troubleshooting Step Recommended Action
pH Sensitivity Measure and control the pH of your imaging medium.The fluorescence of some BODIPY-based dyes can be pH-sensitive. Ensure your imaging buffer is well-buffered to the physiological pH range (7.2-7.4). Test the fluorescence of CS1 in vitro at different pH values to characterize its sensitivity.
Subcellular Localization Perform co-localization studies with organelle-specific markers.As CS1 can accumulate in lysosomes, the observed fluorescence may reflect the copper concentration within these organelles rather than the cytosol. Use markers for mitochondria, ER, and Golgi to determine the subcellular distribution of the CS1 signal in your cells. For mitochondrial copper, consider using Mito-CS1.
Changes in Sensor Uptake or Efflux Perform control experiments to assess sensor loading.Changes in experimental conditions could alter the cell's ability to take up or retain CS1. Compare the fluorescence intensity of cells loaded with CS1 under different experimental conditions but without any specific copper stimulus.
Redox State of the Cell Consider the impact of cellular redox status on copper and the sensor.The cellular redox environment can influence the ratio of Cu⁺ to Cu²⁺. Be aware that changes in the redox state could indirectly affect CS1 fluorescence by altering the availability of Cu⁺.

Experimental Protocols

Standard Protocol for Live-Cell Imaging with this compound
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to reach 70-80% confluency.

  • Preparation of CS1 Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Loading of Cells:

    • Wash the cells once with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).

    • Dilute the CS1 stock solution in the imaging buffer to a final concentration of 1-5 µM.

    • Incubate the cells with the CS1-containing buffer for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with fresh, pre-warmed imaging buffer to remove excess sensor.

  • Imaging:

    • Mount the dish or coverslip on the microscope stage.

    • Use an appropriate filter set for CS1 (Excitation: ~540 nm, Emission: ~561 nm).

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

Control Experiments
  • Positive Control: To confirm that CS1 is responsive to copper in your cells, pre-treat a sample of cells with a known concentration of a copper salt (e.g., 50-100 µM CuCl₂) for a few hours before CS1 loading.

  • Negative Control (Chelation): To confirm that the observed signal is due to copper, treat copper-loaded cells with a membrane-permeable copper chelator (e.g., TTM or BCS) and observe the decrease in fluorescence.

  • Unstained Control: Image cells that have not been loaded with CS1 to determine the level of autofluorescence.

Data Presentation

Table 1: Spectral Properties of this compound
Property Apo-CS1 (No Copper) Cu⁺-Bound CS1
Excitation Maximum (λex) ~510 nm and ~540 nm~540 nm
Emission Maximum (λem) ~566 nm~561 nm
Quantum Yield (Φ) ~0.016~0.13
Fluorescence Turn-on -Up to 10-fold increase
Table 2: Troubleshooting Summary for Common Artifacts
Artifact Potential Cause Key Solution Recommended Control
Weak/No Signal Insufficient CS1 concentration or incubation time.Optimize loading conditions.Positive control (copper loading).
High Background Excess unbound sensor, autofluorescence, lysosomal trapping.Thorough washing, use of unstained controls, co-localization with lysosomal markers.Unstained control, co-localization experiment.
Phototoxicity High intensity or prolonged light exposure.Minimize light exposure.Monitor cell morphology and viability.
Signal Misinterpretation pH sensitivity, subcellular localization.Control buffer pH, perform co-localization studies.In vitro pH titration, co-localization with organelle markers.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_loading This compound Loading cluster_imaging Imaging cluster_controls Control Experiments plate_cells Plate cells on glass-bottom dish culture Culture to 70-80% confluency plate_cells->culture wash1 Wash with imaging buffer culture->wash1 load_cs1 Incubate with 1-5 µM CS1 (15-30 min, 37°C) wash1->load_cs1 wash2 Wash 2x with imaging buffer load_cs1->wash2 acquire_image Acquire image (Ex: ~540 nm, Em: ~561 nm) wash2->acquire_image analyze_data Analyze fluorescence intensity acquire_image->analyze_data positive_control Positive Control (+ CuCl2) negative_control Negative Control (+ Chelator) unstained_control Unstained Control

Caption: Experimental workflow for live-cell imaging with this compound.

Troubleshooting_Logic start Imaging Experiment with this compound problem Problem Encountered? start->problem weak_signal Weak or No Signal problem->weak_signal Yes high_background High Background problem->high_background Yes phototoxicity Phototoxicity/ Photobleaching problem->phototoxicity Yes misinterpretation Signal Misinterpretation problem->misinterpretation Yes end Successful Imaging problem->end No solution1 Optimize CS1 concentration and incubation time. Use positive control. weak_signal->solution1 solution2 Thoroughly wash cells. Image unstained control. Co-stain with lysosomal marker. high_background->solution2 solution3 Reduce light exposure (intensity and duration). Monitor cell health. phototoxicity->solution3 solution4 Control buffer pH. Perform co-localization studies with organelle markers. misinterpretation->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for this compound imaging artifacts.

Copper_Homeostasis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) cluster_organelles Organelles Cu2_ext Cu²⁺ CTR1 CTR1 (Copper Transporter 1) Cu2_ext->CTR1 Reduction & Import Cu1_int Labile Cu⁺ Pool CTR1->Cu1_int GSH Glutathione (GSH) Cu1_int->GSH Buffering Chaperones Copper Chaperones (e.g., ATOX1, CCS) Cu1_int->Chaperones Trafficking CS1 This compound Cu1_int->CS1 Binding Lysosome Lysosome (Potential CS1 trapping) Cu1_int->Lysosome Mitochondria Mitochondria Chaperones->Mitochondria Golgi Golgi Apparatus Chaperones->Golgi CS1_Cu CS1-Cu⁺ Complex (Fluorescent) CS1->CS1_Cu

Caption: Simplified overview of cellular copper homeostasis and this compound interaction.

References

Interpreting changes in Coppersensor 1 fluorescence intensity.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coppersensor 1 (CS1), a fluorescent probe for the detection of labile intracellular copper(I) ions (Cu⁺). This resource is designed to assist researchers, scientists, and drug development professionals in successfully employing CS1 in their experiments and accurately interpreting the resulting fluorescence data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (CS1) is a membrane-permeable fluorescent dye designed for imaging labile copper pools in living cells.[1][2][3][4] It consists of a boron dipyrromethene (BODIPY) fluorophore linked to a thioether-rich receptor that selectively binds to Cu⁺ with high affinity. In its unbound state ("apo"), the fluorescence of the BODIPY core is quenched through a process called photoinduced electron transfer (PET) from the receptor. Upon binding to Cu⁺, this PET process is inhibited, leading to a significant increase in fluorescence intensity, often up to 10-fold.

Q2: What are the key spectral properties of this compound?

The spectral properties of CS1 are critical for designing imaging experiments. Key parameters are summarized in the table below.

PropertyApo-CS1 (Unbound)Cu⁺-CS1 (Bound)Reference
Excitation Max (λex) ~540 nm~540 nm
Emission Max (λem) ~566 nm~561 nm
Quantum Yield (Φ) ~0.016~0.13
Dissociation Constant (Kd) Not Applicable~3.6 x 10⁻¹² M

Q3: How does this compound compare to other copper sensors like CS3?

CS3 is a second-generation sensor developed to improve upon the properties of CS1. The primary advantages of CS3 are its significantly brighter fluorescence upon copper binding and a much larger "turn-on" response, making it more suitable for detecting basal levels of intracellular copper.

FeatureThis compound (CS1)Coppersensor 3 (CS3)Reference
Fluorescence Turn-On ~10-fold~75-fold
Quantum Yield (Φ) (Bound) ~0.13~0.40
Application Note Suitable for detecting changes in labile copper upon stimulation or in cases of copper overload.More sensitive for imaging endogenous, basal labile copper pools.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

A weak or absent signal can be frustrating. Here’s a systematic approach to troubleshoot this issue.

Potential Cause Recommended Solution
Insufficient Labile Copper - Positive Control: Treat cells with a known concentration of a copper salt (e.g., 100 µM CuCl₂) for a defined period (e.g., 7 hours) to artificially increase intracellular copper levels. A significant increase in fluorescence will confirm that the probe is functional.
Incorrect Filter Sets - Ensure that the excitation and emission filters on your microscope are appropriate for CS1's spectral profile (see table above).
Probe Degradation - Prepare fresh stock solutions of CS1 in anhydrous DMSO. Store stock solutions protected from light at -20°C for short-term and -80°C for long-term storage.
Suboptimal Staining Protocol - Concentration: Titrate the CS1 concentration. While 5 µM is a common starting point, the optimal concentration can be cell-type dependent. - Incubation Time: Optimize the incubation time. A short incubation of 5-20 minutes is often sufficient. Longer times may not necessarily improve the signal.
Issue 2: High Background Fluorescence

High background can obscure the specific signal from intracellular copper.

Potential Cause Recommended Solution
Excessive Probe Concentration - Reduce the concentration of CS1 used for staining. High concentrations can lead to non-specific binding and high background.
Incomplete Washing - Ensure thorough washing of the cells with a suitable buffer (e.g., PBS) after incubation with CS1 to remove any unbound probe.
Cellular Autofluorescence - Image an unstained sample of your cells using the same filter sets to determine the level of endogenous fluorescence. If autofluorescence is high, consider using a sensor that emits in the near-infrared range, like CS790.
Probe Aggregation - Ensure the CS1 stock solution is fully dissolved in DMSO before diluting into your aqueous buffer. Vortex thoroughly.
Issue 3: Interpreting Changes in Fluorescence Intensity

An increase in CS1 fluorescence is not always a direct measure of an increase in total cellular copper. Several factors can influence the probe's signal.

Potential Confounding Factor Explanation and Validation Strategy
Changes in Intracellular pH - Explanation: CS1 fluorescence can be sensitive to changes in pH. Acidic environments, such as those found in lysosomes, can affect the probe's signal independently of copper concentration. - Validation: To test for pH effects, you can use ionophores like nigericin in combination with buffers of known pH to clamp the intracellular pH and observe any changes in CS1 fluorescence.
Alterations in Glutathione Levels - Explanation: Glutathione (GSH) is a major intracellular copper-binding molecule. Changes in GSH levels can alter the availability of labile copper for CS1 to detect. For instance, depletion of GSH might release copper, leading to an increase in CS1 fluorescence without a change in total cellular copper. - Validation: Modulate intracellular GSH levels using reagents like buthionine sulfoximine (BSO) to inhibit GSH synthesis and observe the effect on the CS1 signal.
Lysosomal Sequestration - Explanation: CS1 has been shown to accumulate in lysosomes. This sequestration can lead to a high localized concentration of the probe, and the acidic environment of the lysosome may also affect its fluorescence. This means the observed signal may not represent cytosolic labile copper. - Validation: Co-stain cells with a known lysosomal marker (e.g., LysoTracker Red) to determine the subcellular localization of the CS1 signal. To investigate the impact of lysosomal function, you can use inhibitors of lysosomal acidification like Bafilomycin A1.
Lack of Correlation with Total Copper - Explanation: CS1 detects the labile or "available" copper pool, not the total cellular copper, much of which is tightly bound to proteins. Experiments have shown that a large increase in total cellular copper does not always result in a corresponding increase in CS1 fluorescence. - Validation: Use a complementary method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure total cellular copper and compare this with the changes observed in CS1 fluorescence.

Experimental Protocols

Preparation of this compound Stock Solution
  • Prepare a 1 mM stock solution of this compound (MW ~630 g/mol ) by dissolving 0.63 mg of solid CS1 in 1 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Live Cell Staining with this compound
  • Culture cells to 50-80% confluency on a suitable imaging platform (e.g., glass-bottom dishes or coverslips).

  • On the day of the experiment, remove the culture medium and wash the cells with a suitable buffer, such as phosphate-buffered saline (PBS).

  • Prepare the CS1 staining solution by diluting the 1 mM stock solution to a final concentration of 5 µM in the buffer. (Note: This concentration may need to be optimized).

  • Incubate the cells with the CS1 staining solution for 5-20 minutes at 25°C or 37°C, protected from light.

  • Wash the cells twice with the buffer to remove any unbound probe.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets (Excitation: ~540 nm, Emission: ~560-570 nm).

Experimental Controls
  • Positive Control: To confirm that the probe is responsive to copper, pre-incubate cells with a copper salt (e.g., 100 µM CuCl₂) for several hours before staining with CS1.

  • Negative Control: To demonstrate that the fluorescence signal is dependent on labile copper, treat copper-loaded cells with a membrane-permeable copper chelator, such as tris[2-(ethylthio)ethyl]amine (NS3'), before or after CS1 staining. A decrease in fluorescence should be observed.

Visualizations

Coppersensor1_Mechanism cluster_0 Apo-CS1 (Low Fluorescence) cluster_1 Cu⁺-CS1 Complex (High Fluorescence) Apo_CS1 BODIPY Fluorophore Thioether Receptor Quenching PET (Fluorescence Quenched) Apo_CS1:f1->Quenching e- transfer Cu_ion Cu⁺ Excitation hv Excitation->Apo_CS1:f0 Cu_CS1 BODIPY Fluorophore Receptor + Cu⁺ Emission hv' Cu_CS1:f0->Emission Fluorescence Excitation2 hv Excitation2->Cu_CS1:f0 Cu_ion->Cu_CS1:f1 Binding Inhibits PET Troubleshooting_Workflow start Experiment Start low_signal Low / No Signal? start->low_signal high_bg High Background? low_signal->high_bg No check_cu Run Positive Control (e.g., +CuCl2) low_signal->check_cu Yes interpret Unexpected Result? high_bg->interpret No reduce_conc Decrease CS1 Concentration high_bg->reduce_conc Yes end_node Data Interpretation interpret->end_node No check_ph Validate pH Effects (e.g., Nigericin) interpret->check_ph Yes check_filters Verify Microscope Filter Sets check_cu->check_filters optimize_stain Optimize CS1 Conc. & Incubation Time check_filters->optimize_stain optimize_stain->high_bg improve_wash Improve Wash Steps reduce_conc->improve_wash check_auto Check Autofluorescence (Unstained Control) improve_wash->check_auto check_auto->interpret check_gsh Validate GSH Effects (e.g., BSO) check_ph->check_gsh check_loc Check Localization (e.g., LysoTracker) check_gsh->check_loc check_loc->end_node

References

Validation & Comparative

A Comparative Guide: Validating Coppersensor 1 Data with ICP-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Detection: A Tale of Two Methods

Coppersensor 1 is a fluorescent probe designed to selectively bind to cuprous ions (Cu⁺), the prevalent form of labile copper within the cell's reducing environment.[1][2][3][4][5] This binding event triggers a significant increase in the probe's fluorescence intensity, allowing for the visualization and relative quantification of labile copper pools in real-time within live cells. In contrast, ICP-MS is an atomic spectroscopy technique that measures the total concentration of an element in a sample, irrespective of its chemical form or binding partners. The sample is introduced into a high-temperature plasma, which atomizes and ionizes the constituent elements. A mass spectrometer then separates and detects these ions based on their mass-to-charge ratio, providing highly sensitive and quantitative data on the total elemental composition.

Performance Characteristics: A Side-by-Side Comparison

The choice between this compound and ICP-MS depends on the specific research question. This compound excels at providing spatial and temporal information about labile copper within intact cells, while ICP-MS offers unparalleled accuracy for total copper quantification in cell lysates or tissue homogenates. Studies have shown a strong correlation between the increase in this compound fluorescence and the rise in total cellular copper as measured by ICP-MS, thus validating its utility as a reliable indicator of changes in intracellular copper levels.

FeatureThis compoundInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Analyte Labile Cu⁺Total Copper (all oxidation states)
Principle Fluorescence turn-on upon binding to Cu⁺Atomic mass spectrometry
Sample Type Live cells, tissuesCell lysates, tissue homogenates, biological fluids
Spatial Resolution Subcellular (with microscopy)None (bulk measurement)
Temporal Resolution Real-time imaging of dynamic changesStatic measurement at a single time point
Sensitivity Picomolar affinity for Cu⁺Parts per trillion (ppt) detection limits
Selectivity High selectivity for Cu⁺ over other cellular metal ionsHighly selective for specific isotopes of copper
Quantification Semi-quantitative (relative fluorescence intensity)Absolute, highly accurate quantification
Throughput High (suitable for screening)Lower (requires sample digestion)

Experimental Protocols

This compound Staining and Imaging of Live Cells

This protocol is adapted from established methods for using this compound in cultured cells.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Preparation of CS1 Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Cell Staining:

    • Wash the cells once with a buffered saline solution (e.g., HBSS or PBS).

    • Dilute the CS1 stock solution in the buffer to a final working concentration of 1-10 µM.

    • Incubate the cells with the CS1-containing buffer for 30 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells twice with the buffer to remove excess probe.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (excitation ~530 nm, emission ~550 nm).

  • Data Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software.

ICP-MS Analysis of Total Cellular Copper

This protocol outlines a general procedure for preparing cell samples for ICP-MS analysis.

  • Cell Harvesting:

    • Wash the cultured cells twice with ice-cold PBS to remove extracellular copper.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to pellet the cells.

  • Cell Lysis and Digestion:

    • Resuspend the cell pellet in a known volume of high-purity water.

    • Determine the cell number using a hemocytometer or automated cell counter.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Digest the cell lysate with high-purity nitric acid (e.g., 70% HNO₃) at an elevated temperature until the solution is clear.

  • Sample Dilution and Analysis:

    • Dilute the digested sample to the appropriate concentration range for the ICP-MS instrument using high-purity water.

    • Include an internal standard (e.g., yttrium) to correct for matrix effects and instrumental drift.

    • Analyze the samples using a calibrated ICP-MS instrument.

  • Data Analysis: Calculate the total copper concentration per cell based on the measured copper concentration and the initial cell count.

Visualizing the Workflow and Concepts

To further clarify the relationship and workflow between these two powerful techniques, the following diagrams are provided.

ValidationWorkflow cluster_CS1 This compound Analysis cluster_ICPMS ICP-MS Analysis LiveCells Live Cells in Culture CS1_Staining Stain with this compound LiveCells->CS1_Staining Fluorescence_Microscopy Fluorescence Microscopy CS1_Staining->Fluorescence_Microscopy Relative_Quantification Relative Quantification of Labile Cu⁺ Fluorescence_Microscopy->Relative_Quantification Validation Data Correlation & Validation Relative_Quantification->Validation HarvestedCells Harvest Parallel Cell Culture Cell_Lysis Cell Lysis & Digestion HarvestedCells->Cell_Lysis ICPMS_Analysis ICP-MS Measurement Cell_Lysis->ICPMS_Analysis Absolute_Quantification Absolute Quantification of Total Cu ICPMS_Analysis->Absolute_Quantification Absolute_Quantification->Validation

Experimental workflow for validating this compound data with ICP-MS analysis.

DetectionMechanisms cluster_CS1_Mechanism This compound: Detection of Labile Copper cluster_ICPMS_Mechanism ICP-MS: Detection of Total Copper CS1_Probe This compound (Low Fluorescence) CS1_Cu_Complex CS1-Cu⁺ Complex (High Fluorescence) CS1_Probe->CS1_Cu_Complex + Cu⁺ Cu_Ion Labile Cu⁺ Light_Emission Fluorescent Signal CS1_Cu_Complex->Light_Emission Excitation Light Biological_Sample Biological Sample (Cells, Tissues) Plasma Argon Plasma (~8000 K) Biological_Sample->Plasma Atomization_Ionization Atomization & Ionization Plasma->Atomization_Ionization Mass_Analyzer Mass Analyzer (Separation by m/z) Atomization_Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Total_Cu_Signal Total Copper Signal Detector->Total_Cu_Signal

Comparison of the detection mechanisms of this compound and ICP-MS.

Alternatives to this compound

While this compound is a well-established probe, several other fluorescent sensors for copper have been developed, each with its own unique properties.

  • Coppersensor 3 (CS3): An improved version of CS1 with a significantly higher fluorescence turn-on response.

  • Ratio-Coppersensor-1 (RCS1): A ratiometric probe that allows for more precise quantification by minimizing the effects of probe concentration and instrumental variations.

  • Mito-CS1: A derivative of this compound specifically targeted to the mitochondria, enabling the study of copper homeostasis within this organelle.

  • Other Fluorescent Probes: A variety of other fluorescent copper sensors based on different fluorophores (e.g., rhodol, naphthalimide) and recognition moieties have been reported, offering a range of spectral properties and affinities.

Conclusion

This compound is a valuable tool for visualizing dynamic changes in labile intracellular copper pools. When its findings are corroborated with the quantitative power of ICP-MS for total copper analysis, researchers can gain a more complete and validated understanding of copper homeostasis in biological systems. The complementary nature of these two techniques provides a robust framework for investigating the intricate roles of copper in health and disease.

References

Illuminating Cellular Copper: A Comparative Guide to Coppersensor 1 for Correlative Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of copper in cellular physiology and pathology, the ability to precisely visualize and quantify this essential yet potentially toxic metal is paramount. This guide provides a comprehensive comparison of Coppersensor 1 (CS1), a widely used fluorescent probe for labile Cu(I), with its advanced derivative, Coppersensor 3 (CS3), and a commercially available alternative, BioTracker Green Copper Live Cell Dye. The focus is on their application in correlative imaging, a powerful technique that combines the specificity of fluorescence microscopy with the elemental quantification capabilities of X-ray fluorescence microscopy (XFM).

This guide will delve into the performance characteristics of these copper sensors, provide detailed experimental protocols for their use in a correlative imaging workflow, and illustrate the key signaling and experimental pathways using detailed diagrams.

Performance Comparison of Fluorescent Copper Sensors

The selection of an appropriate fluorescent copper sensor is critical for obtaining reliable and sensitive measurements. The following table summarizes the key quantitative performance metrics of this compound, Coppersensor 3, and BioTracker Green Copper Live Cell Dye.

FeatureThis compound (CS1)Coppersensor 3 (CS3)BioTracker Green Copper Live Cell Dye (FluTPA2)
Target Ion Cu(I)Cu(I)Cu(I)
Excitation Max (nm) ~540[1]~540Not specified
Emission Max (nm) ~561 (Cu+-bound)[1]~548 (Cu+-bound)Not specified
Quantum Yield (Φ) 0.016 (apo), 0.13 (Cu+-bound)[1]0.007 (apo), 0.40 (Cu+-bound)Not specified
Fluorescence Fold-Change ~10-fold[1]~75-fold[2]Not specified
Dissociation Constant (Kd) ~4 x 10⁻¹² M~9 x 10⁻¹⁴ MNot specified
Commercial Availability YesYesYes

Signaling Pathway and Experimental Workflow

To understand how these sensors function and how they are integrated into a correlative imaging experiment, the following diagrams illustrate the signaling pathway of this compound and the general experimental workflow.

cluster_CS1_Mechanism This compound Signaling Pathway CS1_apo Apo-Coppersensor 1 (Fluorescence Quenched) PET Photoinduced Electron Transfer (PET) CS1_apo->PET Excitation CS1_bound This compound-Cu(I) Complex (Fluorescent) CS1_apo->CS1_bound Binding PET->CS1_apo Quenching Cu_ion Cu(I) ion Cu_ion->CS1_bound CS1_bound->CS1_bound Fluorescence Emission

Caption: Signaling mechanism of this compound.

cluster_Workflow Correlative Imaging Workflow A Cell Culture and Treatment B Fluorescent Probe Loading (e.g., this compound) A->B C Live-Cell Fluorescence Microscopy B->C D Cryo-fixation (Plunge Freezing) C->D F Image Registration and Correlative Analysis C->F Fluorescence Data E X-ray Fluorescence Microscopy (XFM) D->E E->F E->F Elemental Map Data

Caption: Correlative fluorescence and X-ray microscopy workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide protocols for live-cell copper imaging with this compound and for preparing samples for correlative X-ray fluorescence microscopy.

Protocol 1: Live-Cell Copper Imaging with this compound

This protocol is adapted from established methods for loading and imaging with this compound in cultured cells.

Materials:

  • This compound (CS1)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Cells of interest

  • Glass-bottom dishes or coverslips suitable for fluorescence microscopy

Procedure:

  • Preparation of CS1 Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-80%).

  • Preparation of Loading Solution: On the day of imaging, dilute the 1 mM CS1 stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the CS1 loading solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (Excitation/Emission: ~540 nm / ~560-600 nm).

Protocol 2: Sample Preparation for Correlative Fluorescence and X-ray Fluorescence Microscopy

This protocol outlines the general steps for preparing fluorescently labeled cells for subsequent analysis by cryo-X-ray fluorescence microscopy, aiming to preserve both the fluorescence signal and the cellular ultrastructure.

Materials:

  • Cells cultured on X-ray compatible grids (e.g., gold finder grids)

  • Fluorescent probe (e.g., this compound)

  • Plunge freezer (e.g., Vitrobot)

  • Liquid ethane

  • Cryo-transfer holders

Procedure:

  • Cell Culture on Grids: Culture cells directly on gold finder grids that are compatible with both light and X-ray microscopy.

  • Fluorescent Labeling: Perform live-cell imaging with this compound or another fluorescent probe as described in Protocol 1. It is crucial to acquire fluorescence images and record the coordinates of the cells of interest on the finder grid before fixation.

  • Cryo-fixation: Immediately after fluorescence imaging, vitrify the cells by plunge-freezing them in liquid ethane. This rapid freezing technique preserves the cellular structure in a near-native state.

    • Mount the grid in the plunge freezer apparatus.

    • Blot the grid to remove excess medium, leaving a thin film of liquid. The blotting time is a critical parameter that needs to be optimized for each cell type to achieve an appropriate ice thickness for XFM.

    • Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen.

  • Storage and Transfer: Store the vitrified grids in liquid nitrogen. For XFM analysis, transfer the grid to the microscope using a cryo-transfer holder, maintaining the sample at cryogenic temperatures throughout the process.

  • X-ray Fluorescence Microscopy (XFM):

    • Locate the cells of interest on the grid using the coordinates recorded during fluorescence microscopy.

    • Acquire elemental maps of copper and other elements using a focused X-ray beam.

    • Data is collected by raster-scanning the sample and detecting the characteristic X-ray fluorescence emitted from the elements within the sample.

  • Correlative Analysis: Overlay the fluorescence images with the elemental maps from XFM to correlate the localization of the fluorescent signal with the distribution of copper. Specialized software is used for image registration and analysis.

Conclusion

The correlative imaging of this compound and its analogs with X-ray fluorescence microscopy offers a powerful approach to unravel the complex roles of copper in biological systems. While this compound remains a valuable tool, the enhanced brightness and affinity of Coppersensor 3 provide significant advantages for detecting low levels of labile copper. The choice of sensor should be guided by the specific experimental requirements, including the expected copper concentrations and the sensitivity of the imaging instrumentation. By following the detailed protocols outlined in this guide, researchers can effectively implement this correlative technique to gain deeper insights into the subcellular dynamics of copper in health and disease.

References

A Comparative Guide to Small-Molecule Copper Probes: Coppersensor 1 vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of cellular copper is paramount. This guide provides an objective comparison of Coppersensor 1 (CS1) against other prominent small-molecule copper probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.

Copper is an essential trace element involved in a myriad of physiological processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying labile copper pools within cellular environments. This compound, a widely used fluorescent probe, offers high selectivity and sensitivity for copper(I) ions (Cu⁺). This guide will compare its performance with other notable copper sensors, namely Coppersensor 3 (CS3), CTAP-1, and CS790.

Quantitative Performance Data

The selection of a fluorescent probe is often dictated by its photophysical and chemical properties. The table below summarizes the key performance indicators for this compound and its counterparts.

ProbeTurn-on ResponseQuantum Yield (Φ)Dissociation Constant (Kd)Excitation (λex)Emission (λem)
This compound (CS1) ~10-fold[1][2]0.13 (Cu⁺-bound)[1][3]~3.6 x 10⁻¹² M[1]~540 nm~561 nm
Coppersensor 3 (CS3) ~75-fold0.40 (Cu⁺-bound)~8.9 x 10⁻¹⁴ M~560 nm~580 nm
CTAP-1 ~4.6-fold0.14 (Cu⁺-bound)Not explicitly stated~365 nm~480 nm
CS790 ~15-fold0.072 (Cu⁺-bound)~3.0 x 10⁻¹¹ M~760 nm~790 nm

Signaling Pathway and Mechanism

The majority of these copper sensors, including the Coppersensor series, are based on a boron-dipyrromethene (BODIPY) fluorophore. Their "turn-on" fluorescence mechanism is predicated on the inhibition of photoinduced electron transfer (PET). In the absence of copper, the electron-rich receptor quenches the fluorescence of the BODIPY core. Upon binding of Cu⁺, this PET process is inhibited, leading to a significant increase in fluorescence intensity.

G Signaling Pathway of BODIPY-based Copper Probes cluster_0 Apo-Sensor (Low Fluorescence) cluster_1 Cu+-Bound Sensor (High Fluorescence) BODIPY_Core_Apo BODIPY Core (Excited State) PET Photoinduced Electron Transfer (PET) BODIPY_Core_Apo->PET Energy Transfer BODIPY_Core_Cu BODIPY Core (Excited State) Receptor_Apo Thioether-rich Receptor Receptor_Apo->PET Receptor_Cu Receptor-Cu+ Complex Quenching Fluorescence Quenching PET->Quenching Fluorescence Fluorescence Emission BODIPY_Core_Cu->Fluorescence Copper Cu+ Copper->Receptor_Apo Binding G Experimental Workflow for Probe Comparison Start Start Cell_Culture Cell Culture (e.g., HEK293T, HeLa) Start->Cell_Culture Probe_Loading Probe Loading (e.g., 5 µM CS1 for 30 min) Cell_Culture->Probe_Loading Wash Wash with PBS Probe_Loading->Wash Treatment Treatment (Optional) (e.g., Copper Chloride, Chelator) Wash->Treatment Imaging Fluorescence Microscopy (Confocal or Wide-field) Treatment->Imaging Data_Analysis Image and Data Analysis (Quantify fluorescence intensity) Imaging->Data_Analysis Comparison Compare Probe Performance (Signal-to-noise, brightness, etc.) Data_Analysis->Comparison End End Comparison->End

References

Ratiometric vs. Intensity-Based Copper Sensing: A Comparative Guide to RCS1 and CS1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of intracellular copper detection, the choice between ratiometric and intensity-based fluorescent probes is a critical decision. This guide provides a comprehensive comparison of two prominent BODIPY-based copper sensors, the ratiometric RCS1 (Ratio-Copper-Sensor-1) and the intensity-based CS1 (Copper-Sensor-1), to inform experimental design and data interpretation.

This document delves into the fundamental principles, performance metrics, and experimental considerations for each sensor, supported by a compilation of experimental data. We will explore the distinct advantages of ratiometric detection in providing robust, semi-quantitative analysis of labile Cu

+^++
pools, contrasted with the straightforward, qualitative insights offered by intensity-based probes.

At a Glance: RCS1 vs. CS1

FeatureRCS1 (Ratiometric)CS1 (Intensity-Based)
Sensing Mechanism Ratiometric change in fluorescence intensity at two emission wavelengths upon Cu
+^++
binding.
"Turn-on" increase in fluorescence intensity at a single emission wavelength upon Cu
+^++
binding.
Selectivity High selectivity for Cu
+^++
over other biologically relevant metal ions.
High selectivity for Cu
+^++
over other biologically relevant metal ions.
Fluorescence Change Approximately 20-fold change in the ratio of fluorescence intensities.[1]Approximately 10-fold increase in fluorescence intensity.[2]
Dissociation Constant (K(_d)) ~4.0 x 10
11^{-11}−11
M[1]
~3.6 x 10
12^{-12}−12
M
Excitation Wavelength ~480 nm[1]~540 nm
Emission Wavelengths Apo-form: ~505 nm and ~570 nm; Cu
+^++
-bound: emission increase at ~556 nm.
Apo-form: ~566 nm; Cu
+^++
-bound: ~561 nm.
Quantum Yield ((\Phi)) Apo-form: (\Phi) = 0.002 (505 nm), 0.003 (570 nm); Cu
+^++
-bound: (\Phi) = 0.05 (556 nm).
Apo-form: (\Phi) = 0.016; Cu
+^++
-bound: (\Phi) = 0.13.
Key Advantage Ratiometric nature minimizes artifacts from variations in probe concentration, excitation intensity, and photobleaching, allowing for more reliable quantification.Simple "turn-on" response is easy to detect and suitable for qualitative assessments of copper presence.
Potential Limitations Requires imaging at two emission wavelengths and subsequent ratio calculation.Susceptible to variations in probe loading, photobleaching, and environmental factors like pH, which can affect fluorescence intensity and lead to misinterpretation of copper levels. CS1 has been shown to localize in lysosomes, and its fluorescence can be influenced by changes in cellular pH.

Signaling Pathways and Sensing Mechanisms

Both RCS1 and CS1 are built upon a BODIPY (boron-dipyrromethene) fluorophore, a class of dyes known for their sharp excitation and emission peaks, high fluorescence quantum yields, and good photostability. Their selectivity for monovalent copper (Cu

+^++
) is conferred by a thioether-rich receptor that preferentially binds to this soft metal ion.

RCS1: A Ratiometric Response

RCS1 is engineered to exhibit a dual-emission spectrum. In its copper-free (apo) state, excitation at approximately 480 nm results in two emission peaks of nearly equal intensity at around 505 nm and 570 nm. Upon binding Cu

+^++
, a conformational change in the sensor leads to a significant increase in the emission intensity at the longer wavelength (~556 nm), while the emission at 505 nm remains largely unchanged. This allows for the ratiometric measurement of the fluorescence intensities at these two wavelengths, providing a built-in correction for experimental variables.

RCS1_Signaling_Pathway RCS1 Signaling Pathway Apo_RCS1 Apo-RCS1 (Low Ratio: I_556nm / I_505nm) RCS1_Cu RCS1-Cu+ Complex (High Ratio: I_556nm / I_505nm) Apo_RCS1->RCS1_Cu Binding Cu_ion Cu+ Cu_ion->Apo_RCS1 RCS1_Cu->Apo_RCS1 Dissociation CS1_Signaling_Pathway CS1 Signaling Pathway Apo_CS1 Apo-CS1 (Low Fluorescence) CS1_Cu CS1-Cu+ Complex (High Fluorescence) Apo_CS1->CS1_Cu Binding Cu_ion Cu+ Cu_ion->Apo_CS1 CS1_Cu->Apo_CS1 Dissociation Experimental_Workflow General Experimental Workflow for Copper Imaging cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis Cell_Culture Culture cells to desired confluency Plating Plate cells on imaging-suitable plates/coverslips Cell_Culture->Plating Prepare_Loading Prepare probe loading solution (e.g., 1-5 µM in buffer) Plating->Prepare_Loading Incubation Incubate cells with probe (e.g., 10-30 min at 37°C) Prepare_Loading->Incubation Wash Wash cells to remove excess probe Incubation->Wash Acquire_Baseline Acquire baseline fluorescence images Wash->Acquire_Baseline Treatment Apply experimental treatment (e.g., copper chelators/donors) Acquire_Baseline->Treatment Acquire_Post_Treatment Acquire post-treatment images Treatment->Acquire_Post_Treatment Intensity_Analysis For CS1: Quantify fluorescence intensity changes Acquire_Post_Treatment->Intensity_Analysis Ratio_Analysis For RCS1: Calculate pixel-by-pixel ratio of intensities at two wavelengths Acquire_Post_Treatment->Ratio_Analysis Data_Interpretation Interpret data and draw conclusions Intensity_Analysis->Data_Interpretation Ratio_Analysis->Data_Interpretation

References

Quantitative Analysis of Cellular Copper: A Comparative Guide to Coppersensor 1 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of cellular copper is critical for understanding its roles in physiological processes and its implications in various diseases, including neurodegenerative disorders and cancer. This guide provides a comprehensive comparison of Coppersensor 1 (CS1), a widely used fluorescent probe for labile Cu⁺, with other fluorescent sensors and established analytical techniques. We present supporting experimental data, detailed protocols, and visualizations to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Key Performance Metrics

The selection of a suitable method for quantitative cellular copper analysis depends on various factors, including the desired sensitivity, selectivity, spatial resolution, and the nature of the copper pool to be measured (labile vs. total). The following tables summarize the key performance characteristics of this compound and its alternatives.

Fluorescent Probe Dissociation Constant (Kd) for Cu⁺ Quantum Yield (Φ) of Cu⁺-bound form Fluorescence Fold Change Excitation/Emission (nm) Key Features
This compound (CS1) 3.6 x 10⁻¹² M[1]0.13[1]~10-fold[1]~540 / ~561[1][2]First-generation visible light probe, high selectivity for Cu⁺.
Coppersensor 3 (CS3) 9 x 10⁻¹⁴ M0.40~75-fold~540 / ~548Brighter than CS1, higher affinity, suitable for detecting basal copper levels.
Mito-CS1 7.2 x 10⁻¹² M0.009 (apo)-~550 / ~569Specifically targets mitochondria.
Analytical Technique Principle Detection Limit Advantages Disadvantages
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomization and ionization of the sample in plasma, followed by mass-to-charge ratio detection.parts-per-trillion (ppt) rangeHigh sensitivity, measures total elemental content, well-established for quantification.Destructive to the sample, provides no information on subcellular localization or copper speciation.
X-ray Fluorescence Microscopy (XFM) Excitation of core electrons by X-rays and detection of emitted fluorescent X-rays.Attogram (10⁻¹⁸ g) rangeHigh sensitivity, provides spatial distribution of elements at subcellular resolution, non-destructive.Requires synchrotron facilities, sample preparation can be complex.

Cellular Copper Trafficking: A Visualized Pathway

Understanding the pathways of copper uptake, distribution, and export is essential for interpreting quantitative data. The following diagram illustrates the key proteins involved in maintaining cellular copper homeostasis.

CopperTrafficking cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_golgi trans-Golgi Network Cu(II) Cu(II) CTR1 CTR1 Cu(II)->CTR1 Uptake Cu(I) Cu(I) CTR1->Cu(I) Reduction & Import Atox1 Atox1 Cu(I)->Atox1 Chaperone Binding CCS CCS Cu(I)->CCS Chaperone Binding ATP7A_B ATP7A/B Atox1->ATP7A_B Delivery to Golgi SOD1 SOD1 CCS->SOD1 Delivery to SOD1 Extracellular Space Extracellular Space ATP7A_B->Extracellular Space Export (High Cu)

Cellular Copper Uptake and Trafficking Pathway.

Experimental Workflows and Protocols

Accurate and reproducible data acquisition relies on meticulous experimental execution. Below are diagrams outlining the general workflows for the discussed techniques, followed by detailed protocols.

Experimental Workflow: Fluorescent Probes

FluorescentProbeWorkflow A Cell Seeding & Culture B Probe Loading (e.g., this compound) A->B C Incubation B->C D Washing C->D E Fluorescence Microscopy D->E F Image Analysis & Quantification E->F

Workflow for Cellular Copper Analysis using Fluorescent Probes.
Experimental Workflow: ICP-MS

ICPMSWorkflow A Cell Culture & Harvesting B Cell Lysis & Digestion (e.g., with Nitric Acid) A->B C Dilution B->C D ICP-MS Analysis C->D E Data Quantification D->E XFMWorkflow A Cell Culture on Specialized Substrates B Fixation & Dehydration A->B C Mounting B->C D XFM Data Acquisition (Synchrotron) C->D E Data Analysis & Mapping D->E

References

Navigating the Cellular Copper Maze: A Comparative Guide to In Vivo Imaging Probes, Highlighting the Limitations of Coppersensor 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of copper homeostasis, the ability to visualize and quantify this essential yet potentially toxic metal in vivo is paramount. Coppersensor 1 (CS1), a pioneering fluorescent probe, has been instrumental in cellular copper imaging. However, its application in complex in vivo systems is hampered by several inherent limitations. This guide provides a critical comparison of CS1 with next-generation copper sensors, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their in vivo imaging needs.

This compound: A Groundbreaking Tool with In Vivo Caveats

This compound, a BODIPY-based fluorescent probe, offered a significant leap forward in detecting labile intracellular copper(I) pools. Its membrane permeability and fluorescence "turn-on" response upon copper binding have enabled valuable insights into cellular copper trafficking[1][2][3][4]. However, its translation to reliable in vivo imaging is challenging due to several critical limitations:

  • Lysosomal Sequestration: A primary drawback of CS1 is its propensity to accumulate in lysosomes, the acidic recycling centers of the cell. This sequestration can lead to artificially high fluorescence signals that are not representative of cytosolic copper levels, but rather reflect the acidic environment of the lysosome which can influence the probe's fluorescence.

  • pH Sensitivity: The fluorescence of many BODIPY-based dyes, including CS1, can be influenced by the pH of their microenvironment. The acidic lumen of lysosomes (pH 4.5-5.0) can alter the photophysical properties of CS1, leading to fluorescence changes that are independent of copper concentration and complicating the interpretation of imaging data.

  • Competition with Endogenous Ligands: While CS1 exhibits picomolar affinity for Cu(I), this may not be sufficient to compete effectively with high-affinity endogenous copper-binding proteins and small molecules like glutathione, which are present in high concentrations within the cellular milieu[5]. This can result in an underestimation of the true labile copper pool.

  • Photostability: While BODIPY dyes are generally known for good photostability, intense or prolonged illumination required for in vivo imaging can still lead to photobleaching, potentially affecting the accuracy of long-term or time-lapse imaging experiments.

These limitations underscore the need for advanced copper sensors with improved specificity, environmental insensitivity, and suitability for deep-tissue in vivo imaging.

A New Wave of Copper Probes: Overcoming the Hurdles

To address the shortcomings of early-generation probes like CS1, a portfolio of advanced sensors has been developed, offering enhanced performance for in vivo copper imaging. This guide focuses on three promising alternatives: a fluorine-labeled naphthalimide sensor (F-NpCu1), a near-infrared fluorescent sensor (Coppersensor 790), and a photoacoustic probe (PACu-1).

Quantitative Comparison of In Vivo Copper Probes

The following table summarizes the key quantitative performance metrics of CS1 and its alternatives, providing a clear comparison for researchers to select the most appropriate probe for their experimental needs.

FeatureThis compound (CS1)F-NpCu1Coppersensor 790 (CS790)PACu-1
Modality FluorescenceFluorescenceFluorescencePhotoacoustic
Excitation (nm) ~540448760680 / 770 (Ratiometric)
Emission (nm) ~561553790N/A (Acoustic Signal)
Quantum Yield (Φ) Apo: 0.016, Cu-bound: 0.13Not ReportedApo: 0.0042, Cu-bound: 0.072Not Applicable
Fluorescence Fold Change ~10-foldNot directly reported as a simple fold change due to its reactive nature.~15-foldRatiometric Change
Dissociation Constant (Kd) ~3.6 x 10⁻¹² MNot applicable (covalent binding)Not ReportedNot Reported
Selectivity High for Cu(I) over other biological metalsHigh for copperHigh for Cu(I)High for Cu(I)
Key Advantages Commercially available, well-characterized for cell work.Covalent binding to proximal proteins upon copper detection, good BBB permeability.Near-infrared emission for deeper tissue penetration.Ratiometric detection, deep tissue imaging with high resolution.
Key Limitations Lysosomal sequestration, pH sensitivity, competition with endogenous ligands.Irreversible reaction, potential for altering protein function.Requires acetoxymethyl ester modification (CS790AM) for cell loading.Requires specialized photoacoustic imaging equipment.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of how these probes function and how they are employed in a research setting, the following diagrams illustrate their signaling pathways and a general experimental workflow for in vivo copper imaging.

Signaling Pathway of Copper Probes cluster_CS1 This compound (CS1) cluster_FNpCu1 F-NpCu1 cluster_PACu1 PACu-1 CS1_unbound CS1 (Low Fluorescence) CS1_bound CS1-Cu(I) Complex (High Fluorescence) CS1_unbound->CS1_bound + Cu(I) CS1_bound->CS1_unbound - Cu(I) Cu1 Labile Cu(I) Pool FNpCu1_unbound F-NpCu1 FNpCu1_activated Activated F-NpCu1 FNpCu1_unbound->FNpCu1_activated + Copper FNpCu1_bound Covalently Bound to Protein FNpCu1_activated->FNpCu1_bound + Protein Cu2 Labile Copper Pool Protein Proximal Cellular Protein PACu1_unbound PACu-1 (Abs @ 680nm) PACu1_product Product (Abs @ 770nm) PACu1_unbound->PACu1_product + Cu(I) Cu3 Labile Cu(I) Pool General In Vivo Copper Imaging Workflow Animal_Prep Animal Model Preparation (e.g., disease model, control) Probe_Admin Probe Administration (e.g., intravenous injection) Animal_Prep->Probe_Admin Imaging In Vivo Imaging (Fluorescence / Photoacoustic) Probe_Admin->Imaging Data_Acq Data Acquisition (Image series over time) Imaging->Data_Acq Ex_Vivo Ex Vivo Validation (Optional) (Organ imaging, ICP-MS) Imaging->Ex_Vivo Data_Analysis Data Analysis (Signal intensity, ratiometric analysis) Data_Acq->Data_Analysis Conclusion Biological Conclusion Data_Analysis->Conclusion Ex_Vivo->Data_Analysis

References

Cross-Validation of Coppersensor 1: A Comparative Guide to Analytical Techniques for Copper Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Coppersensor 1, a fluorescent probe for labile copper(I) ions, with established analytical techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The following sections detail the performance characteristics, experimental protocols, and underlying principles of these methods, supported by experimental data from peer-reviewed literature. This guide is intended to assist researchers in selecting the most appropriate technique for their specific experimental needs in the study of copper homeostasis and its role in various physiological and pathological processes.

Performance Comparison of Copper Detection Methods

The selection of an appropriate analytical technique for copper detection is contingent on the specific research question, the nature of the sample, and the desired information (e.g., total copper content versus labile copper pools). This compound offers the unique advantage of detecting labile Cu

+^++
in living cells with high sensitivity and selectivity, providing spatial and temporal resolution that is not achievable with methods that measure total metal content.[1][2][3][4][5] In contrast, AAS and ICP-MS are powerful techniques for the accurate quantification of total copper in a variety of biological and environmental samples.

The following table summarizes the key performance characteristics of this compound, AAS, and ICP-MS.

FeatureThis compoundAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Analyte Labile Cu
+^++
Total CopperTotal Copper and its isotopes
Principle Fluorescence turn-on upon binding to Cu
+^++
Absorption of light by free copper atomsMass-to-charge ratio of copper ions
Sample Type Live cells, biological samplesDigested biological and environmental samplesDigested biological and environmental samples
Sensitivity Picomolar (pM) affinity for Cu
+^++
Parts per billion (ppb)Parts per trillion (ppt) to parts per quadrillion (ppq)
Selectivity High selectivity for Cu
+^++
over other metal ions
High for copper, but susceptible to matrix interferencesExcellent, with the ability to resolve isobaric interferences
Spatial Resolution Subcellular imaging with microscopyNo spatial resolution (bulk measurement)Can be coupled with laser ablation for spatial analysis (LA-ICP-MS)
Temporal Resolution Real-time imaging of dynamic changesNo temporal resolutionNo temporal resolution for dynamic changes in labile pools
Advantages In vivo and in vitro imaging, detects biologically active copperCost-effective, robust, and reliable for routine analysisExtremely high sensitivity, multi-element analysis, isotopic analysis
Limitations Indirect quantification, potential for phototoxicityDestructive sample preparation, single-element analysis at a timeExpensive instrumentation, requires skilled operator, destructive sample prep

Experimental Protocols

Detailed methodologies are crucial for the successful application and cross-validation of these analytical techniques. Below are representative protocols for the use of this compound in live cells and for the determination of total copper by ICP-MS.

This compound Protocol for Live Cell Imaging

This protocol is adapted from established methods for using this compound to visualize labile copper pools in cultured cells.

Materials:

  • This compound (CS1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Preparation of CS1 Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

  • Loading of CS1:

    • Wash the cells twice with warm PBS.

    • Dilute the CS1 stock solution in PBS to a final concentration of 1-10 µM.

    • Incubate the cells with the CS1-containing solution for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with warm PBS to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (excitation ~540 nm, emission ~560 nm).

  • Data Analysis: Quantify the fluorescence intensity in regions of interest to determine relative changes in labile copper levels.

ICP-MS Protocol for Total Copper Analysis in Cells

This protocol provides a general procedure for the preparation and analysis of cell samples for total copper content using ICP-MS.

Materials:

  • Cultured cells

  • PBS

  • Nitric acid (trace metal grade)

  • Hydrogen peroxide (30%, trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Cell Harvesting:

    • Wash the cells grown in culture dishes three times with ice-cold PBS to remove any residual medium.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to obtain a cell pellet.

  • Cell Digestion:

    • Resuspend the cell pellet in a known volume of PBS.

    • Take an aliquot for cell counting to normalize the final copper concentration.

    • Transfer a known number of cells to a digestion tube.

    • Add concentrated nitric acid (and optionally hydrogen peroxide) to the cell pellet.

    • Digest the sample at an elevated temperature (e.g., 80-90°C) until the solution is clear.

  • Sample Dilution: Dilute the digested sample with deionized water to a final volume suitable for ICP-MS analysis.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument with a series of copper standards of known concentrations.

    • Analyze the diluted samples to determine the copper concentration.

  • Data Analysis: Calculate the total copper content per cell or per milligram of protein.

Visualization of Signaling Pathways and Workflows

Visual diagrams can aid in understanding the mechanism of action of this compound and the workflow for cross-validating its results with a standard technique like ICP-MS.

This compound Signaling Mechanism

The following diagram illustrates the "turn-on" fluorescence mechanism of this compound upon binding to labile Cu

+^++
.

Coppersensor1_Mechanism cluster_legend Legend CS1_off This compound (Apo) Low Fluorescence CS1_on This compound-Cu+ High Fluorescence CS1_off->CS1_on Binding of Cu+ CS1_on->CS1_off Dissociation of Cu+ Cu_ion Labile Cu+ L1 Low Fluorescence State L2 High Fluorescence State L3 Copper Ion

Caption: Mechanism of this compound fluorescence.

Cross-Validation Experimental Workflow

This diagram outlines a typical workflow for cross-validating the results obtained from this compound with those from ICP-MS.

Cross_Validation_Workflow cluster_sample_prep Sample Preparation cluster_cs1 This compound Analysis cluster_icpms ICP-MS Analysis cluster_analysis Data Analysis and Comparison start Biological Sample (e.g., Cultured Cells) split Split Sample start->split cs1_load Load with this compound split->cs1_load Aliquot 1 icpms_digest Sample Digestion split->icpms_digest Aliquot 2 cs1_image Fluorescence Imaging cs1_load->cs1_image cs1_quant Quantify Fluorescence cs1_image->cs1_quant compare Correlate CS1 Fluorescence with Total Copper Content cs1_quant->compare icpms_analyze ICP-MS Measurement icpms_digest->icpms_analyze icpms_quant Quantify Total Copper icpms_analyze->icpms_quant icpms_quant->compare

Caption: Workflow for cross-validation of this compound with ICP-MS.

References

Safety Operating Guide

Personal protective equipment for handling Coppersensor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Coppersensor 1, a fluorescent probe for labile copper(I) ions.

This compound (CS1) is a valuable tool for imaging intracellular copper, a key element in various biological processes.[1][2] As with any chemical reagent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE) at a Glance

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile glovesWear standard laboratory nitrile gloves to prevent skin contact. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesProtect eyes from potential splashes of this compound solutions.
Body Protection Laboratory coatA standard, full-length lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If weighing the solid form and dust is generated, a dust mask or respirator may be appropriate.

Operational Protocols: From Stock Solution to Cellular Imaging

Stock Solution Preparation:

This compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, a 1 mM stock solution can be prepared for use in cell culture experiments.

Experimental Workflow for Live Cell Imaging:

The following is a generalized workflow for staining live cells with this compound. Specific concentrations and incubation times may need to be optimized for your particular cell type and experimental conditions.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging A Plate cells on a suitable imaging dish or coverslip B Culture cells to desired confluency A->B D Wash cells with buffer B->D C Prepare this compound working solution in buffer E Incubate cells with this compound working solution C->E D->E F Wash cells to remove excess probe E->F G Image cells using a fluorescence microscope F->G

Figure 1. A generalized experimental workflow for live cell imaging with this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste contaminated with this compound should be treated as chemical waste.

Waste TypeDisposal Procedure
Solid this compound Dispose of in a designated chemical waste container.
Unused Stock Solution (in DMSO) Collect in a sealed, properly labeled hazardous waste container for organic solvents.
Aqueous Waste (from cell culture) Collect all supernatant and wash solutions containing this compound in a designated aqueous hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.

Disposal Workflow:

disposal_workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Solid this compound D Designated Solid Chemical Waste Container A->D B This compound Solutions (DMSO & Aqueous) E Designated Liquid Chemical Waste Container B->E C Contaminated Labware C->D F Arrange for pickup by certified hazardous waste disposal service D->F E->F

Figure 2. A streamlined workflow for the safe disposal of this compound waste.

Important Considerations:

  • Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including "this compound" and any solvents used.

  • Incompatible Waste: Do not mix this compound waste with other incompatible chemical waste streams.

By implementing these safety and handling procedures, you can effectively minimize risks and ensure a safe laboratory environment when working with this compound. Building a strong foundation of safety and responsible chemical management is not just about compliance; it is about fostering a culture of excellence in scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.